Product packaging for Retrocyclin-3(Cat. No.:)

Retrocyclin-3

Cat. No.: B12376252
M. Wt: 2116.7 g/mol
InChI Key: LGJISGRGLYNPKD-DTLSBUNMSA-N
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Description

Retrocyclin-3 is a useful research compound. Its molecular formula is C82H146N36O18S6 and its molecular weight is 2116.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H146N36O18S6 B12376252 Retrocyclin-3

Properties

Molecular Formula

C82H146N36O18S6

Molecular Weight

2116.7 g/mol

IUPAC Name

1-[3-[(1R,4S,7R,10S,13S,16S,22R,25S,28R,31S,34R,37S,40S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,13,31,40,43-pentakis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine

InChI

InChI=1S/C82H146N36O18S6/c1-9-39(5)57-75(135)113-51-35-139-137-33-49(61(121)101-31-55(119)103-43(19-13-25-95-77(83)84)63(123)105-47(67(127)115-57)23-17-29-99-81(91)92)111-73(133)59(41(7)11-3)118-72(132)54-38-142-141-37-53(109-65(125)45(107-69(51)129)21-15-27-97-79(87)88)71(131)117-60(42(8)12-4)74(134)112-50-34-138-140-36-52(70(130)108-46(66(126)110-54)22-16-28-98-80(89)90)114-76(136)58(40(6)10-2)116-68(128)48(24-18-30-100-82(93)94)106-64(124)44(20-14-26-96-78(85)86)104-56(120)32-102-62(50)122/h39-54,57-60H,9-38H2,1-8H3,(H,101,121)(H,102,122)(H,103,119)(H,104,120)(H,105,123)(H,106,124)(H,107,129)(H,108,130)(H,109,125)(H,110,126)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,127)(H,116,128)(H,117,131)(H,118,132)(H4,83,84,95)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-,59-,60-/m0/s1

InChI Key

LGJISGRGLYNPKD-DTLSBUNMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC3=O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC3=O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCNC(=N)N)CCCNC(=N)N)C(C)CC

Origin of Product

United States

Foundational & Exploratory

From Pseudogene to Potent Inhibitor: A Technical Guide to the Discovery and Characterization of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the scientific journey of resurrecting an ancient human peptide with significant therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and characterization of Retrocyclin-3, a potent anti-HIV peptide derived from a human pseudogene. This document details the experimental protocols, quantitative data, and the underlying biological pathways associated with this promising therapeutic candidate.

Introduction: The Latent Potential within Our Genome

The human genome is replete with pseudogenes, sequences that resemble functional genes but are not typically expressed. The story of this compound is a remarkable example of "resurrecting" such a gene to produce a peptide with potent biological activity. Retrocyclins are a class of θ-defensins, small, cyclic antimicrobial peptides. While many Old World monkeys express functional θ-defensins, the corresponding human genes contain a premature stop codon that prevents their translation.[1][2] Scientists hypothesized that the ancestral human θ-defensin gene was functional and that its protein product would have valuable biological properties. By identifying and synthetically recreating the peptide encoded by this pseudogene, researchers have unveiled a powerful inhibitor of HIV-1 entry.[2][3] This guide focuses on this compound, one of the synthesized human θ-defensins.

The Discovery of a Dormant Defender: From Pseudogene to Peptide

The journey to uncover this compound began with the identification of a θ-defensin pseudogene in the human genome, located on chromosome 8p23. This pseudogene was found to be homologous to the functional θ-defensin genes found in rhesus macaques. The key difference was a premature stop codon in the human sequence, which halted the translation of the full peptide.

Experimental Workflow for Pseudogene Identification and Peptide Synthesis

The process of identifying the pseudogene and creating the functional peptide involved a series of molecular biology and peptide synthesis techniques.

Discovery_Workflow cluster_bioinformatics Bioinformatics cluster_synthesis Chemical Synthesis Genomic_DNA Human Genomic DNA Pseudogene_ID θ-defensin Pseudogene Identification Genomic_DNA->Pseudogene_ID Homology Search Sequence_Analysis Sequence Analysis & Correction of Stop Codon Pseudogene_ID->Sequence_Analysis Peptide_Sequence Putative Amino Acid Sequence of this compound Sequence_Analysis->Peptide_Sequence SPPS Solid-Phase Peptide Synthesis Peptide_Sequence->SPPS Cyclization Oxidative Cyclization SPPS->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Mass Spectrometry & Functional Assays Purification->Characterization

Discovery workflow from pseudogene to synthesized peptide.

Mechanism of Action: How this compound Inhibits HIV-1

This compound exerts its potent anti-HIV-1 activity by targeting the viral entry process. It does not directly neutralize the virus but rather prevents it from fusing with and entering host cells. The primary mechanism involves the binding of this compound to the viral envelope glycoprotein gp120 and the host cell receptor CD4. This interaction is thought to interfere with the conformational changes in the viral gp41 protein that are necessary for membrane fusion.

Signaling Pathway of HIV-1 Entry Inhibition

The following diagram illustrates the key steps in HIV-1 entry and the point of intervention by this compound.

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 4. Membrane Fusion Fusion_Inhibited Fusion Inhibited gp41->Fusion_Inhibited CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolding HIV_Virion HIV-1 HIV_Virion->CD4 1. Binding Retrocyclin This compound Retrocyclin->gp120 Retrocyclin->CD4 Retrocyclin->Fusion_Inhibited Inhibits

Mechanism of this compound inhibition of HIV-1 entry.

Quantitative Data Summary

The antiviral activity and cytotoxic profile of retrocyclins have been quantified in numerous studies. The following tables summarize key quantitative data for Retrocyclin and its analogues.

PeptideTarget VirusAssayIC50Citation
RetrocyclinHIV-1 IIIB (T-tropic)p24 antigen~2-20 µg/mL
RetrocyclinHIV-1 JR-CSF (M-tropic)p24 antigen~2-20 µg/mL
RC-101HIV-1 (R5-tropic)Cell-cell transmission0.19 µg/mL
RC-101HIV-1 (X4-tropic)Cell-cell fusion2.6 µg/mL
PeptideCell LineAssayCytotoxicityCitation
RetrocyclinH9 T cells, ME-180 cervical carcinoma cellsNot specifiedMinimal up to 100-200 µg/mL
RC-101TZM-bl cellsMTT assayNot cytotoxic at antiviral concentrations
PeptideLigandMethodKdCitation
Retrocyclin-2gp120Surface Plasmon Resonance10-100 nM
Retrocyclin-2CD4Surface Plasmon Resonance10-100 nM
Retrocyclingp41Surface Plasmon Resonance68 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the 18-amino acid cyclic peptide, this compound.

Principle: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis is used to assemble the linear peptide chain on a solid resin support. The peptide is then cleaved from the resin, and the disulfide bonds are formed through oxidative cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Oxidation/Cyclization buffer

  • HPLC purification system

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage: Cleave the synthesized linear peptide from the resin using the TFA/TIS/water cocktail.

  • Oxidative Cyclization: Dissolve the linear peptide in an appropriate buffer and allow for the formation of the three disulfide bonds through air oxidation or another oxidizing agent.

  • Purification: Purify the cyclic this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final product using mass spectrometry.

HIV-1 p24 Antigen ELISA for Antiviral Activity

Objective: To quantify the inhibition of HIV-1 replication by this compound.

Principle: The amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures is measured using a sandwich ELISA. A reduction in p24 levels in the presence of this compound indicates antiviral activity.

Materials:

  • CD4+ T-cell line (e.g., PM1) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or JR-CSF)

  • This compound

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • Cell culture medium and supplements

Protocol:

  • Cell Plating: Seed CD4+ T-cells or PBMCs in a 96-well plate.

  • Peptide Treatment: Add serial dilutions of this compound to the wells.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for a specified period (e.g., 7 days) to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24.

    • Add the collected supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis: Calculate the concentration of p24 in each sample and determine the IC50 value of this compound.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of this compound on host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., TZM-bl)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Cell culture medium

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The discovery of this compound from a human pseudogene represents a novel and exciting approach to drug discovery. This potent inhibitor of HIV-1 entry, born from our own evolutionary history, holds significant promise as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on optimizing the peptide's structure for enhanced efficacy and reduced toxicity, as well as exploring its activity against a broader range of viral and microbial pathogens. The resurrection of "dead" genes may prove to be a fertile ground for the discovery of new and powerful therapeutics.

References

Retrocyclin-3: A Technical Guide to its Inhibition of Viral Entry and Fusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-3, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry and fusion for a range of enveloped viruses, most notably Human Immunodeficiency Virus-1 (HIV-1). This technical guide provides an in-depth overview of the molecular mechanisms underpinning the antiviral activity of this compound, with a focus on its lectin-like properties and its ability to interfere with the conformational changes of viral glycoproteins essential for membrane fusion. This document summarizes key quantitative data on its inhibitory efficacy, details relevant experimental protocols for its study, and presents visual representations of its mechanism of action and associated experimental workflows.

Mechanism of Action: Inhibition of Viral Entry and Fusion

This compound exerts its antiviral effect primarily by targeting the initial stages of the viral life cycle: attachment, entry, and fusion. Its mechanism is multifaceted and involves direct interaction with both viral and host cell surface glycoproteins.

1.1. Lectin-Like Binding to Glycoproteins: this compound functions as a lectin, binding with high affinity to the carbohydrate moieties (glycans) present on viral envelope glycoproteins and host cell receptors.[1][2][3] For HIV-1, this compound binds to the heavily glycosylated gp120 surface unit and the CD4 receptor on target T-cells.[1][2] This interaction is crucial for its inhibitory activity, as removal of these glycans abrogates the antiviral effect.

1.2. Interference with HIV-1 gp41-Mediated Fusion: A critical aspect of this compound's mechanism against HIV-1 is its ability to block the fusogenic activity of the transmembrane glycoprotein gp41. After gp120 binds to CD4 and a coreceptor (CXCR4 or CCR5), gp41 undergoes a series of conformational changes, leading to the formation of a six-helix bundle structure. This structure is essential for bringing the viral and cellular membranes into close proximity to facilitate fusion. This compound interferes with the formation of this six-helix bundle, effectively halting the fusion process.

1.3. Broad-Spectrum Antiviral Activity: While extensively studied for its anti-HIV-1 activity, this compound and its analogs have also demonstrated inhibitory effects against other enveloped viruses, including influenza viruses and flaviviruses (such as Zika and Japanese encephalitis virus). The underlying mechanism is believed to be similar, involving the binding to viral surface glycoproteins and the inhibition of membrane fusion.

The following diagram illustrates the proposed mechanism of this compound in inhibiting HIV-1 entry and fusion.

Retrocyclin3_Mechanism Mechanism of this compound Inhibition of HIV-1 Entry cluster_virus_host Viral and Host Cell Interaction cluster_inhibition Inhibition by this compound HIV HIV-1 Virion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding SixHelixBundle 6-Helix Bundle Formation gp41->SixHelixBundle 4. Refolding HostCell Host T-Cell CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational   Change & Co-receptor   Binding CoReceptor->gp41 3. gp41 Unfolds Retrocyclin This compound Retrocyclin->gp120 Retrocyclin->CD4 Binds to glycans Retrocyclin->SixHelixBundle Inhibits Formation Fusion Membrane Fusion SixHelixBundle->Fusion 5. Fusion Pore   Formation HIV_Entry_Assay_Workflow Workflow for HIV-1 Entry Assay using Luciferase Reporter Virus A 1. Seed TZM-bl cells in 96-well plate B 2. Incubate overnight A->B D 4. Add this compound and HIV-1 luciferase virus to cells B->D C 3. Prepare serial dilutions of this compound C->D E 5. Incubate for 48 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and IC50 G->H Cell_Fusion_Assay_Logic Logical Flow of Cell-Cell Fusion Assay Effector Effector Cells (Expressing HIV-1 Env + Tat) CoCulture Co-culture Effector->CoCulture Target Target Cells (Expressing CD4, Co-receptor + LTR-Luciferase) Target->CoCulture Retrocyclin This compound Fusion Cell Fusion Retrocyclin->Fusion Inhibits CoCulture->Fusion TatTransfer Tat protein transfer to target cell nucleus Fusion->TatTransfer LuciferaseExpression Luciferase Gene Expression TatTransfer->LuciferaseExpression Signal Luminescent Signal LuciferaseExpression->Signal

References

Beyond HIV: A Technical Guide to the Broad-Spectrum Antiviral Activity of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of Retrocyclin-3 and its analogs, extending beyond its well-documented activity against the Human Immunodeficiency Virus (HIV). Geared towards researchers, scientists, and drug development professionals, this document collates quantitative data, details key experimental protocols, and visualizes the mechanisms of action and experimental workflows.

Retrocyclins are a class of synthetic θ-defensins, which are small, cyclic antimicrobial peptides. While the human genome contains pseudogenes for these peptides, they are not naturally expressed. However, synthetically produced retrocyclins have demonstrated potent antimicrobial and antiviral properties. Their unique structure, characterized by a circular backbone and three disulfide bonds, confers remarkable stability and a distinct mechanism of action. This guide focuses on the efficacy of these peptides against a range of clinically relevant viruses.

Quantitative Antiviral Activity of Retrocyclin Analogs

The antiviral efficacy of retrocyclin analogs, such as RC-101 and RC-2, has been quantified against several enveloped viruses. The primary mechanism of action involves the inhibition of viral entry into host cells. Retrocyclins have been shown to bind to viral glycoproteins, thereby preventing the initial attachment and subsequent fusion of the viral and cellular membranes.[1][2][3][4] The following tables summarize the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and dissociation constants (Kd) for various viruses.

Virus FamilyVirusRetrocyclin AnalogAssay TypeCell LineIC50 / EC50Kd (Binding Affinity)Reference
Herpesviridae Herpes Simplex Virus-1 (HSV-1)Retrocyclin-2 (RC-2)Yield Reduction-~20 µg/mL (~10 µM)-[5]
Herpes Simplex Virus-2 (HSV-2)Retrocyclin-2 (RC-2)Plaque ReductionME-180Potent activity reported13.3 nM (to gB2)
Orthomyxoviridae Influenza A VirusRetrocyclin-101 (RC-101)--Activity demonstrated-
Flaviviridae Zika Virus (PRVABC59)Retrocyclin-101 (RC-101)--7.537 µM-
Zika Virus (MR766)Retrocyclin-101 (RC-101)--18.85 µM-
Japanese Encephalitis Virus (JEV)Retrocyclin-101 (RC-101)-BHK-2110.67 µM8.10 nM (to DIII of E protein)
Retroviridae Human Immunodeficiency Virus-1 (HIV-1) (R5-tropic)Retrocyclin-101 (RC-101)Cell-cell transmission-0.19 µg/mL-
Human Immunodeficiency Virus-1 (HIV-1) (X4-tropic)Retrocyclin-101 (RC-101)Cell-cell transmission-2.1 µg/mL-
Human Immunodeficiency Virus-1 (HIV-1) (R5-tropic)Retrocyclin-101 (RC-101)Cell fusion-0.33 µg/mL-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral studies. This section outlines the core experimental protocols for assessing the antiviral activity of peptides like this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral agent.

Objective: To determine the concentration of a retrocyclin analog required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Retrocyclin analog stock solution.

  • Culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the retrocyclin analog in serum-free culture medium.

  • Virus-Compound Incubation: Mix the virus stock with each dilution of the retrocyclin analog and incubate for a specified period (e.g., 1 hour at 37°C) to allow for binding.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and gently add the semi-solid overlay medium to each well. This restricts the spread of progeny virions to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus in the presence of a retrocyclin analog.

Procedure:

  • Infection: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) in the presence of various concentrations of the retrocyclin analog.

  • Incubation: Incubate the infected cells for one full viral replication cycle.

  • Harvesting: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virions.

  • Titration: Determine the titer of the infectious virus in the lysate from each treatment condition using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the viral titers from the treated samples to that of the untreated control to determine the extent of inhibition.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.

Objective: To identify whether the retrocyclin analog acts at the entry, replication, or post-replication stage.

Procedure:

  • Synchronized Infection: Infect host cells with the virus for a short period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for attachment but not entry.

  • Time-Course Addition: Add the retrocyclin analog at various time points before, during, and after infection.

  • Incubation: After the addition of the compound, incubate the cells for a full replication cycle.

  • Quantification: Measure the viral yield or reporter gene expression (if using a reporter virus) at the end of the incubation period.

  • Data Analysis: By observing at which time points the addition of the compound is no longer effective, the specific stage of inhibition can be determined. For instance, if the compound is only effective when added early, it likely targets viral entry.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of retrocyclin's antiviral activity.

Viral_Entry_Inhibition cluster_virus Enveloped Virus cluster_cell Host Cell cluster_action Mechanism of Action V Virion GP Glycoprotein (e.g., gB, HA) Receptor Cellular Receptor GP->Receptor 1. Attachment Cell Cell Membrane Inhibition Inhibition of Fusion Receptor->Inhibition Prevents RC3 This compound RC3->GP 2. Retrocyclin Binding Binding Binding Binding->Inhibition 3. Conformational Block

Caption: Mechanism of viral entry inhibition by this compound.

Antiviral_Screening_Workflow start Start: Candidate Peptide (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., Plaque Reduction Assay) start->primary_screen cytotoxicity->primary_screen Select non-toxic concentrations secondary_screen Secondary Screen (e.g., Yield Reduction Assay) primary_screen->secondary_screen Active Peptides moa Mechanism of Action Studies (Time-of-Addition, Binding Assays) secondary_screen->moa lead Lead Candidate moa->lead

Caption: General experimental workflow for antiviral screening.

This technical guide consolidates current knowledge on the broad-spectrum antiviral activity of this compound and its analogs. The provided data, protocols, and visualizations serve as a valuable resource for the scientific community to further explore the therapeutic potential of these unique peptides. The potent activity against a range of viruses highlights the promise of retrocyclins as a platform for the development of novel antiviral agents.

References

Retrocyclin-3 and its Role in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides (AMPs) belonging to the θ-defensin family. Although humans possess the genes for retrocyclins, a premature stop codon prevents their natural expression.[1][2] However, synthetic retrocyclins, particularly the analog RC-101, have demonstrated potent and broad-spectrum antimicrobial and immunomodulatory activities, positioning them as promising candidates for novel therapeutic agents. This technical guide provides an in-depth overview of the role of retrocyclins, with a focus on the well-studied analog RC-101 as a representative of this class, in the innate immune system. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key signaling pathways.

Mechanism of Action

Retrocyclins exert their effects on the innate immune system through two primary mechanisms: direct antimicrobial activity and immunomodulation.

Direct Antimicrobial Activity:

Retrocyclins exhibit a broad range of activity against various pathogens, including viruses, bacteria, and fungi.[1] Their primary mode of antiviral action is the inhibition of viral entry into host cells. This is achieved through their lectin-like properties, binding to glycosylated viral envelope proteins and host cell surface glycoproteins.[2] This binding prevents the conformational changes necessary for viral fusion and entry.

  • Antiviral Mechanism: Retrocyclin RC-101 has been shown to bind with high affinity to the gp120 and gp41 glycoproteins of HIV-1, as well as the host cell receptor CD4.[1] This interaction effectively blocks the formation of the six-helix bundle required for HIV-1 fusion with the host cell membrane. Similarly, RC-101 inhibits the entry of other enveloped viruses like Herpes Simplex Virus (HSV) and influenza virus by binding to their surface glycoproteins.

  • Antibacterial and Antifungal Mechanism: The cationic and amphipathic nature of retrocyclins allows them to interact with and disrupt the negatively charged microbial cell membranes, leading to cell death. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Immunomodulatory Activity:

Beyond their direct antimicrobial effects, retrocyclins can modulate the host's innate immune response. This includes the inhibition of pro-inflammatory signaling pathways and the activation of certain immune cells.

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Retrocyclin RC-101 has been demonstrated to inhibit TLR4- and TLR2-dependent signaling pathways. TLRs are key pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. RC-101 can directly bind to lipopolysaccharide (LPS), the ligand for TLR4, effectively neutralizing it and preventing the downstream activation of pro-inflammatory cytokines. This anti-inflammatory property is crucial for mitigating tissue damage during infections.

  • Mast Cell Activation: Retrocyclins can induce degranulation in human mast cells. Mast cells are important effector cells of the innate immune system, and their degranulation releases a variety of pro-inflammatory mediators, histamine, and proteases that contribute to pathogen clearance and immune cell recruitment.

  • NLRP3 Inflammasome: While retrocyclins are known to inhibit inflammatory responses, their direct role in modulating the NLRP3 inflammasome is not yet well-defined and remains an active area of research. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Given that retrocyclins can inhibit upstream signaling pathways like TLR4 that are often required for priming the inflammasome, it is plausible that they may indirectly affect its activation. However, direct interaction or inhibition of the NLRP3 complex by retrocyclins has not been conclusively demonstrated.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial and immunomodulatory activities of retrocyclin RC-101.

Table 1: Antiviral Activity of Retrocyclin RC-101

VirusStrain(s)Cell LineAssay TypeIC50/EC50Citation(s)
HIV-1 T-tropic (IIIB), M-tropic (JR-CSF)H9, CD4+ PBMCsp24 antigen release1-5 µg/mL
CCR5-tropicHeLa R5-16 & MAGI-CCR5Cell-cell fusion0.33 µg/mL
CXCR4-tropicME-180 & H9Cell-cell transmission2.6 µg/mL
Zika Virus PRVABC 59VeroPlaque reduction15.58 µM
MR766VeroPlaque reduction15.58 µM
Herpes Simplex Virus-1 (HSV-1) KOSVeroYield reduction10 µM (~20 µg/mL)

Table 2: Antibacterial Activity of Retrocyclin RC-101

BacteriaAssay TypeMinimal Inhibitory Concentration (MIC)Citation(s)
Listeria monocytogenesRadial diffusion< 3 µg/mL (low salt)
Staphylococcus aureusRadial diffusion> 50 µg/mL (physiological salt)
Escherichia coliRadial diffusion< 3 µg/mL (low salt)
Salmonella typhimuriumBactericidal assayMicromolar concentrations
Bacillus anthracis (vegetative cells)Viable countsEffective at various concentrations

Table 3: Immunomodulatory Activity of Retrocyclin RC-101

ActivityTargetCell TypeAssayEffective ConcentrationCitation(s)
TLR4 Signaling Inhibition LPS-induced cytokine expressionMouse & Human MacrophagesqRT-PCR30 µg/mL
TLR2 Signaling Inhibition Pam3CSK4-induced gene expressionMouse MacrophagesqRT-PCR30 µg/mL
Mast Cell Degranulation MrgX2 receptorLAD2 cellsβ-hexosaminidase release1-5 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. HIV-1 Antiviral Assay (p24 Antigen Release)

  • Cell Culture: Maintain H9 T cells or peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. For PBMCs, stimulate with phytohemagglutinin (PHA) prior to infection.

  • Infection: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate the cells with various concentrations of retrocyclin RC-101 for 1-2 hours at 37°C.

  • Viral Challenge: Add HIV-1 (e.g., IIIB or JR-CSF strain) at a multiplicity of infection (MOI) of 0.01 to the cell suspension.

  • Incubation: Incubate the infected cells for 7-9 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification: Collect the cell culture supernatant at different time points (e.g., days 3, 6, and 9 post-infection). Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis: Determine the IC50 value, which is the concentration of RC-101 that inhibits p24 production by 50% compared to the virus control without the peptide.

2. TLR4 Signaling Inhibition Assay

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs) in DMEM supplemented with 10% FBS and relevant growth factors (e.g., M-CSF).

  • Stimulation: Plate the macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of retrocyclin RC-101 for 1 hour.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 4-6 hours.

  • RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in cytokine gene expression in RC-101 treated cells relative to LPS-stimulated cells without the peptide.

3. Mast Cell Degranulation Assay (β-hexosaminidase Release)

  • Cell Culture: Culture human mast cell line LAD2 in StemPro-34 medium supplemented with stem cell factor (SCF).

  • Degranulation Induction: Wash the LAD2 cells and resuspend them in a buffered salt solution. Aliquot the cells into a 96-well plate.

  • Peptide Treatment: Add varying concentrations of retrocyclin RC-101 to the cells and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • β-hexosaminidase Assay: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of degranulation by comparing the enzyme activity in the supernatant of RC-101-treated cells to the total enzyme activity in cell lysates (positive control).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by retrocyclin.

TLR4_Signaling_Inhibition LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 RC101 Retrocyclin-101 RC101->LPS Sequesters MyD88 MyD88 TLR4_MD2->MyD88 Activates TRIF TRIF TLR4_MD2->TRIF Activates NFkB NF-κB MyD88->NFkB Leads to activation IRF3 IRF3 TRIF->IRF3 Leads to activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces transcription IRF3->Cytokines Induces transcription

Caption: Inhibition of TLR4 Signaling by Retrocyclin-101.

Mast_Cell_Activation RC101 Retrocyclin-101 MrgX2 MrgX2 Receptor RC101->MrgX2 Binds and Activates Signaling Intracellular Signaling Cascade MrgX2->Signaling Granules Granules Signaling->Granules Triggers Mediators Release of Inflammatory Mediators (Histamine, Proteases) Granules->Mediators Degranulation

Caption: Mast Cell Activation by Retrocyclin-101.

Conclusion and Future Directions

Retrocyclins, exemplified by the potent analog RC-101, represent a promising class of multifunctional molecules with significant potential in combating infectious diseases and modulating inflammatory responses. Their dual-action mechanism, combining direct antimicrobial activity with immunomodulatory properties, offers a unique therapeutic advantage. The ability to inhibit viral entry across a range of pathogens and to dampen excessive inflammation through TLR signaling inhibition highlights their potential as broad-spectrum anti-infective and anti-inflammatory agents.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the in vivo efficacy and safety profile of retrocyclins is necessary to advance them towards clinical applications. Secondly, further elucidation of their immunomodulatory functions is warranted, particularly their potential interaction with other innate immune pathways such as the NLRP3 inflammasome. While no direct evidence currently links retrocyclins to NLRP3 inflammasome modulation, their established anti-inflammatory properties suggest this is a promising avenue for investigation. Finally, optimizing the delivery and formulation of these peptides will be crucial for their successful clinical translation. Continued exploration of retrocyclins and their role in innate immunity holds the promise of developing novel and effective therapies for a wide range of human diseases.

References

Early Studies on the Antibacterial Properties of Retrocyclin-3: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclins, cyclic octadecapeptides, represent a class of primate θ-defensins that have garnered significant interest for their biological activities. While much of the early research focused on the potent anti-HIV activity of retrocyclin-1 (RC-1) and retrocyclin-2 (RC-2), the antibacterial properties of the broader retrocyclin family were also an area of initial investigation. This technical guide delves into the early foundational studies on the antibacterial characteristics of retrocyclins, with a specific focus on Retrocyclin-3 (RC-3). It outlines the experimental methodologies employed, presents the available quantitative data, and visualizes the key processes and mechanisms of action. A notable finding from early research is that while RC-1 and RC-2 demonstrated significant antiviral effects, RC-3, which possesses a higher net positive charge of +6, did not show the same activity against HIV-1, suggesting distinct bioactivity profiles that warrant specific investigation into its antibacterial potential.[1]

Introduction to Retrocyclins

Retrocyclins are synthetic peptides recreated based on a pseudogene found in human bone marrow that is homologous to the θ-defensin genes of rhesus monkeys.[2][3] These peptides are characterized by a unique cyclic backbone and three intramolecular disulfide bonds, which confer significant stability. Early studies established that retrocyclins possess broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria.[4][5] The primary mechanism of action is believed to be the permeabilization and disruption of the bacterial cell membrane.

Humans have the genetic information to produce three types of retrocyclins: two homodimers (Retrocyclin-1 and this compound) and a heterodimer (Retrocyclin-2). These variants differ in their net positive charge, a key determinant of their interaction with negatively charged bacterial membranes.

Quantitative Antibacterial Activity

Early studies on the antibacterial properties of retrocyclins often referred to the peptides generically as "retrocyclin" or focused on analogs like RC-101. Specific quantitative data for this compound is not extensively detailed in the foundational literature. However, the available data for retrocyclin (in a general sense, likely referring to RC-1 or a mixture) provides a baseline for understanding the potential efficacy of this peptide class.

The antibacterial activity was found to be highly dependent on the salt concentration of the assay medium. Under low-salt conditions, retrocyclin demonstrated potent activity against a range of bacteria.

Table 1: Minimal Effective Concentration (MEC) of Retrocyclin in Low-Salt Conditions

Bacterial SpeciesStrainMinimal Effective Concentration (µg/mL)
Escherichia coliML-35p< 3
Pseudomonas aeruginosaMR 3007< 3
Listeria monocytogenesEGD< 3
Staphylococcus aureus930918< 3

Table 2: Influence of Salt Concentration on Retrocyclin Antibacterial Activity

Bacterial SpeciesSalt ConditionMinimal Effective Concentration (µg/mL)
E. coliPhysiological (100 mM NaCl)Effective
L. monocytogenesPhysiological (100 mM NaCl)Effective
S. aureusPhysiological (100 mM NaCl)> 50
P. aeruginosaPhysiological (100 mM NaCl)> 50

Note: The term "Effective" indicates that strong activity persisted, though specific MEC values were not always provided in the source text.

Experimental Protocols

The following are detailed methodologies for key experiments cited in early retrocyclin research.

Solid-Phase Peptide Synthesis of Retrocyclin

The synthesis of retrocyclins was a crucial first step, as they are not naturally produced in humans. This was achieved through solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Preparation: A suitable resin (e.g., ChemMatrix® or TentaGel®) is selected to minimize peptide aggregation.

  • Linear Chain Assembly: The linear peptide precursor is assembled on the resin using Fmoc/tBu chemistry. This involves sequential steps of:

    • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using 20% piperidine in DMF.

    • Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF, followed by addition to the resin to form a new peptide bond.

    • Washing: Thorough washing of the resin with DMF and DCM after each deprotection and coupling step.

  • On-Resin Cyclization:

    • Side-Chain Deprotection: Selective removal of protecting groups from the amino acid side chains that will be involved in the cyclization.

    • N-terminal Fmoc Deprotection: Removal of the final Fmoc group.

    • Lactam Bridge Formation: Addition of a cyclization cocktail to the resin to facilitate the formation of a peptide bond between the N-terminus and the deprotected side-chain carboxyl group, forming the cyclic peptide.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude peptide is precipitated, purified (e.g., by reverse-phase HPLC), and its identity and purity are confirmed by mass spectrometry.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Preparation Assembly 2. Linear Peptide Assembly (Fmoc/tBu Chemistry) Resin->Assembly Deprotection 2a. Fmoc Deprotection Assembly->Deprotection Iterative Cycle Cyclization 3. On-Resin Cyclization Assembly->Cyclization Coupling 2b. Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Cleavage 4. Cleavage & Deprotection Cyclization->Cleavage Purification 5. Purification & Analysis Cleavage->Purification

Solid-Phase Synthesis of Retrocyclin.
Radial Diffusion Assay for Antibacterial Activity

This assay is used to determine the minimal effective concentration (MEC) of an antimicrobial peptide.

Protocol:

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth (e.g., Trypticase Soy Broth).

  • Agar Plate Preparation: Prepare an underlay agar gel in a petri dish. Inoculate a low-nutrient agar (e.g., 1% agarose in 10 mM sodium phosphate buffer) with the washed bacterial suspension to a final concentration of approximately 4 x 10^6 CFU/mL. Pour this seeded agar over the underlay gel.

  • Well Creation: Punch a series of small wells (e.g., 3 mm diameter) into the solidified agar.

  • Peptide Application: Add a fixed volume (e.g., 5 µL) of serial dilutions of the retrocyclin peptide solution to each well.

  • Incubation: Incubate the plates for 3 hours at 37°C to allow for peptide diffusion.

  • Nutrient Overlay: Overlay the plate with a nutrient-rich agar (e.g., double-strength Mueller-Hinton agar) to support bacterial growth.

  • Final Incubation: Incubate the plates overnight at 37°C.

  • Analysis: Measure the diameter of the clear zone of bacterial growth inhibition around each well. The MEC is the lowest concentration of the peptide that produces a clear zone.

Bacterial Membrane Permeabilization Assay (ONPG Assay)

This assay assesses the ability of a peptide to disrupt the bacterial inner membrane. It utilizes a bacterial strain (e.g., E. coli ML-35) that is lactose permease-deficient but has constitutive cytoplasmic β-galactosidase activity.

Protocol:

  • Cell Preparation: Grow E. coli ML-35 to mid-log phase. Centrifuge the cells and resuspend them in 10 mM sodium phosphate buffer (pH 7.4) to a specific optical density (e.g., OD600 = 0.5).

  • Assay Setup: In a spectrophotometer cuvette, add the bacterial cell suspension.

  • Substrate Addition: Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cuvette to a final concentration of 1.5 mM. ONPG cannot enter intact cells but can be hydrolyzed by the intracellular β-galactosidase if the membrane is permeabilized.

  • Peptide Addition: Add the retrocyclin peptide to the cuvette at the desired concentration.

  • Measurement: Monitor the change in absorbance at 405 nm over time. The hydrolysis of ONPG to o-nitrophenol produces a yellow color, leading to an increase in absorbance. The rate of this increase is proportional to the degree of inner membrane permeabilization.

Mechanism of Antibacterial Action

The antibacterial activity of cationic peptides like retrocyclins is primarily attributed to their interaction with and disruption of the bacterial cell membrane. This process can be conceptualized in several stages.

  • Electrostatic Attraction: The highly positive charge of this compound (+6) facilitates a strong initial electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Permeabilization: Following the initial binding, the peptide inserts into the lipid bilayer. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models. These models describe different ways the peptides can create pores or channels in the membrane, leading to the leakage of intracellular contents and ultimately cell death. The specific mechanism can depend on the peptide's structure and concentration.

G cluster_mechanism Mechanism of Bacterial Membrane Disruption RC3 This compound (+6 charge) Attraction 1. Electrostatic Attraction RC3->Attraction BacterialMembrane Bacterial Membrane (Negatively Charged) BacterialMembrane->Attraction Binding 2. Binding to LPS/Teichoic Acids Attraction->Binding Insertion 3. Membrane Insertion & Aggregation Binding->Insertion Permeabilization 4. Pore Formation / Disruption (e.g., 'Carpet' or 'Toroidal Pore' Model) Insertion->Permeabilization Leakage 5. Leakage of Cytoplasmic Contents Permeabilization->Leakage Death 6. Bacterial Cell Death Leakage->Death

Proposed Mechanism of this compound Action.

Conclusion and Future Directions

Early research on retrocyclins established their potential as antibacterial agents, particularly in low-salt environments. The mechanism of action is consistent with other cationic antimicrobial peptides, involving the disruption of the bacterial membrane. While specific quantitative data on the antibacterial efficacy of this compound is sparse in the initial literature, its high positive charge suggests it would have a strong affinity for bacterial membranes. The observation that RC-3 was inactive against HIV-1, in contrast to its less cationic counterparts, highlights that charge alone does not determine all biological activities and that specific structural features are critical. Further research is warranted to fully characterize the antibacterial spectrum and potency of this compound, especially in physiological salt conditions, to determine its potential as a therapeutic agent. Comparative studies with RC-1 and RC-2 would be invaluable in elucidating the structure-activity relationships of this unique class of cyclic peptides.

References

Retrocyclin-3 Transcription from a Pseudogene: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides belonging to the θ-defensin family.[1][2] In humans, the genes encoding these peptides, including retrocyclin-3, are considered pseudogenes due to the presence of a premature termination codon (PTC) in their signal sequence.[3][4] Despite this, the messenger RNA (mRNA) for retrocyclins is transcribed in various tissues, including bone marrow, spleen, thymus, testis, and skeletal muscle.[3] This intriguing biological phenomenon—transcription from a seemingly "silent" gene—presents a unique opportunity for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the transcription of the this compound pseudogene, the potential for its translation into a functional peptide, and the associated methodologies for its study and potential therapeutic application. The content is tailored for researchers, scientists, and drug development professionals interested in the fields of antimicrobial peptides, pseudogene biology, and novel drug discovery.

The this compound Pseudogene and its Basal Transcription

The human genome contains six θ-defensin pseudogenes, with five located on chromosome 8p23 and one on chromosome 1. These pseudogenes, including the one encoding the precursor to this compound, are transcribed into mRNA. While the precise mechanisms governing the basal transcription of these pseudogenes are not fully elucidated, it is hypothesized that they may be regulated by signaling pathways and transcription factors known to control the expression of other defensin genes.

Potential Regulatory Pathways

The transcription of defensin genes is a key component of the innate immune response and is known to be regulated by various signaling pathways, often in response to inflammatory stimuli or microbial products like lipopolysaccharide (LPS). Key pathways implicated in the regulation of defensin gene expression include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB can be triggered by various stimuli, leading to the transcription of target genes, including defensins.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 and c-Jun N-terminal kinase (JNK) MAPK pathways have been shown to be involved in the induction of β-defensin expression.

  • Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway, particularly in response to cytokines like Interleukin-17 (IL-17), can also upregulate defensin expression.

It is plausible that the basal transcription of this compound pseudogenes is driven by a low-level, constitutive activity of one or more of these pathways, or that these pathways can be stimulated to enhance transcription.

G cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines (e.g., IL-17) Cytokines (e.g., IL-17) IL-17R IL-17R Cytokines (e.g., IL-17)->IL-17R MAPK (p38, JNK) MAPK (p38, JNK) TLR4->MAPK (p38, JNK) IKK IKK TLR4->IKK JAK JAK IL-17R->JAK DEFT1P Gene DEFT1P Gene MAPK (p38, JNK)->DEFT1P Gene Transcription NF-kB NF-kB IKK->NF-kB STAT STAT JAK->STAT NF-kB->DEFT1P Gene Transcription STAT->DEFT1P Gene Transcription This compound mRNA This compound mRNA DEFT1P Gene->this compound mRNA

Potential Signaling Pathways Regulating this compound Pseudogene Transcription.

Overcoming the Premature Termination Codon

The primary obstacle to the production of endogenous this compound is the premature termination codon (PTC) in its mRNA. Research has demonstrated that this can be overcome through the use of aminoglycoside antibiotics, which can induce ribosomal read-through of the PTC.

Aminoglycoside-Induced Read-Through

Aminoglycosides such as gentamicin, amikacin, and tobramycin have been shown to mediate the read-through of the retrocyclin PTC, leading to the production of a full-length, functional peptide. This occurs because aminoglycosides can bind to the ribosomal RNA and alter its conformation, leading to misreading of the stop codon and insertion of an amino acid, allowing translation to continue.

G cluster_workflow Aminoglycoside-Induced Read-Through Workflow This compound mRNA with PTC This compound mRNA with PTC Ribosome Ribosome This compound mRNA with PTC->Ribosome Translation Initiation Full-length Pro-retrocyclin-3 Full-length Pro-retrocyclin-3 Ribosome->Full-length Pro-retrocyclin-3 Translational Read-through Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Induces Read-through Post-translational Processing Post-translational Processing Full-length Pro-retrocyclin-3->Post-translational Processing Functional this compound Functional this compound Post-translational Processing->Functional this compound

Workflow of Aminoglycoside-Induced this compound Production.

Biological Activity of Retrocyclins

Synthetically produced retrocyclins have demonstrated potent biological activity against a range of pathogens, highlighting their therapeutic potential.

Antimicrobial and Antiviral Activity

The following tables summarize the quantitative data on the antimicrobial and anti-HIV-1 activity of retrocyclins.

Table 1: Minimum Inhibitory Concentrations (MIC) of Retrocyclins against various microbes

MicroorganismRetrocyclinMIC (µg/mL)Reference(s)
Pseudomonas aeruginosaRetrocyclin< 3
Escherichia coliRetrocyclin< 3
Listeria monocytogenesRetrocyclin< 3
Staphylococcus aureusRetrocyclin< 3

Table 2: Half-maximal Inhibitory Concentration (IC50) of Retrocyclins against HIV-1

HIV-1 Strain/IsolateRetrocyclinIC50 (µg/mL)Reference(s)
CCR5-tropicRC-1010.19
CXCR4-tropicRC-1012.1
Clade B (R5)RC-101~1-5
Clade B (X4)RC-101~1-5

Table 3: Cytotoxicity of Retrocyclins

Cell LineRetrocyclinCytotoxicity MeasurementValue (µg/mL)Reference(s)
ME-180RetrocyclinMinimal cytotoxicity> 100-200
H9 CD4+ T lymphocytesRetrocyclinMinimal cytotoxicity> 100-200
Various cell linesRetrocyclinsNo significant cytotoxicityup to 500

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis of this compound

Objective: To chemically synthesize the this compound peptide.

Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling efficiency using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The linear peptide is then cyclized in solution, typically using a head-to-tail ligation strategy.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for this compound Transcript

Objective: To detect the presence of the this compound mRNA transcript in a given cell or tissue sample.

Protocol:

  • RNA Extraction: Isolate total RNA from the sample of interest using a commercial kit or a standard Trizol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers specific for the this compound transcript. Include a no-reverse transcriptase control to ensure that the amplified product is not from genomic DNA.

    • Primer Design: Design primers that flank an intron (if applicable in the gDNA) or are specific to the this compound sequence to differentiate it from other related defensin transcripts.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the amplified DNA fragment of the expected size.

  • Sequencing (Optional): For confirmation, the PCR product can be purified from the gel and sequenced to verify its identity as the this compound transcript.

Aminoglycoside-Induced Read-Through in Cell Culture

Objective: To induce the translation of this compound from its pseudogene transcript in a cell culture model.

Protocol:

  • Cell Culture: Culture a suitable human cell line (e.g., epithelial cells or a cell line known to transcribe the retrocyclin pseudogene) in appropriate media.

  • Aminoglycoside Treatment: Treat the cells with varying concentrations of an aminoglycoside antibiotic (e.g., gentamicin at 50-500 µg/mL, amikacin, or tobramycin). Include an untreated control.

  • Incubation: Incubate the cells for 24-72 hours to allow for read-through and protein expression.

  • Cell Lysate Preparation: Harvest the cells and prepare a cell lysate.

  • Detection of this compound: Detect the presence of the translated this compound peptide in the cell lysate using methods such as:

    • Western Blotting: Using an antibody specific for this compound.

    • Mass Spectrometry: After purification of the peptide from the lysate.

    • Functional Assays: Test the antimicrobial or antiviral activity of the cell lysate.

In Vitro HIV-1 Inhibition Assay

Objective: To determine the anti-HIV-1 activity of synthesized or induced this compound.

Protocol:

  • Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Peptide Treatment: Add serial dilutions of the this compound peptide to the cells.

  • Virus Infection: Infect the cells with a known amount of an HIV-1 laboratory strain or clinical isolate.

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Quantification of Infection: Measure the extent of HIV-1 infection.

    • p24 Antigen ELISA: For replication-competent virus, measure the amount of p24 antigen in the culture supernatant.

    • Luciferase Assay: For TZM-bl cells, lyse the cells and measure luciferase activity, which is proportional to the level of HIV-1 infection.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the peptide that inhibits HIV-1 replication by 50%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293T) in a 96-well plate.

  • Peptide Treatment: Add serial dilutions of this compound to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

G cluster_synthesis Peptide Synthesis & Purification cluster_transcription Transcript Analysis cluster_translation Induced Translation cluster_activity Biological Activity Assays Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection RP-HPLC Purification RP-HPLC Purification Cleavage & Deprotection->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry HIV-1 Inhibition Assay HIV-1 Inhibition Assay RP-HPLC Purification->HIV-1 Inhibition Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay RP-HPLC Purification->MTT Cytotoxicity Assay RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-PCR RT-PCR cDNA Synthesis->RT-PCR Sequencing Sequencing RT-PCR->Sequencing Cell Culture Cell Culture Aminoglycoside Treatment Aminoglycoside Treatment Cell Culture->Aminoglycoside Treatment Protein Detection Protein Detection Aminoglycoside Treatment->Protein Detection

Experimental Workflow for this compound Research.

Conclusion

The transcription of the this compound gene from a pseudogene represents a fascinating area of research with significant therapeutic potential. Although the endogenous production of the peptide is silenced by a premature termination codon, the fact that the gene is transcribed provides a template for intervention. The ability to induce translational read-through using aminoglycosides or other small molecules opens up a novel avenue for developing host-directed therapies against a variety of pathogens. The potent antimicrobial and anti-HIV-1 activity of retrocyclins, coupled with their low cytotoxicity, makes them attractive candidates for further drug development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in exploring the exciting possibilities of "reawakening" this dormant antimicrobial peptide.

References

Methodological & Application

Solid-Phase Synthesis Protocol for Retrocyclin-3: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides characterized by a cyclic backbone and three intramolecular disulfide bonds. These structural features confer remarkable stability against proteolysis and a potent and broad spectrum of antimicrobial and antiviral activity, including against HIV-1.[1][2][3][4] The unique topology of this compound, with its constrained conformation, makes it a promising candidate for therapeutic development.[3] This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, including linear peptide assembly, on-resin cyclization, oxidative folding, purification, and characterization.

Materials and Reagents

ReagentGradeSupplier (Example)
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gSigma-Aldrich, Novabiochem
Fmoc-protected Amino AcidsSynthesis GradeAAPPTec, Chem-Impex
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeSigma-Aldrich
DIPEA (N,N-Diisopropylethylamine)Synthesis GradeSigma-Aldrich
PiperidineSynthesis GradeSigma-Aldrich
DMF (N,N-Dimethylformamide)Peptide Synthesis GradeFisher Scientific
DCM (Dichloromethane)ACS GradeFisher Scientific
TFA (Trifluoroacetic acid)Reagent GradeSigma-Aldrich
TIS (Triisopropylsilane)98%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
AcetonitrileHPLC GradeFisher Scientific
DMSO (Dimethyl sulfoxide)ACS GradeSigma-Aldrich

Experimental Protocols

Linear Peptide Synthesis on Solid Support

The linear precursor of this compound is assembled on a Rink Amide resin using a manual or automated peptide synthesizer. The sequence of this compound is cyclo(Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly).

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH to protect the sulfhydryl group.

On-Resin Cyclization

Head-to-tail cyclization is performed on the resin-bound peptide to form the cyclic backbone.

Protocol:

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid using 20% piperidine in DMF as described above.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).

  • Cyclization:

    • Add a solution of PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

Cleavage from Resin and Side-Chain Deprotection

The cyclic peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Protocol:

  • Washing and Drying: Wash the resin with DMF (3 times), DCM (5 times), and methanol (2 times). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether three times.

  • Drying: Dry the crude peptide pellet under vacuum.

Oxidative Folding for Disulfide Bond Formation

The three intramolecular disulfide bonds are formed by air oxidation in a basic buffer. The correct disulfide connectivity for this compound is Cys4-Cys17, Cys6-Cys15, and Cys8-Cys13.

Protocol:

  • Dissolution: Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: Stir the solution gently, open to the air, for 24-48 hours at room temperature.

  • Monitoring: Monitor the progress of the folding by reverse-phase HPLC (RP-HPLC). The correctly folded isomer should appear as a distinct peak with a shorter retention time compared to the linear, reduced peptide.

Purification and Characterization

The final product is purified by RP-HPLC and characterized by mass spectrometry.

Protocol:

  • Purification:

    • Dissolve the crude, oxidized peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the final product by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). The expected monoisotopic mass of this compound is approximately 2176.0 Da.

Quantitative Data Summary

The following table summarizes typical expected outcomes for the solid-phase synthesis of this compound. Actual results may vary depending on the specific conditions and peptide sequence.

Synthesis StageExpected YieldExpected Purity (by HPLC)
Crude Linear Peptide70-85%50-70%
Crude Cyclized Peptide50-70%40-60%
Crude Oxidized Peptide30-50%30-50%
Purified this compound5-15%>95%

Visualizations

Solid-Phase Synthesis Workflow for this compound

SPPS_Workflow cluster_resin On-Resin cluster_solution In-Solution Resin Rink Amide Resin Linear_Peptide Linear Peptide Assembly (Fmoc-SPPS) Resin->Linear_Peptide Stepwise Elongation Cyclization On-Resin Cyclization Linear_Peptide->Cyclization Head-to-Tail Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Oxidation Oxidative Folding (Air Oxidation) Cleavage->Oxidation Crude Cyclic Peptide Purification RP-HPLC Purification Oxidation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Pure this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Synthesis Stages

Synthesis_Stages Start Start Linear_Assembly 1. Linear Peptide Assembly Start->Linear_Assembly Cyclization 2. On-Resin Cyclization Linear_Assembly->Cyclization Cleavage 3. Cleavage and Deprotection Cyclization->Cleavage Oxidative_Folding 4. Oxidative Folding Cleavage->Oxidative_Folding Purification 5. Purification (RP-HPLC) Oxidative_Folding->Purification Characterization 6. Characterization (MS, HPLC) Purification->Characterization End End Product: This compound Characterization->End

Caption: Sequential stages of this compound synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound. The described methods, from linear assembly to final purification, offer a robust pathway for obtaining this complex cyclic peptide for research and drug development purposes. The successful synthesis of this compound enables further investigation into its therapeutic potential as a novel antimicrobial and antiviral agent. Careful optimization of each step, particularly the cyclization and oxidative folding conditions, is crucial for achieving high yields and purity.

References

In Vitro Antiviral Assay for Retrocyclin-3 using p24 Antigen Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This application note provides a detailed protocol for assessing the in vitro antiviral efficacy of Retrocyclin-3 against HIV-1 using a p24 antigen capture enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core structural protein of HIV-1, and its quantification in cell culture supernatants serves as a reliable marker of viral replication. This document outlines the mechanism of action of this compound, provides comprehensive experimental protocols, and presents data in a clear, structured format to facilitate evaluation of its therapeutic potential.

Mechanism of Action: this compound Inhibition of HIV-1 Entry

Retrocyclins, including this compound, exert their anti-HIV-1 activity by inhibiting the viral entry process. The primary target of these peptides is the gp41 transmembrane glycoprotein, a critical component of the HIV-1 envelope spike protein complex. Following the initial binding of the viral gp120 glycoprotein to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), gp41 undergoes a series of conformational changes. These changes are essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Retrocyclins interrupt this crucial step by binding to the heptad repeat regions (HR1 and HR2) of gp41. This binding prevents the formation of the six-helix bundle, a stable hairpin structure that is necessary to bring the viral and cellular membranes into close proximity for fusion. By blocking this fusogenic conformation, retrocyclins effectively halt viral entry and prevent the initiation of infection.[1][2][3][4]

Caption: Mechanism of this compound mediated HIV-1 entry inhibition.

Data Presentation

The antiviral activity and cytotoxicity of retrocyclins are critical parameters for evaluating their therapeutic potential. While specific quantitative data for this compound is limited in publicly available literature, with some studies indicating it may not be active against all tested HIV-1 strains, the following tables present representative data for the closely related and well-studied retrocyclin analog, RC-101.[5] This data serves as a benchmark for the expected performance of retrocyclin compounds.

Note: The following data is for RC-101, a congener of Retrocyclin-1, and is provided as a reference. Researchers should generate specific data for this compound.

Table 1: Antiviral Activity of RC-101 against various HIV-1 Strains

HIV-1 StrainTropismCell LineIC50 (µg/mL)
HIV-1 IIIBX4H9 cells~2.0
HIV-1 JR-CSFR5CD4+ PBMC~2.0
HIV-1 BaLR5TZM-bl cells~1.25
HIV-1 SK1X4ME-180/H9 co-culture2.6
CCR5-tropic (cell-cell)R5MAGI-CCR5/HeLa R5-160.33
CXCR4-tropic (cell-cell)X4GHOST(3)X4/R5/H92.1

Table 2: Cytotoxicity of Retrocyclins

CompoundCell LineAssayCC50 (µg/mL)
RetrocyclinME-180MTT>100
RetrocyclinH9MTT>100
RC-101TZM-blMTT>32
RC-101ME-180/H9 co-cultureCell Viability>10

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of this compound against HIV-1 in vitro.

Experimental Workflow Overview

The overall workflow involves culturing susceptible cells, infecting them with HIV-1 in the presence of varying concentrations of this compound, and then quantifying the resulting viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Target Cells (e.g., PBMCs) D Seed Cells in 96-well Plate A->D B Prepare HIV-1 Virus Stock F Add HIV-1 to Cell Cultures B->F C Prepare this compound Dilutions E Add this compound Dilutions to Cells C->E D->E E->F G Incubate for 5-7 Days F->G H Collect Supernatant G->H I Perform p24 ELISA H->I J Calculate p24 Concentration I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro anti-HIV-1 assay using p24 ELISA.
Materials and Reagents

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors, or a susceptible cell line (e.g., TZM-bl, CEM-GFP).

  • Virus: A well-characterized laboratory-adapted or clinical isolate of HIV-1 (e.g., HIV-1 IIIB, HIV-1 BaL).

  • Compound: this compound, lyophilized powder.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL Interleukin-2 (IL-2) for PBMCs.

  • Phytohemagglutinin (PHA): For stimulation of PBMCs.

  • HIV-1 p24 Antigen Capture ELISA Kit: Commercially available kit.

  • Reagents for Cytotoxicity Assay: (e.g., MTT, XTT, or CellTiter-Glo®).

  • General Laboratory Equipment: 96-well cell culture plates, CO2 incubator, centrifuge, microplate reader, etc.

Preparation of Cells and Virus
  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium. Stimulate the PBMCs with PHA (5 µg/mL) for 2-3 days before infection. After stimulation, wash the cells and resuspend in fresh medium containing IL-2.

  • Virus Stock Preparation: Propagate the desired HIV-1 strain in a suitable cell line (e.g., CEM) or stimulated PBMCs. Harvest the cell culture supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter. Aliquot the virus stock and store at -80°C. The titer of the virus stock should be determined by a p24 ELISA to ensure a consistent multiplicity of infection (MOI) is used in subsequent experiments.

Antiviral Assay Protocol
  • Cell Seeding: Seed the stimulated PBMCs (or other target cells) into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.

  • Infection: Add 50 µL of the diluted HIV-1 stock (at a predetermined MOI, e.g., 0.01-0.1) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal that is proportional to the amount of p24 antigen present.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of p24 in each well using a standard curve generated from recombinant p24 antigen. The percentage of inhibition is calculated as follows:

    % Inhibition = [1 - (p24 in treated sample / p24 in untreated control)] x 100

    The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol
  • Cell Seeding: Seed the same target cells used in the antiviral assay into a 96-well plate at the same density.

  • Compound Addition: Add serial dilutions of this compound to the wells in triplicate.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol. This typically involves the addition of a reagent that is converted into a colored or luminescent product by metabolically active cells.

  • Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of this compound's antiviral activity against HIV-1. The detailed protocols for the p24 antigen assay and cytotoxicity assessment, along with the structured data presentation and mechanistic overview, are intended to support researchers in the fields of virology and drug development. Accurate and reproducible execution of these assays is crucial for determining the therapeutic index (CC50/IC50) and advancing the development of promising antiviral candidates like this compound.

References

Application Notes and Protocols: Luciferase Reporter Assay for Evaluating Retrocyclin-3 Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are cyclic antimicrobial peptides that have demonstrated potent inhibitory activity against a broad range of HIV-1 strains.[1] A crucial tool for quantifying the antiviral efficacy of compounds like Retrocyclin-3 is the luciferase reporter assay. This method offers a rapid, sensitive, and high-throughput-compatible means of assessing viral entry and replication.[2] These application notes provide a detailed overview and experimental protocols for utilizing a luciferase-based reporter gene assay to determine the anti-HIV activity of this compound. The protocols are designed for execution in a biosafety level 2 or 3 facility, depending on the viral strains and laboratory-specific safety guidelines.

Principle of the Assay

The luciferase reporter assay for HIV-1 infection typically employs a genetically engineered cell line, such as TZM-bl, which contains integrated copies of the firefly luciferase gene under the control of the HIV-1 Tat promoter. Upon successful entry and integration of HIV-1 into these cells, the viral Tat protein is expressed, which in turn transactivates the luciferase gene, leading to the production of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of viral replication. A reduction in luciferase activity in the presence of an antiviral agent, such as this compound, indicates inhibition of a stage in the viral life cycle, primarily viral entry in the case of Retrocyclins.[3][4][5]

Mechanism of Action of Retrocyclin

Retrocyclin peptides, including this compound, inhibit HIV-1 entry. Their mechanism of action involves binding to viral glycoproteins, such as gp120 and gp41, as well as to host cell surface molecules like CD4. This interaction disrupts the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking the virus from entering the host cell.

cluster_0 HIV-1 Entry & Fusion cluster_1 This compound Inhibition HIV HIV-1 Virion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 Binding Block Inhibition of Fusion HostCell Host Cell Membrane gp41->HostCell Insertion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change CCR5_CXCR4->gp41 Fusion Peptide Exposure Fusion Membrane Fusion HostCell->Fusion Retrocyclin3 This compound Retrocyclin3->gp120 Binds to Retrocyclin3->gp41 Binds to Retrocyclin3->CD4 Binds to Block->Fusion Prevents

Diagram 1: Mechanism of this compound HIV-1 Entry Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of Retrocyclin compounds against various HIV-1 strains as determined by different assay methodologies.

CompoundHIV-1 Strain TropismCell LineAssay TypeIC50 (µg/mL)Reference
RC-101CCR5-tropicGHOST(3) X4/R5Cell-associated transmission0.19
RC-101CCR5-tropic (in 25% seminal plasma)GHOST(3) X4/R5Cell-associated transmission2.4
RC-101CCR5-tropicMAGI-CCR5 / HeLa R5-16Cell-cell fusion0.33
RC-101CXCR4-tropicME-180CD4-independent cell-cell transmission2.6
RetrocyclinT-cell tropic (IIIB)Human PBMCsp24 antigen release10-20 (complete protection)
RetrocyclinM-tropic (JR-CSF)Human PBMCsp24 antigen release10-20 (complete protection)

Note: RC-101 is a close analog of Retrocyclin and is often used in these studies.

Experimental Protocols

Materials and Reagents
  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the HIV-1 LTR promoter).

  • Viruses: HIV-1 strains of interest (e.g., laboratory-adapted strains like NL4-3 or BaL, or clinical isolates).

  • Compound: this compound, synthesized and purified.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents for Transfection (for virus stock production): Proviral DNA of the desired HIV-1 strain, a suitable transfection reagent (e.g., FuGENE 6), and 293T/17 cells.

  • Assay Reagents: DEAE-Dextran, Luciferase Assay System (e.g., Bright-Glo Luciferase Assay System), Phosphate-Buffered Saline (PBS).

  • Equipment: 96-well flat-bottom cell culture plates (white, opaque plates are recommended for luminescence assays), luminometer or multi-mode plate reader, standard cell culture incubator (37°C, 5% CO2), biosafety cabinet.

Experimental Workflow

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Detection cluster_3 Data Analysis A 1. Prepare Virus Stock (Transfect 293T cells) B 2. Titer Virus Stock (e.g., TCID50 on TZM-bl cells) A->B C 3. Prepare this compound Dilutions B->C D 4. Seed TZM-bl cells in a 96-well plate E 5. Add this compound dilutions to wells D->E F 6. Add HIV-1 to wells E->F G 7. Incubate for 48 hours at 37°C H 8. Lyse cells and add luciferase substrate G->H I 9. Measure Luminescence (RLU) H->I J 10. Calculate % Inhibition K 11. Determine IC50 J->K

Diagram 2: Luciferase Reporter Assay Workflow.
Detailed Protocol

1. Preparation of HIV-1 Virus Stocks

  • One day prior to transfection, seed 3-5 x 10^6 293T/17 cells in a T75 culture flask.

  • On the day of transfection, prepare a mixture of proviral DNA (e.g., 12 µg) and a suitable transfection reagent in serum-free medium, following the manufacturer's instructions.

  • Add the transfection mixture to the 293T/17 cells and incubate for 6 hours.

  • Replace the transfection medium with fresh, complete cell culture medium.

  • Incubate for 48-72 hours.

  • Harvest the culture supernatant containing the virus, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter.

  • Aliquot the virus stock and store at -80°C.

2. Virus Titration (TCID50 Determination)

  • The 50% tissue culture infectious dose (TCID50) of the virus stock should be determined on TZM-bl cells to normalize the virus input in the main assay.

  • Prepare serial dilutions of the virus stock.

  • Add the dilutions to quadruplicate wells of a 96-well plate containing 1 x 10^4 TZM-bl cells per well in the presence of DEAE-Dextran (e.g., 10 µg/mL).

  • Incubate for 48 hours.

  • Measure luciferase activity as described below. The TCID50 is calculated based on the dilution of virus that causes 50% of the wells to be infected.

3. Luciferase Reporter Assay for Anti-HIV Activity

  • Seed TZM-bl cells in a white, opaque 96-well plate at a density of 4,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Prepare the HIV-1 inoculum by diluting the virus stock in culture medium to a predetermined multiplicity of infection (MOI) or TCID50 (e.g., 200 TCID50/well). Add DEAE-Dextran to the virus inoculum to a final concentration of 15 µg/mL.

  • Add 50 µL of the virus inoculum to each well (except for the cell control wells). The final volume in each well should be 200 µL.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove 100 µL of the culture medium from each well.

  • Add 100 µL of the luciferase substrate reagent (e.g., Bright-Glo) to each well.

  • Incubate for 2-5 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure the luminescence in a plate luminometer. The results are expressed as Relative Light Units (RLU).

4. Data Analysis

  • Calculate the average RLU for each condition.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * [1 - (RLU of drug-treated sample - RLU of cell control) / (RLU of virus control - RLU of cell control)]

  • The IC50 value, which is the concentration of this compound that inhibits 50% of viral replication, can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of this compound on the TZM-bl cells to ensure that the observed reduction in luciferase activity is due to antiviral activity and not cell death. A common method is the MTT assay, which measures cell metabolic activity. This can be performed on an identical plate set up in parallel with the antiviral assay but without the addition of the virus. A dual-luciferase system, where the cell line constitutively expresses a second luciferase (e.g., Renilla luciferase), can also be used to simultaneously monitor cell viability and HIV infection.

Conclusion

The luciferase reporter assay using TZM-bl cells provides a robust and efficient platform for evaluating the anti-HIV-1 activity of this compound. Its high sensitivity and amenability to high-throughput screening make it an invaluable tool in the preclinical development of this promising microbicide candidate. Careful execution of the protocol and appropriate data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Efficacy of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic, cyclic, 18-residue theta-defensin peptide. Like other members of the retrocyclin family, it is being investigated for its potential as a broad-spectrum antiviral agent.[1] Theta-defensins are characterized by a cyclic peptide backbone and three intramolecular disulfide bonds, which confer significant stability.[2] The primary antiviral mechanism of retrocyclins is the inhibition of viral entry into host cells.[1][3] This is achieved through high-affinity binding to viral surface glycoproteins, such as gp120 of HIV-1 and the envelope (E) protein of flaviviruses, thereby preventing the conformational changes required for membrane fusion.[1]

The plaque reduction assay is a widely used and robust method in virology to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds. This assay measures the concentration of an antiviral agent required to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The results are often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50%.

These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral efficacy of this compound against various enveloped viruses.

Mechanism of Action: this compound Inhibition of Viral Entry

Retrocyclins do not directly inactivate virions but rather prevent their entry into host cells. This is accomplished by binding to carbohydrate moieties on viral surface glycoproteins and potentially host cell surface molecules. This interaction is thought to stabilize the viral envelope glycoproteins, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. In the case of HIV-1, retrocyclins bind to gp120 and gp41, interfering with the formation of the six-helix bundle, a critical step in the fusion process. For flaviviruses, retrocyclins have been shown to target the E glycoprotein, inhibiting viral entry.

Retrocyclin_Mechanism cluster_virus Enveloped Virus cluster_host Host Cell cluster_inhibition Inhibition of Fusion Virion Virion Receptor Host Cell Receptor (e.g., CD4) Virion->Receptor 1. Attachment gp120 Viral Glycoprotein (e.g., gp120, E protein) HostCell Host Cell Membrane Retrocyclin3 This compound Retrocyclin3->gp120 2. Binding to Glycoprotein Inhibition Conformational Changes Blocked Membrane Fusion Prevented Retrocyclin3->Inhibition 3. Inhibition Inhibition->HostCell Viral entry blocked

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

Materials and Reagents
  • Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for many flaviviruses, TZM-bl cells for HIV-1).

  • Virus: A plaque-forming strain of the virus to be tested.

  • This compound: Synthesized and purified peptide. The amino acid sequence of this compound is cyclo(Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Arg-Ile-Cys-Arg-Cys-Ile-Cys-Gly) with disulfide bridges between Cys4-Cys17, Cys6-Cys15, and Cys8-Cys13.

  • Culture Media: Appropriate complete growth medium and serum-free medium for the chosen cell line.

  • Overlay Medium: Growth medium containing a solidifying agent like agarose or methylcellulose.

  • Staining Solution: Crystal violet solution (e.g., 0.1% w/v in 20% ethanol) or other appropriate stain.

  • Fixing Solution: 10% formalin or another suitable fixative.

  • Sterile multi-well plates (e.g., 6-well, 12-well, or 24-well).

  • Sterile serological pipettes and pipette tips.

  • CO2 incubator (37°C, 5% CO2).

  • Inverted microscope.

Experimental Workflow

Plaque_Reduction_Assay_Workflow A 1. Seed Cells (e.g., 24-well plate) Incubate 24h to form monolayer B 2. Prepare this compound Dilutions (e.g., 2-fold serial dilutions) E 5. Infection Add virus-peptide mixture to cells Incubate 1-2h at 37°C C 3. Prepare Virus Inoculum (Dilute to ~100 PFU/well) D 4. Pre-incubation (Mix this compound dilutions with virus) Incubate 1h at 37°C C->D D->E F 6. Add Overlay Medium (e.g., 1% methylcellulose) E->F G 7. Incubation (3-10 days, depending on virus) F->G H 8. Fixation and Staining (e.g., 10% formalin, then crystal violet) G->H I 9. Plaque Counting and Data Analysis (Calculate % plaque reduction and EC50) H->I

Caption: Plaque Reduction Assay Workflow.
Detailed Protocol

  • Cell Seeding:

    • One day prior to the assay, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates overnight in a CO2 incubator at 37°C.

  • Preparation of this compound and Virus:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions (e.g., two-fold serial dilutions) in serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Virus Neutralization:

    • In separate tubes, mix equal volumes of each this compound dilution with the diluted virus.

    • Include a virus control (virus mixed with serum-free medium only) and a cell control (medium only).

    • Incubate the mixtures for 1 hour at 37°C to allow this compound to interact with the virus.

  • Infection of Cells:

    • Aspirate the growth medium from the confluent cell monolayers and wash once with sterile PBS.

    • Add the virus/Retrocyclin-3 mixtures to the respective wells.

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application:

    • Carefully aspirate the inoculum from each well.

    • Gently add the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 3 to 10 days depending on the virus).

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 30 minutes.

    • Remove the overlay and the fixative, and stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Data Presentation

While specific quantitative data for this compound from plaque reduction assays is not widely available in the current literature, the following tables present illustrative data for the closely related retrocyclin analog, RC-101, against HIV-1. This data can be used as a reference for the expected efficacy of this compound.

Table 1: Antiviral Activity of RC-101 against Cell-Associated HIV-1

Virus StrainTropismAssay TypeIC50 (µg/mL)
HIV-1CCR5CD4-dependent cell-cell transmission0.19
HIV-1CCR5CD4-dependent cell-cell transmission (in 25% seminal plasma)2.4
HIV-1 SK1CXCR4CD4-independent cell-cell transmission2.6

Table 2: General Antiviral Activity of Retrocyclins against HIV-1

Retrocyclin AnalogVirus Strain(s)Target CellsEfficacy Range (IC50)
RetrocyclinT-tropic (IIIB) & M-tropic (JR-CSF)H9 T cells & PBMCsComplete protection at 10-20 µg/mL
RC-101Various primary isolatesPM1 cells, PBMCs1-5 µg/mL

Conclusion

The plaque reduction assay is a fundamental tool for evaluating the antiviral efficacy of compounds like this compound. The detailed protocol provided in these application notes offers a standardized method for determining the EC50 of this compound against a range of plaque-forming viruses. Based on the data from closely related retrocyclins, it is anticipated that this compound will demonstrate potent antiviral activity by inhibiting viral entry. Further studies are warranted to establish the specific efficacy of this compound against a broad spectrum of viral pathogens.

References

Measuring the Binding Kinetics of Retrocyclin-3: An Application Note on the Use of Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic human θ-defensin, a class of cyclic antimicrobial peptides that have shown promising antiviral activity, particularly against HIV-1. A key aspect of their mechanism of action involves binding to viral and host cell surface glycoproteins, thereby inhibiting viral entry.[1] Understanding the kinetics of these binding events is crucial for the development of retrocyclin-based therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that enables the real-time measurement of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).[2] This application note provides a detailed protocol for utilizing SPR to measure the binding kinetics of this compound to its target molecules.

Principle of the Assay

SPR technology measures changes in the refractive index at the surface of a sensor chip.[2] In a typical experiment, one molecule (the ligand) is immobilized on the sensor chip, and its binding partner (the analyte) is flowed over the surface in a continuous stream. The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. By monitoring the association and dissociation phases of the interaction, one can derive the kinetic and affinity parameters of the binding event.[2]

Key Applications

  • Determination of Binding Affinity: Quantify the strength of the interaction between this compound and its binding partners, such as viral envelope glycoproteins (e.g., gp120, gp41) and host cell receptors (e.g., CD4).

  • Kinetic Rate Constant Determination: Measure the association (on-rate) and dissociation (off-rate) of the binding interaction, providing deeper insights into the dynamics of complex formation.

  • Specificity Analysis: Assess the binding of this compound to a panel of different molecules to determine its target specificity.

  • Structure-Activity Relationship (SAR) Studies: Compare the binding kinetics of different this compound analogs to guide lead optimization in drug discovery.

Quantitative Data Summary

Ligand ImmobilizedAnalyte (Retrocyclin-1)KD (nM)
gp120Retrocyclin-135.4
gp41Retrocyclin-168
CD4Retrocyclin-131
GalactosylceramideRetrocyclin-124.1

Table 1: Binding Affinities of Retrocyclin-1 to Viral and Host Proteins. Data sourced from a study on the lectin-like activity of retrocyclin.[1]

Experimental Protocols

This section provides a detailed protocol for measuring the binding kinetics of this compound using SPR. This protocol is a representative method based on standard procedures for peptide-protein interaction analysis and may require optimization for specific instrumentation and reagents.

Materials and Reagents
  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor Chip (e.g., CM5, streptavidin-coated)

  • Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5 (or other pH as determined by pH scouting)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte dilution buffer: Running buffer

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.0 (or other solution determined by regeneration scouting)

  • Ligand: Purified HIV-1 gp120 or soluble CD4 (>95% purity)

  • Analyte: Synthetic this compound (>95% purity)

Experimental Workflow

Caption: SPR Experimental Workflow.

Detailed Methodology

1. Ligand Immobilization (Amine Coupling)

This protocol describes the immobilization of a protein ligand (e.g., gp120) onto a CM5 sensor chip.

  • pH Scouting: To determine the optimal pH for pre-concentration, inject the ligand (e.g., 50 µg/mL in 10 mM sodium acetate) at a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5). Select the pH that gives the highest electrostatic pre-concentration.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface.

  • Ligand Injection: Inject the ligand at the optimal pH determined in the pH scouting step. The amount of immobilized ligand will depend on the molecular weights of the ligand and analyte; aim for a level that will produce a maximum analyte response (Rmax) of approximately 50-100 RU.

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

2. Analyte Binding Measurement

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A typical concentration range would be 0.1 to 10 times the expected KD. For this compound, a starting range of 1 nM to 500 nM is recommended based on the data for Retrocyclin-1.

  • Injection Cycle:

    • Inject the running buffer for a set period to establish a stable baseline.

    • Inject the lowest concentration of this compound over the ligand-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).

    • Switch back to running buffer flow to monitor the dissociation for a defined time (e.g., 300 seconds).

    • Inject the regeneration solution to remove all bound analyte.

    • Repeat the cycle for each concentration of this compound, typically in order of increasing concentration. Include several buffer-only injections (blanks) for double referencing.

3. Data Analysis

  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the ligand-immobilized flow cell.

  • Blank Subtraction: Subtract the average signal from the buffer-only injections from the analyte injection sensorgrams.

  • Kinetic Model Fitting: Fit the processed sensorgrams to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is often appropriate. Global fitting of all concentrations simultaneously is recommended for robust kinetic analysis.

  • Determine Kinetic Parameters: The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway Visualization

The primary antiviral mechanism of retrocyclins against HIV-1 is the inhibition of viral entry. This occurs through binding to the viral envelope glycoprotein gp41, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes. Specifically, retrocyclins are thought to interfere with the formation of the six-helix bundle, a critical step in the fusion process.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) cluster_process Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 ConformationalChange gp120 Conformational Change CD4->ConformationalChange CoR Co-receptor (CXCR4/CCR5) gp41_exposure gp41 Exposure CoR->gp41_exposure ConformationalChange->CoR 2. Co-receptor Binding SixHelixBundle Six-Helix Bundle Formation gp41_exposure->SixHelixBundle Fusion Membrane Fusion SixHelixBundle->Fusion Retrocyclin3 This compound Retrocyclin3->gp41 Binds to gp41 Retrocyclin3->SixHelixBundle Inhibits

Caption: Inhibition of HIV-1 Entry by this compound.

In addition to direct viral inhibition, retrocyclins have been shown to modulate host immune responses. For instance, Retrocyclin-101 (a close analog) can inhibit Toll-like receptor 4 (TLR4) signaling pathways, which are involved in the inflammatory response. This suggests a dual mechanism of action for retrocyclins, involving both antiviral and immunomodulatory activities.

TLR4_Signaling_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates Retrocyclin3 This compound Retrocyclin3->TLR4 Inhibits Signaling MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF Inflammation Pro-inflammatory Cytokine Production MyD88->Inflammation TRIF->Inflammation

Caption: Modulation of TLR4 Signaling by Retrocyclin.

Conclusion

Surface Plasmon Resonance is an indispensable tool for the detailed characterization of the binding kinetics of potential therapeutics like this compound. The protocols and data presented in this application note provide a framework for researchers to quantitatively assess the interaction of this compound with its targets. This information is critical for understanding its mechanism of action and for the rational design of more potent and specific antiviral agents. The dual role of retrocyclins in both directly inhibiting viral entry and modulating the host's immune response highlights their potential as multifaceted therapeutic candidates.

References

Application Notes and Protocols for Testing Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Retrocyclin-3

Retrocyclins are cyclic, 18-residue theta-defensin peptides with potent antimicrobial and antiviral properties.[1][2] Although encoded in the human genome, a premature stop codon prevents their natural expression.[1][2] Synthetic versions, such as Retrocyclin-1 (RC-1), RC-2, and the analog RC-101, have been created to study their biological activities.[2] this compound (RC-3) is another variant in this family. The primary antiviral mechanism of retrocyclins against viruses like HIV-1 is the inhibition of viral entry. They exhibit lectin-like properties, binding to glycosylated viral envelope proteins (like gp120) and host cell receptors (like CD4), which interferes with the viral fusion process. Beyond their anti-HIV activity, retrocyclins have shown efficacy against other viruses, including influenza and herpes simplex virus, and can modulate host immune responses by inhibiting Toll-like receptor (TLR) signaling. Their low cytotoxicity in human cell lines makes them promising candidates for therapeutic development.

Data Presentation: Quantitative Analysis of Retrocyclin Activity

The following tables summarize the inhibitory and cytotoxic concentrations of retrocyclin and its analog RC-101 from various in vitro studies.

Table 1: Anti-HIV-1 Activity of Retrocyclin Analogs

CompoundVirus StrainCell LineAssay TypeIC50Citation(s)
RC-101HIV-1 (CCR5-tropic)Cell-cell fusionFusion Assay0.33 µg/mL
RC-101HIV-1 SK1 (CXCR4-tropic)ME-180 & H9Cell-cell transmission2.6 µg/mL
RC-101HIV-1 (cell-free)PBMCsp24 antigen0.64 µg/mL
RC-101HIV-1 (cell-free, in 25% seminal plasma)PBMCsp24 antigen3.73 µg/mL
RC-101 (synthetic)HIV-1 BaLTZM-blLuciferase1.25 µg/mL
Retrocyclin (expressed by A1A3 cells)HIV-1 BaLTZM-blLuciferase2 µg/mL
RetrocyclinHIV-1 IIIB (T-tropic) & JR-CSF (M-tropic)CD4+ PBMCsp24 antigen10-20 µg/mL (complete protection)

Table 2: Cytotoxicity of Retrocyclin Analogs

CompoundCell LineAssay TypeConcentration% Viability / EffectCitation(s)
RC-101ME-180 & H9Not specified10 µg/mL≥90% viability
RetrocyclinH9 T cells & ME-180 cervical carcinoma cellsNot specifiedup to 500 µg/mLLittle to no cytotoxicity
A1A3 cell extracts (containing retrocyclin)TZM-blMTT AssayNot specifiedDid not affect cellular metabolism

Experimental Protocols

Anti-HIV-1 Activity Assessment using TZM-bl Reporter Cell Line

This protocol determines the ability of this compound to inhibit HIV-1 entry using a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

  • Complete Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin

  • HIV-1 virus stock (e.g., HIV-1 BaL or other suitable strains)

  • This compound (stock solution of known concentration)

  • DEAE-Dextran

  • 96-well flat-bottom culture plates (white or black for luminescence reading)

  • Luciferase assay reagent (e.g., Britelite, Brite-Glo)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture TZM-bl cells in complete GM.

    • On the day before the assay, trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete GM.

  • Infection:

    • On the day of infection, carefully remove the medium from the TZM-bl cells.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only for virus control (no inhibitor) and cell control (no virus).

    • Prepare the virus inoculum in GM containing DEAE-Dextran (the optimal concentration, typically around 15-37.5 µg/mL, should be predetermined).

    • Add 50 µL of the virus inoculum to each well (except for the cell control wells).

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • After 48 hours, remove 150 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Transfer 150 µL of the lysate to a corresponding 96-well black plate (if not already using one).

    • Read the luminescence immediately using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration by comparing the relative light units (RLU) to the virus control wells.

    • Determine the IC50 value, which is the concentration of this compound that inhibits virus infection by 50%.

HIV-1 p24 Antigen Capture ELISA for Viral Replication in PBMCs

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected Peripheral Blood Mononuclear Cells (PBMCs) to measure viral replication.

Materials:

  • Human PBMCs, isolated from healthy donors

  • RPMI 1640 medium with 10% FBS, IL-2 (50 U/mL), and Penicillin/Streptomycin

  • Phytohemagglutinin (PHA)

  • This compound

  • HIV-1 virus stock

  • HIV-1 p24 Antigen ELISA kit (commercial kits available)

  • 0.5% Triton X-100

  • Microplate reader (450 nm)

Protocol:

  • PBMC Activation:

    • Thaw cryopreserved PBMCs and wash.

    • Culture PBMCs at a density of 1-2 x 10^6 cells/mL in RPMI 1640 with 10% FBS and PHA (5 µg/mL) for 2-3 days to stimulate cell division.

    • After stimulation, wash the cells and resuspend them in RPMI 1640 with 10% FBS and IL-2.

  • Infection and Treatment:

    • Plate the activated PBMCs at 5 x 10^5 cells/well in a 24-well plate.

    • Add serial dilutions of this compound to the cells and incubate for 3 hours.

    • Challenge the cells with a known titer of HIV-1 (e.g., MOI of 0.01).

    • Incubate for 3 hours at 37°C, then wash the cells twice to remove the inoculum.

    • Resuspend the cells in fresh medium containing the respective concentrations of this compound and culture for up to 9 days.

  • Supernatant Collection:

    • Collect supernatant samples at different time points (e.g., day 3, 6, and 9) for p24 analysis.

  • p24 ELISA:

    • Follow the manufacturer's protocol for the p24 ELISA kit.

    • Briefly, lyse the virus in the collected supernatants with 0.5% Triton X-100.

    • Add the lysed samples, standards, and controls to the antibody-coated microplate.

    • Incubate, wash, and add the detection antibody and substrate as per the kit instructions.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the p24 concentration in each sample based on the standard curve.

    • Determine the percentage of inhibition of viral replication for each this compound concentration.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cell line (e.g., TZM-bl, PBMCs, ME-180)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plate

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of medium.

  • Compound Addition:

    • Add 100 µL of medium containing serial dilutions of this compound to the wells.

    • Include control wells with medium only (no cells, for background) and cells with medium but no compound (untreated control).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight in the incubator or for a few hours at room temperature in the dark, ensuring complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm with a reference wavelength of >650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizations: Signaling Pathways and Workflows

HIV_Entry_Inhibition Retrocyclin This compound gp120 HIV-1 gp120 Retrocyclin->gp120 Binds to glycans CD4 CD4 Receptor Retrocyclin->CD4 Binds to glycans Fusion Membrane Fusion Retrocyclin->Fusion Inhibits gp120->CD4 Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Conformational     Change & Binding gp41 HIV-1 gp41 Coreceptor->gp41 CellMembrane Host Cell Membrane gp41->CellMembrane 4. Insertion Entry Viral Entry

Caption: Mechanism of HIV-1 entry inhibition by this compound.

TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Activates Retrocyclin This compound Retrocyclin->TLR4 Inhibits Signaling MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Pathway MyD88->NFkB IRF3 IRF3 Pathway (Type I IFN) TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines

Caption: Inhibition of TLR4 signaling by this compound.

References

Application Notes and Protocols for In Vivo Mouse Models Evaluating the Therapeutic Potential of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retrocyclins are cyclic θ-defensins with a range of antimicrobial and immunomodulatory activities. Although humans carry the genes for retrocyclins, they are not expressed due to a premature stop codon. Synthetic analogs, such as Retrocyclin-101 (RC-101), a close analog of Retrocyclin-3, have been developed to investigate their therapeutic potential. These molecules have shown promise in preclinical studies against various pathogens, including viruses and bacteria, and in modulating inflammatory responses. This document provides detailed application notes and protocols for in vivo mouse models designed to assess the therapeutic efficacy of this compound and its analogs.

Key Therapeutic Areas and Mechanisms of Action

Retrocyclins exert their therapeutic effects through multiple mechanisms:

  • Antiviral Activity: Primarily by inhibiting viral entry into host cells. For instance, they can bind to viral glycoproteins, such as HIV's gp120 and influenza's hemagglutinin, preventing the conformational changes necessary for membrane fusion.[1][2][3]

  • Antibacterial Activity: By disrupting bacterial cell membranes and, in the case of Bacillus anthracis, inactivating lethal toxin and preventing spore germination.[4]

  • Anti-inflammatory Activity: By modulating toll-like receptor (TLR) signaling pathways. For example, RC-101 has been shown to inhibit TLR4- and TLR2-dependent signaling, thereby reducing the production of pro-inflammatory cytokines.[5]

In Vivo Mouse Models: Data and Protocols

Influenza A Virus Infection Model

This model evaluates the antiviral and anti-inflammatory potential of retrocyclins in mitigating the severity of influenza infection.

Quantitative Data Summary

ParameterControl (Saline)RC-101 Treatment (100 µ g/mouse/day )OutcomeReference
Survival Rate~10%~90%Significantly increased survival
Clinical ScoreHigh (severe symptoms)Significantly lowerReduced disease severity
Weight LossSevereSignificantly lessAttenuated morbidity
Pro-inflammatory Cytokines (e.g., IFN-β) in MacrophagesHighSignificantly reducedInhibition of TLR4-mediated signaling

Experimental Protocol

Materials:

  • Female, 6-8 week old C57BL/6J mice

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34)

  • Retrocyclin-101 (or other retrocyclin analog)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Calibrated micropipettes and tips

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Infection (Day 0):

    • Anesthetize mice lightly.

    • Infect mice intranasally with a lethal dose (e.g., ~7500 TCID₅₀) of influenza virus in a small volume (e.g., 20-30 µl) of sterile saline.

  • Treatment (Days 2-6 post-infection):

    • Administer Retrocyclin-101 (100 µ g/mouse ) or an equivalent volume of sterile saline (control) via intravenous (i.v.) injection daily. The total injection volume should be approximately 100 µl.

  • Monitoring (Daily for 14 days):

    • Record survival, body weight, and clinical signs of illness daily.

    • Clinical scoring can be based on a scale that includes parameters like ruffled fur, hunched posture, lethargy, and labored breathing.

  • Endpoint: The experiment is typically concluded at 14 days post-infection, or when mice reach a predetermined humane endpoint.

Diagrams

experimental_workflow_influenza cluster_day0 Day 0 cluster_day2_6 Days 2-6 cluster_monitoring Daily Monitoring (14 Days) infection Intranasal Influenza Virus Infection treatment Daily IV Injection: - RC-101 (100 µg) - Saline (Control) infection->treatment 2 days monitoring Record: - Survival - Weight Loss - Clinical Score treatment->monitoring Ongoing tlr_signaling_pathway LPS LPS (from bacteria) or Influenza Virus Components TLR4 TLR4 LPS->TLR4 RC101 Retrocyclin-101 RC101->TLR4 Inhibits MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF Cytokines Pro-inflammatory Cytokine Production (e.g., IFN-β, TNF-α) MyD88->Cytokines TRIF->Cytokines experimental_workflow_anthrax cluster_infection Time 0 cluster_treatment Treatment Schedule cluster_monitoring_anthrax Monitoring (10-14 Days) infection B. anthracis Spore Challenge (SC or IP) dose1 Dose 1 (0h) 500 µg RC i.p. monitoring Record Survival infection->monitoring Daily Observation dose2 Dose 2 (8h) 500 µg RC i.p. dose3 Dose 3 (24h) 500 µg RC i.p. hiv_mechanism cluster_virion cluster_host HIV HIV-1 Virion gp120 gp120 HIV->gp120 gp41 gp41 HIV->gp41 CD4 CD4 Receptor gp120->CD4 Binds Fusion Viral-Host Cell Membrane Fusion gp41->Fusion Mediates RC3 This compound RC3->gp120 Binds & Blocks RC3->gp41 Binds & Blocks RC3->CD4 Binds & Blocks HostCell Host CD4+ T-Cell HostCell->CD4

References

Methods for Assessing Retrocyclin-3 Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic theta-defensin, a class of cyclic antimicrobial peptides, which has garnered interest for its potential therapeutic applications. As with any novel compound intended for clinical use, a thorough assessment of its cytotoxicity is paramount. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of this compound on various cell types. While retrocyclins are generally reported to have low cytotoxicity at their effective antimicrobial and antiviral concentrations, it is crucial to perform rigorous testing to determine the therapeutic window and potential off-target effects.[1][2]

Data Presentation: Comparative Cytotoxicity Profile

Due to the limited availability of specific quantitative cytotoxicity data for this compound in publicly accessible literature, the following tables present a representative summary of expected results based on studies of other retrocyclins and theta-defensins. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Cell Viability (MTT/XTT Assay)

Cell LinePeptide Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
PBMCs 0 (Control)100 ± 5.2>100
1098 ± 4.5
5095 ± 6.1
10092 ± 7.3
HUVECs 0 (Control)100 ± 4.8>100
1097 ± 5.3
5094 ± 5.9
10090 ± 6.8
HeLa 0 (Control)100 ± 6.0>100
1096 ± 5.5
5093 ± 6.4
10088 ± 7.1

Note: IC50 values for retrocyclins are generally high, indicating low cytotoxicity.[1]

Table 2: Membrane Integrity (LDH Release Assay)

Cell LinePeptide Concentration (µM)% LDH Release (Mean ± SD)
PBMCs 0 (Control)5 ± 1.2
106 ± 1.5
508 ± 2.1
10012 ± 3.0
HUVECs 0 (Control)4 ± 1.0
105 ± 1.3
507 ± 1.9
10011 ± 2.8

Note: A minimal increase in LDH release is expected at therapeutic concentrations, suggesting limited membrane disruption.[3]

Table 3: Hemolytic Activity

Peptide Concentration (µM)% Hemolysis (Mean ± SD)
0 (Control)0
10< 1%
50< 2%
100< 5%
Triton X-100 (Positive Control)100

Note: Retrocyclins typically exhibit very low hemolytic activity.[1]

Table 4: Apoptosis vs. Necrosis (Annexin V-FITC / PI Staining)

Cell PopulationUntreated Control (%)This compound (100 µM) (%)
Viable (Annexin V- / PI-) 9588
Early Apoptosis (Annexin V+ / PI-) 25
Late Apoptosis (Annexin V+ / PI+) 14
Necrosis (Annexin V- / PI+) 23

Note: At higher concentrations, a slight increase in apoptotic and necrotic cell populations may be observed.

Table 5: Caspase-3 Activation

TreatmentFold Increase in Caspase-3 Activity (Mean ± SD)
Untreated Control1.0 ± 0.2
Staurosporine (Positive Control)8.5 ± 1.1
This compound (100 µM)1.5 ± 0.4

Note: A significant increase in caspase-3 activity would suggest the induction of apoptosis through the canonical caspase cascade.

Table 6: Mitochondrial Membrane Potential (JC-1 Assay)

TreatmentRed/Green Fluorescence Ratio (Mean ± SD)
Untreated Control5.2 ± 0.8
CCCP (Positive Control)1.1 ± 0.3
This compound (100 µM)4.8 ± 0.7

Note: A significant decrease in the red/green fluorescence ratio would indicate mitochondrial depolarization, a hallmark of apoptosis.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), human umbilical vein endothelial cells (HUVECs), or other cell lines of interest

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells and culture reagents as in the MTT assay

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

Hemolytic Activity Assay

This protocol assesses the lytic effect of this compound on red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash RBCs three times with PBS by centrifugation at 1000 x g for 10 minutes and resuspend to a 2% (v/v) solution in PBS.

  • Add 50 µL of the RBC suspension to each well of a 96-well plate.

  • Add 50 µL of serially diluted this compound in PBS to the wells. Include wells with PBS only (negative control) and 1% Triton X-100 (positive control).

  • Incubate the plate for 1 hour at 37°C.

  • Centrifuge the plate at 1000 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the released hemoglobin at 450 nm.

  • Calculate the percentage of hemolysis relative to the positive control.

Apoptosis and Necrosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay (steps 1-4).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence at the appropriate wavelength according to the kit instructions.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential Assessment using JC-1 Assay

This assay uses the JC-1 dye to detect changes in mitochondrial membrane potential.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • JC-1 assay kit

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound and controls.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizations: Signaling Pathways and Workflows

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability (MTT/XTT) Treatment->Viability Membrane Membrane Integrity (LDH Release) Treatment->Membrane Apoptosis Apoptosis/Necrosis (Annexin V/PI) Treatment->Apoptosis Caspase Caspase Activity Treatment->Caspase Mito Mitochondrial Potential (JC-1) Treatment->Mito Data Data Collection & Analysis Viability->Data Membrane->Data Apoptosis->Data Caspase->Data Mito->Data

Caption: General experimental workflow for assessing this compound cytotoxicity.

Membrane_Disruption cluster_cell Target Cell Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Retrocyclin This compound Retrocyclin->Membrane Interaction Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death (Necrosis) Leakage->Cell_Death leads to

Caption: Proposed mechanism of theta-defensin induced membrane disruption.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The assessment of cytotoxicity is a critical step in the preclinical evaluation of this compound. The protocols outlined in this document provide a comprehensive framework for investigating the potential cytotoxic effects of this promising therapeutic peptide. By employing a battery of assays that probe different aspects of cell health, researchers can obtain a detailed understanding of this compound's safety profile. While existing data on related compounds suggest low cytotoxicity, rigorous experimental validation for this compound is essential for its continued development.

References

Application Note & Protocol: Quantitative PCR to Measure Retrocyclin-3 Effect on Proviral DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclins are cyclic antimicrobial peptides that have demonstrated potent activity against a variety of pathogens, including the Human Immunodeficiency Virus (HIV). A key mechanism of their anti-HIV activity is the inhibition of viral entry into host cells, which consequently prevents the formation of proviral DNA.[1][2][3][4][5] Proviral DNA is the form of the viral genome that is integrated into the host cell's DNA, establishing a persistent infection. Therefore, quantifying the reduction in proviral DNA is a critical measure of the efficacy of antiretroviral compounds like Retrocyclin-3.

This document provides detailed protocols for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the inhibitory effect of this compound on the formation of proviral DNA. It is intended for researchers and professionals involved in the development of novel anti-HIV therapeutics.

Mechanism of Action: this compound Inhibition of HIV-1 Entry

This compound acts at an early stage of the HIV-1 infection cycle. It exhibits lectin-like properties, binding to the viral envelope glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor. This interaction is thought to interfere with the conformational changes required for viral fusion and entry into the host cell. By blocking viral entry, this compound effectively prevents the reverse transcription of the viral RNA genome into DNA and its subsequent integration into the host genome as proviral DNA.

Retrocyclin_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change CCR5_CXCR4->gp41 Fusion Retrocyclin3 This compound Binding Binding Retrocyclin3->Binding Inhibition Inhibition Retrocyclin3->Inhibition Leads to Binding->gp120 Binding->CD4 Inhibition->gp120 Inhibition->CD4 NoEntry Viral Entry Blocked NoProviralDNA No Proviral DNA Formation NoEntry->NoProviralDNA

Caption: Mechanism of this compound action.

Experimental Workflow

The overall experimental workflow to assess the effect of this compound on proviral DNA formation involves treating susceptible cells with the compound, followed by viral challenge, DNA extraction, and subsequent quantification of proviral DNA using qPCR.

Experimental_Workflow A 1. Cell Culture (e.g., CD4+ T-cells, PBMCs) B 2. Treatment - this compound (Test) - No Treatment (Control) - Vehicle Control A->B C 3. HIV-1 Infection (T-tropic or M-tropic strain) B->C D 4. Incubation (Allow for reverse transcription and integration) C->D E 5. Cell Lysis & Genomic DNA Extraction D->E F 6. qPCR for Proviral DNA - Target Gene (e.g., gag, LTR) - Reference Gene (e.g., Albumin, RNase P) E->F G 7. Data Analysis - Absolute Quantification - Normalization F->G H 8. Results (Proviral DNA copies / 10^6 cells) G->H

References

Application Note: Assaying Retrocyclin-3 Activity in the Presence of Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-3 is a synthetic theta-defensin, a class of cyclic antimicrobial peptides, which has demonstrated potent activity against a range of pathogens, notably including strains of HIV-1.[1][2][3][4] Its mechanism of action involves binding to viral and cellular glycoproteins, thereby inhibiting viral entry into host cells.[3] A significant challenge in the preclinical development of peptide-based therapeutics is accurately assessing their biological activity in a physiological context, where interactions with serum components can significantly impact their stability and availability. This application note provides detailed protocols for assaying the activity of this compound in the presence of serum, addressing potential challenges such as protein binding and enzymatic degradation.

Core Challenges of Assaying Peptides in Serum

The presence of serum introduces several variables that can interfere with the accurate determination of peptide activity:

  • Protein Binding: Peptides can bind to serum proteins, particularly albumin, which can sequester the peptide and reduce its effective concentration available to interact with the target.

  • Proteolytic Degradation: Serum contains a variety of proteases that can cleave peptides, leading to their inactivation.

  • Non-specific Interactions: Other serum components may non-specifically interact with the peptide or the assay reagents, leading to inaccurate results.

This document outlines methods to mitigate these challenges and obtain reliable data on this compound activity.

Experimental Protocols

Anti-HIV-1 Activity Assay in Serum-Containing Medium

This protocol is adapted from established methods for determining the anti-HIV-1 efficacy of this compound.

Objective: To determine the inhibitory concentration (IC50) of this compound against HIV-1 in a cell-based assay using medium containing fetal calf serum (FCS).

Materials:

  • This compound peptide

  • CD4+ T-cell line (e.g., H9 or PM1) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock (e.g., IIIB or JR-CSF strain)

  • RPMI 1640 medium

  • Fetal Calf Serum (FCS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA) (for PBMC stimulation)

  • Interleukin-2 (IL-2) (for PBMC culture)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Preparation:

    • For T-cell lines, maintain in RPMI 1640 supplemented with 10% FCS and 1% Penicillin-Streptomycin.

    • For PBMCs, isolate from healthy donor blood, stimulate with PHA for 2-3 days, and then culture in RPMI 1640 with 10% FCS, 1% Penicillin-Streptomycin, and IL-2.

  • Assay Setup:

    • Seed the CD4+ cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells. Include a "no peptide" control.

  • Viral Challenge:

    • Add 50 µL of HIV-1 viral stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement:

    • On day 7, collect the cell culture supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • In a parallel plate, perform an MTT assay to assess the cytotoxicity of this compound at the tested concentrations.

Data Analysis:

Calculate the percentage of viral inhibition for each this compound concentration relative to the "no peptide" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Serum Protein Binding Assay using Equilibrium Dialysis

This protocol determines the fraction of this compound that is unbound and therefore biologically active in the presence of serum.

Objective: To quantify the percentage of this compound bound to serum proteins.

Materials:

  • This compound peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system for peptide quantification

Procedure:

  • Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a solution of this compound in human serum at a known concentration (e.g., 10 µM).

    • Prepare a corresponding solution of this compound in PBS at the same concentration.

  • Dialysis:

    • Add the this compound/serum solution to the sample chamber of the dialysis device.

    • Add PBS to the buffer chamber.

    • Incubate the device at 37°C with gentle shaking for 4-6 hours to allow for equilibrium.

  • Sample Analysis:

    • After incubation, collect samples from both the serum and buffer chambers.

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

Data Analysis:

The percentage of unbound this compound (% Unbound) is calculated as:

% Unbound = (Concentration in Buffer Chamber / Concentration in Serum Chamber) * 100

The percentage of protein binding is then:

% Protein Binding = 100 - % Unbound

Data Presentation

Table 1: Anti-HIV-1 Activity of this compound in the Presence of 10% FCS
This compound Conc. (µg/mL)p24 Antigen (pg/mL)% InhibitionCell Viability (%)
0 (Virus Control)15,840 ± 1,2300100
0.113,464 ± 9801599
18,237 ± 7504898
52,534 ± 3108497
10475 ± 989795
20< 50> 9994
IC50 (µg/mL) 1.2

Data are presented as mean ± standard deviation.

Table 2: Serum Protein Binding of this compound
PeptideConcentration (µM)% Unbound in Human Serum% Protein Binding
This compound1075.4 ± 4.224.6
Control Peptide A (High Binding)105.1 ± 1.894.9
Control Peptide B (Low Binding)1092.3 ± 3.57.7

Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

experimental_workflow cluster_antiviral_assay Anti-HIV-1 Activity Assay cluster_binding_assay Serum Protein Binding Assay prep_cells Prepare CD4+ Cells add_rc3 Add this compound Dilutions prep_cells->add_rc3 add_virus Challenge with HIV-1 add_rc3->add_virus incubation Incubate for 7 Days add_virus->incubation p24_elisa Measure p24 Antigen (ELISA) incubation->p24_elisa cytotoxicity Assess Cytotoxicity (MTT) incubation->cytotoxicity prep_dialysis Prepare Equilibrium Dialysis Device load_samples Load RC-3 in Serum & PBS prep_dialysis->load_samples dialyze Incubate to Equilibrium (37°C) load_samples->dialyze quantify Quantify RC-3 (LC-MS/MS) dialyze->quantify calculate Calculate % Unbound quantify->calculate

Caption: Experimental workflows for assessing this compound activity.

retrocyclin_moa cluster_virus_cell HIV-1 Entry Mechanism cluster_retrocyclin_action This compound Inhibition HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor CXCR4/CCR5 CD4->Coreceptor Conformational Change Fusion Membrane Fusion Coreceptor->Fusion Triggers entry_blocked Viral Entry Blocked Fusion->entry_blocked Inhibited RC3 This compound RC3->gp120 Binds to RC3->CD4 Binds to

Caption: Mechanism of this compound mediated HIV-1 entry inhibition.

Troubleshooting

Problem Possible Cause Solution
Low or no this compound activity in serum-containing medium Proteolytic degradation of the peptide.1. Add a broad-spectrum protease inhibitor cocktail to the culture medium (ensure it doesn't interfere with the assay).2. Consider using a more stable analog of this compound if available.
High protein binding leading to low free concentration.1. Increase the concentration of this compound.2. Perform a serum protein binding assay to determine the unbound fraction and adjust the nominal concentration accordingly.
High variability between experimental replicates Inconsistent serum batches with varying protease activity.Use a single, pre-tested batch of serum for the entire set of experiments.
Peptide aggregation in the assay medium.Test the solubility of this compound in the assay buffer. Consider using a different solvent for the initial stock solution.

Conclusion

Accurately assessing the activity of peptide-based therapeutics like this compound in the presence of serum is critical for their preclinical development. The protocols and strategies outlined in this application note provide a framework for obtaining reliable and reproducible data. By addressing the challenges of protein binding and proteolytic degradation, researchers can gain a more accurate understanding of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Antiviral Potency of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the antiviral potency of Retrocyclin-3 and its analogs.

Frequently Asked Questions (FAQs)

What is this compound and why is it a promising antiviral candidate?

This compound is a synthetic theta-defensin, a class of small, cyclic antimicrobial peptides.[1][2] Originally identified from a human pseudogene, it is homologous to theta-defensins found in rhesus monkeys.[2][3][4] Its unique cyclic structure, stabilized by three disulfide bonds, makes it exceptionally stable. This compound exhibits broad-spectrum antiviral activity, notably against various strains of HIV-1, by inhibiting viral entry into host cells. It has a favorable therapeutic index, showing low cytotoxicity at effective antiviral concentrations.

What is the primary mechanism of antiviral action for this compound and its analogs?

Retrocyclins act at an early stage of the viral lifecycle, primarily by preventing the virus from entering host cells. The mechanism involves:

  • Binding to Glycoproteins: Retrocyclins have lectin-like properties, binding to carbohydrate moieties on both viral envelope glycoproteins (like HIV-1's gp120 and gp41) and host cell surface glycoproteins (like CD4).

  • Inhibition of Fusion: For HIV-1, retrocyclins bind to the gp41 fusion protein, interfering with the formation of the six-helix bundle, a critical step for membrane fusion.

  • Cell Surface Aggregation: Fluorescently labeled retrocyclin analogs have been observed to form patch-like aggregates on the surface of CD4+ cells, which may contribute to their inhibitory effect.

What are the key strategies for improving the antiviral potency of this compound?

Several strategies have been explored to enhance the antiviral activity of retrocyclins:

  • Amino Acid Substitution: Single amino acid changes can significantly impact potency. For example, replacing an arginine with a lysine residue in Retrocyclin-1 created RC-101, an analog with enhanced activity against various HIV-1 isolates.

  • Modifying Net Charge and Hydrophobicity: The electrostatic interactions and hydrophobicity of the peptide are crucial for its activity. Systematic substitution of key residues allows for the optimization of these properties.

  • Structural Modifications: The development of smaller, partially cyclic analogs, such as hapivirins and diprovirins, aims to retain antiviral activity while simplifying synthesis.

  • Pegylation: The addition of polyethylene glycol (PEG) chains can increase the serum half-life and, in some cases, the antiviral activity of retrocyclin analogs.

What is the significance of the cyclic structure and disulfide bonds?

The cyclic backbone and the three intramolecular disulfide bonds form a rigid, stable structure known as a cyclic cystine ladder. This structural integrity is crucial for its antiviral activity, as it correctly orients the amino acid side chains for interaction with their targets. Linear or non-cyclized versions of retrocyclin have been shown to be ineffective.

Troubleshooting Guide

Issue 1: Low Antiviral Activity of a Newly Synthesized this compound Analog
Potential Cause Troubleshooting Steps
Incorrect Peptide Folding/Cyclization 1. Verify the molecular weight of the final product using mass spectrometry to confirm complete cyclization and disulfide bond formation. 2. Optimize the cyclization and oxidation conditions during synthesis. 3. Use NMR spectroscopy to confirm the three-dimensional structure.
Suboptimal Amino Acid Sequence 1. Analyze the structure-activity relationship (SAR) data from existing analogs. Arginine residues, for example, are critical for activity against HIV-1. 2. Consider charge-conservative substitutions, such as Arg to Lys, which have been shown to improve potency. 3. Evaluate the hydrophobicity of substituted residues, as this plays a key role in antiviral function.
Peptide Aggregation/Poor Solubility 1. Assess the solubility of the peptide in your assay buffer. 2. Modify the peptide sequence to include more hydrophilic residues if aggregation is an issue. 3. Consider pegylation to improve solubility and bioavailability.
Degradation of the Peptide 1. Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). 2. Include protease inhibitors in cell-based assays if degradation by cellular proteases is suspected.
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
Potential Cause Troubleshooting Steps
Peptide Concentration Too High 1. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). 2. Calculate the therapeutic index (TI = CC50 / IC50) to assess the window between efficacy and toxicity. Retrocyclins generally have low cytotoxicity.
Non-Specific Membrane Disruption 1. Evaluate the hemolytic activity of your analog using red blood cells. Retrocyclins are typically non-hemolytic. 2. Modify the peptide to reduce excessive hydrophobicity, which can lead to non-specific membrane interactions.
Contaminants from Synthesis 1. Ensure the peptide is of high purity (>95%) using HPLC. 2. Check for residual solvents or reagents from the synthesis process that could be toxic to cells.
Issue 3: Inconsistent Results in Antiviral Assays
Potential Cause Troubleshooting Steps
Variability in Viral Titer 1. Use a standardized and well-characterized viral stock for all experiments. 2. Titrate the virus immediately before each experiment to ensure a consistent multiplicity of infection (MOI).
Assay Timing and Conditions 1. The timing of peptide addition is critical. Retrocyclins are most effective when present before or during viral infection, as they block entry. 2. Pre-incubating cells with the peptide for a few hours before adding the virus can enhance its protective effect.
Cell Line Differences 1. Be aware that the susceptibility to both the virus and the peptide can vary between different cell lines (e.g., immortalized vs. primary cells). 2. Use primary cells like CD4+-selected peripheral blood mononuclear cells (PBMCs) for more clinically relevant data.

Data Presentation: Antiviral Activity and Binding Affinity

Table 1: Anti-HIV-1 Activity of Retrocyclin Analogs
PeptideTarget CellHIV-1 StrainIC50 (µg/mL)
Retrocyclin-1PBMCsIIIB (X4-tropic)1-5
Retrocyclin-1PBMCsJR-CSF (R5-tropic)1-5
RC-101PBMCsMultiple Primary Isolates1-5
RC-101Epithelial/T-cell co-cultureSK1 (X4-tropic)2.6
Retrocyclin-2PBMCsPrimary IsolatesMore potent than RC-1
Table 2: Binding Affinities of Retrocyclin-1
Binding PartnerDissociation Constant (Kd)
HIV-1 gp12035.4 nM
Human CD431.0 nM
Galactosylceramide24.1 nM

Experimental Protocols

Protocol: HIV-1 Inhibition Assay (p24 Antigen)

This protocol is a standard method for assessing the ability of a retrocyclin analog to inhibit HIV-1 replication in primary human cells.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and enrich for CD4+ T cells using magnetic bead selection.

  • Cell Culture: Culture the CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 U/mL of Interleukin-2 (IL-2).

  • Peptide Treatment: Add the retrocyclin analog to the cell culture at various final concentrations (e.g., 0.1 to 20 µg/mL).

  • Pre-incubation: Incubate the cells with the peptide for 3 hours at 37°C.

  • Viral Challenge: Infect the cells with a known titer of an HIV-1 strain (e.g., IIIB or JR-CSF) at a multiplicity of infection (MOI) of approximately 0.01.

  • Incubation: Incubate the virus with the cells for 3 hours at 37°C.

  • Washing: Wash the cells twice with fresh medium to remove unbound virus.

  • Long-term Culture: Resuspend the cells in fresh medium containing the same concentration of the retrocyclin analog and culture in 24-well plates.

  • Supernatant Collection: Collect the cell culture supernatant at regular intervals (e.g., day 3, 6, and 9 post-infection).

  • Quantification: Measure the amount of HIV-1 p24 core antigen in the supernatant using a commercial ELISA kit. The reduction in p24 levels compared to the untreated control indicates the inhibitory activity of the peptide.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with a retrocyclin analog.

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., TZM-bl or the same primary cells used in the antiviral assay) at a density that ensures logarithmic growth during the experiment.

  • Peptide Addition: Add serial dilutions of the retrocyclin analog to the wells. Include a "cells only" control (no peptide) and a "lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24 to 72 hours) at 37°C.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_peptide Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->CD4 3. Fusion (6-Helix Bundle Formation) gp41->Blocked Inhibited CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Co-receptor Engagement RC3 This compound RC3->gp120 Binds Glycans RC3->gp41 Blocks 6-Helix Bundle Formation RC3->CD4 Binds Glycans

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis & Optimization A Analog Design (SAR) B Peptide Synthesis & Purification A->B C Antiviral Assay (e.g., HIV-1 p24) B->C D Cytotoxicity Assay (e.g., MTT) B->D E Calculate IC50 & CC50 C->E D->E F Determine Therapeutic Index (TI) E->F G Lead Optimization F->G G->A Iterate Design

Caption: Workflow for developing potent this compound analogs.

SAR_Logic Potency Antiviral Potency Structure Core Structure (Cyclic Backbone, Disulfide Bonds) Structure->Potency Essential for Activity Charge Net Positive Charge Charge->Potency Influences Target Binding Hydrophobicity Hydrophobicity Hydrophobicity->Potency Impacts Membrane Interaction Solubility Solubility/ Aggregation Solubility->Potency Affects Bioavailability

Caption: Key relationships in this compound structure-activity.

References

Technical Support Center: Enhancing the Stability of Retrocyclin-3 in Vaginal Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of Retrocyclin-3 and its analogs (like RC-101) in vaginal fluids.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound in ex vivo experiments using human vaginal fluid.

Possible Cause: Proteolytic activity in vaginal fluid. The vaginal environment contains a variety of endogenous and microbial proteases that can rapidly degrade peptide-based microbicides.[1][2][3] This enzymatic activity is often elevated in individuals with conditions like bacterial vaginosis (BV).[1][4]

Solution:

  • Characterize the Vaginal Fluid: Before conducting stability studies, characterize the vaginal fluid samples for pH and protease activity. Samples from individuals with BV may have a higher pH and increased protease levels, leading to faster degradation.

  • Incorporate Protease Inhibitors: Consider the addition of broad-spectrum protease inhibitors to your formulation. While not a therapeutic solution, this can help establish a baseline stability in the absence of proteolytic degradation during initial formulation screening.

  • Modify the Peptide Structure: Investigate chemical modifications to the this compound structure to enhance its resistance to proteases. Strategies include:

    • D-amino acid substitution: Replacing L-amino acids with D-amino acids at cleavage sites can hinder protease recognition.

    • Cyclization: The inherent cyclic nature of retrocyclins already provides some resistance to exopeptidases. Further optimization of the cyclic structure could enhance stability.

  • Formulation Strategies:

    • Encapsulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can shield it from proteolytic enzymes.

    • Mucoadhesive Gels or Films: Formulating this compound into a mucoadhesive delivery system can limit its distribution and exposure to proteases in the vaginal lumen.

Problem 2: Inconsistent results in this compound stability assays across different batches of vaginal fluid.

Possible Cause: High inter-individual variability in the composition of vaginal fluid. Factors such as the menstrual cycle, presence of infections (like BV or sexually transmitted infections), and the individual's microbiome can significantly alter the pH, protein content, and enzymatic activity of vaginal fluid.

Solution:

  • Pool Vaginal Fluid Samples: For initial screening studies, consider using pooled vaginal fluid from multiple donors to normalize for inter-individual variability.

  • Define Sample Inclusion/Exclusion Criteria: When using individual samples, establish clear criteria for donors, such as Nugent score for BV diagnosis, pH, and absence of other infections.

  • Use Simulated Vaginal Fluid: For highly controlled and reproducible experiments, consider using a simulated vaginal fluid (SVF) recipe. While it may not fully replicate the enzymatic complexity of human vaginal fluid, it provides a consistent medium for comparing different formulations.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound (or its analog RC-101) in normal versus BV vaginal fluid?

A1: Studies on the retrocyclin analog RC-101 have shown that it is relatively stable in vaginal fluid from healthy individuals for at least 48 hours. However, its stability is significantly compromised in vaginal fluid from individuals with bacterial vaginosis (BV), where it may be undetectable after incubation. This highlights the critical impact of the vaginal environment on the peptide's stability.

Q2: What analytical methods are recommended for quantifying this compound stability in vaginal fluid?

A2: A combination of chromatographic and mass spectrometry techniques is highly recommended for accurate quantification and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the intact peptide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for detecting and identifying both the parent peptide and its degradation fragments.

  • Circular Dichroism (CD): CD spectroscopy can be used to assess the secondary structure of the peptide and determine if conformational changes occur upon exposure to vaginal fluid.

Q3: What are the primary mechanisms of this compound degradation in vaginal fluids?

A3: The primary mechanism of degradation is proteolysis by various proteases present in the vaginal lumen. These enzymes can be of human origin (e.g., kallikreins) or produced by the vaginal microbiota, particularly the anaerobic bacteria associated with BV. Oxidative degradation is another potential pathway, given the presence of hydrogen peroxide-producing lactobacilli in a healthy vaginal microbiome.

Q4: How can formulation strategies enhance the stability of this compound?

A4: Formulation plays a crucial role in protecting this compound from the harsh vaginal environment. Key strategies include:

  • pH Optimization: Formulating the product within a pH range of 3 to 7, where this compound is known to be stable, is important.

  • Encapsulation: Incorporating the peptide into nanodelivery systems can provide a physical barrier against proteases.

  • Mucoadhesive Formulations: Gels, films, or vaginal rings that adhere to the vaginal mucosa can localize the drug, potentially reducing its exposure to degradative enzymes in the luminal fluid.

  • Inclusion of Stabilizing Excipients: The addition of chelating agents like EDTA can help mitigate oxidative degradation.

Data and Protocols

Quantitative Data Summary

Table 1: Stability of RC-101 under Different Conditions

ConditionIncubation TimeRemaining RC-101 (%)Analytical Method
pH 3 (25°C)7 days~100%HPLC
pH 4 (25°C)7 days~100%HPLC
pH 7 (25°C)7 days~100%HPLC
37°C (in buffer)7 days~100%HPLC
0.08% H₂O₂24 hours>90%HPLC
3.0% H₂O₂4 hours~80%HPLC
Normal Human Vaginal Fluid48 hoursDetectedLC-MS/MS
BV Human Vaginal FluidNot specifiedNot detectedLC-MS/MS

Data extracted from Sassi et al., 2011.

Experimental Protocols

Protocol 1: Assessing RC-101 Stability in Human Vaginal Fluid (HVF)

This protocol is adapted from the methodology described by Sassi et al., 2011.

  • HVF Collection and Processing:

    • Collect vaginal fluid from healthy volunteers and individuals diagnosed with BV (Nugent score 7-10).

    • Centrifuge the collected fluid to separate the supernatant.

    • Process the supernatant to extract proteins and peptides. A common method involves cell lysis with urea and subsequent filtration to remove high molecular weight proteins.

  • Incubation:

    • Incubate a known concentration of RC-101 with the processed HVF from both healthy and BV donors at 37°C.

    • Include control samples of RC-101 in a stable buffer.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Quench the enzymatic activity in the collected aliquots (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples using LC-MS/MS to quantify the remaining intact RC-101.

    • The LC-MS/MS method should be optimized for the detection and quantification of the specific mass-to-charge ratio (m/z) of RC-101.

Visualizations

Diagrams

experimental_workflow cluster_collection Sample Collection & Processing cluster_incubation Incubation cluster_analysis Analysis HVF_Collection HVF Collection (Healthy & BV Donors) Centrifugation Centrifugation HVF_Collection->Centrifugation Supernatant_Processing Supernatant Processing (e.g., Urea Lysis, Filtration) Centrifugation->Supernatant_Processing Incubation Incubate RC-101 with processed HVF at 37°C Supernatant_Processing->Incubation Time_Points Collect Aliquots (0, 2, 4, 8, 24, 48h) Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis Data_Interpretation Quantify Remaining RC-101 LCMS_Analysis->Data_Interpretation degradation_pathway cluster_strategies Stability Enhancement Strategies Retrocyclin This compound (Intact Peptide) Vaginal_Fluid Vaginal Fluid Environment Proteases Proteases (Endogenous & Microbial) Retrocyclin->Proteases Proteolysis Oxidants Oxidants (e.g., H₂O₂) Retrocyclin->Oxidants Oxidation Degradation_Products Degraded Fragments (Inactive) Proteases->Degradation_Products Oxidants->Degradation_Products Formulation Formulation (Gels, Films, Nanoparticles) Formulation->Retrocyclin Protects Chem_Mod Chemical Modification (e.g., D-amino acids) Chem_Mod->Retrocyclin Increases Resistance

References

Overcoming Retrocyclin-3 degradation by proteases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Retrocyclin-3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing activity in my cell culture medium. Is it being degraded by proteases?

A1: It's unlikely, but possible under specific conditions. This compound is a theta-defensin, a class of cyclic peptides known for their exceptional resistance to protease degradation. This stability is conferred by their circular backbone and three intramolecular disulfide bonds. Standard cell culture media lacks sufficient protease activity to degrade this compound. However, significant loss of activity could point to other issues:

  • Microbial Contamination: Bacteria or fungi in your culture can release a high concentration of proteases.

  • Complex Biological Fluids: If your medium is supplemented with high concentrations of serum, plasma, or other biological fluids, endogenous proteases could contribute to slow degradation over extended periods.

  • Extreme pH or Temperature: Although stable, extreme pH or prolonged exposure to high temperatures outside of recommended ranges can affect peptide integrity and activity.

  • Adsorption: Peptides can adsorb to plasticware, leading to a perceived loss of concentration and activity.

Q2: When should I consider using protease inhibitors in my experiments with this compound?

A2: For most in vitro experiments using standard buffers or cell culture media, protease inhibitors are not necessary due to the inherent stability of this compound. However, you should use a broad-spectrum protease inhibitor cocktail when:

  • You are working with cell lysates or tissue homogenates, which contain high concentrations of intracellular proteases.

  • Your experiment involves complex biological fluids known to have high protease activity, such as seminal plasma or vaginal fluids from subjects with bacterial vaginosis.[1][2]

  • You observe unexpected and reproducible loss of this compound activity that cannot be attributed to other factors.

Q3: Which type of protease inhibitor cocktail should I use?

A3: A general-purpose, broad-spectrum protease inhibitor cocktail is recommended. These cocktails typically inhibit a wide range of proteases, including serine, cysteine, and aspartic proteases. For applications involving metalloproteases or where downstream assays are sensitive to chelating agents (e.g., certain enzymatic assays, 2D electrophoresis), use an EDTA-free formulation.

Q4: Can this compound be degraded under any circumstances?

A4: Yes, while highly resistant, its stability can be compromised in specific biological environments. For instance, the retrocyclin analog RC-101 was found to be stable for over 48 hours in human vaginal fluid (HVF) from healthy individuals but was degraded more rapidly in HVF from subjects with bacterial vaginosis, which is associated with higher protease levels.[1][2] This indicates that a sufficiently high concentration of specific proteases can degrade the peptide over time.

Troubleshooting Guide

This guide helps you diagnose the cause of unexpected loss of this compound activity.

Logical Troubleshooting Workflow

This diagram outlines the steps to determine the root cause of decreased this compound efficacy.

start Start: Unexpected Loss of This compound Activity check_storage Verify Peptide Storage (-20°C or -80°C, desiccated) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_protocol Review Experimental Protocol (pH, temp, incubation time) protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_protocol Yes sol_storage Solution: Re-dissolve fresh peptide stock. Use low- adsorption labware. storage_ok->sol_storage No is_complex_fluid Is Experiment in Complex Biological Fluid (e.g., plasma, cell lysate, tissue homogenate)? protocol_ok->is_complex_fluid Yes sol_protocol Solution: Correct protocol deviations. Ensure proper buffering and temperature. protocol_ok->sol_protocol No check_contamination Check for Microbial Contamination (visual inspection, plating) contamination_present Contamination? check_contamination->contamination_present run_stability_assay Perform Controlled Protease Stability Assay (see protocol below) contamination_present->run_stability_assay No sol_contamination Solution: Discard contaminated reagents. Use aseptic technique. contamination_present->sol_contamination Yes complex_fluid_yes Complex Fluid? is_complex_fluid->complex_fluid_yes complex_fluid_yes->check_contamination No (Standard Buffer) sol_inhibitor Solution: Add broad-spectrum protease inhibitor cocktail to the experimental system. complex_fluid_yes->sol_inhibitor Yes sol_assay Result provides evidence of proteolytic degradation. run_stability_assay->sol_assay no_degradation No degradation observed. Re-evaluate other factors (e.g., target cell viability, assay controls). run_stability_assay->no_degradation

Caption: Troubleshooting workflow for loss of this compound activity.

Quantitative Data: Peptide Stability

Due to its robust structure, specific protease degradation data for this compound is limited. The following table summarizes the stability of its well-studied analog, RC-101, in relevant biological fluids. The data is presented as the percentage of intact peptide remaining after incubation.

Biological FluidIncubation TimeTemperature% Intact RC-101 RemainingReference
Human Vaginal Fluid (Healthy)48 hours37°C> 90%[1]
Human Vaginal Fluid (Bacterial Vaginosis)48 hours37°C< 10%
Phosphate Buffer (pH 7)7 days37°C~100%
Hydrogen Peroxide (3%)24 hours25°C> 90%

Experimental Protocols

Protocol: General Peptide Stability Assay

This protocol provides a framework for assessing the stability of this compound in the presence of a specific protease or biological fluid. The primary method of analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide over time.

Workflow Diagram for Peptide Stability Assay

prep_peptide 1. Prepare Stock Solution of this compound (e.g., 1 mg/mL in water) setup_rxn 3. Set up Reaction Mixtures (Test & Control) prep_peptide->setup_rxn prep_enzyme 2. Prepare Protease/ Biological Fluid Solution prep_enzyme->setup_rxn incubate 4. Incubate at 37°C setup_rxn->incubate sampling 5. Collect Aliquots at Time Points (e.g., 0, 1, 4, 8, 24h) incubate->sampling quench 6. Quench Reaction (e.g., add TFA or ACN) sampling->quench analyze 7. Analyze by RP-HPLC quench->analyze data 8. Quantify Peak Area & Calculate % Remaining analyze->data

Caption: Experimental workflow for a peptide protease stability assay.

Methodology:

  • Materials:

    • This compound (lyophilized powder)

    • Protease of interest (e.g., Trypsin, Chymotrypsin) or biological fluid (e.g., human plasma)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile (ACN))

    • RP-HPLC system with a C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Procedure:

    • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water. Prepare the protease solution in the reaction buffer at 2x the final desired concentration.

    • Reaction Setup:

      • Test Reaction: In a microfuge tube, combine 50 µL of this compound stock with 50 µL of the 2x protease solution.

      • Control Reaction: In a separate tube, combine 50 µL of this compound stock with 50 µL of reaction buffer (no protease).

    • Incubation: Incubate all tubes in a water bath or incubator at 37°C.

    • Time-Point Sampling: At each designated time point (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 10 µL) from each reaction tube.

    • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

    • Analysis:

      • Analyze each quenched sample by RP-HPLC.

      • Use a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.

      • Monitor the absorbance at 214 nm or 280 nm.

    • Data Interpretation:

      • Identify the peak corresponding to intact this compound based on the T=0 sample.

      • Calculate the peak area for intact this compound at each time point.

      • Determine the percentage of peptide remaining at each time point relative to the T=0 sample ((Area_t / Area_t0) * 100).

      • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

References

Technical Support Center: Strategies for In Vivo Delivery of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Retrocyclin-3 and its analogs in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and its commonly studied analog, RC-101?

A1: this compound is one of the three potential human theta-defensins that can be formed from the two human retrocyclin gene products. However, most in vivo research has been conducted on RC-101, a synthetic analog of Retrocyclin-1. RC-101 has a single arginine to lysine substitution, which enhances its antimicrobial and anti-HIV effects.[1] Due to the extensive research on RC-101, it often serves as a proxy for understanding the in vivo potential of retrocyclins.

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: Like many therapeutic peptides, the in vivo delivery of this compound faces several hurdles:

  • Rapid Degradation: Peptides are susceptible to rapid degradation by proteases and peptidases present in serum and tissues.

  • Renal Clearance: Due to their small size, peptides are often quickly cleared from circulation by the kidneys.

  • Low Bioavailability: When administered orally, peptides generally have very low bioavailability.[2]

  • Formulation Instability: The peptide can be unstable in its formulation, leading to loss of activity before administration.

Q3: What in vivo models have been successfully used to test retrocyclin analogs?

A3: The analog RC-101 has been tested in several animal models:

  • Influenza Infection: C57BL/6J mice have been used to demonstrate the therapeutic efficacy of RC-101 against influenza A virus (PR8 strain) infection.[3]

  • Anthrax Infection: A/J and BALB/c mice were used in studies showing that RC-101 can protect against lethal anthrax infection.[4]

  • Topical Microbicide Application: Pigtail macaques have been used to evaluate the safety and efficacy of RC-101 as a topical vaginal microbicide to prevent HIV-1 transmission.[1]

Q4: Is there any available data on the pharmacokinetics and biodistribution of systemically administered this compound or its analogs?

A4: Currently, there is limited publicly available data on the detailed pharmacokinetics (e.g., half-life, clearance rate, volume of distribution) and biodistribution of systemically administered this compound or its analogs. The cyclic structure of theta-defensins is known to confer high stability and resistance to proteases, which is a favorable characteristic for in vivo applications. However, without specific pharmacokinetic data, researchers should be prepared for rapid clearance due to the peptide's small size. General strategies to prolong the half-life of peptides include PEGylation and encapsulation in nanoparticles.

Troubleshooting Guides

Problem 1: Lack of Efficacy in Systemic Infection Models
Potential Cause Troubleshooting Steps
Rapid clearance of the peptide 1. Increase Dosing Frequency: Based on the influenza mouse model, daily intravenous injections of RC-101 were administered for five consecutive days. Consider a similar or more frequent dosing regimen. 2. Modify the Peptide: While not specific to this compound, general peptide modification strategies like PEGylation can be employed to increase hydrodynamic size and reduce renal clearance. 3. Use a Carrier System: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation and clearance, allowing for a more sustained release.
Suboptimal Dosing 1. Dose Escalation Study: Perform a dose-escalation study to determine the minimum effective dose in your animal model. In the influenza mouse model, a dose of 100 μ g/mouse of RC-101 was shown to be effective. 2. Route of Administration: The route of administration can significantly impact efficacy. Intravenous and intraperitoneal routes have been used for systemic infections in mouse models.
Peptide Instability in Formulation 1. Freshly Prepare Formulations: Prepare the peptide formulation immediately before injection to minimize degradation. 2. Optimize Formulation pH and Excipients: The stability of peptides is highly dependent on the pH and excipients in the formulation. For intravenous injections, ensure the formulation is isotonic and at a physiological pH.
Problem 2: Observed Toxicity or Adverse Events in Animal Models
Potential Cause Troubleshooting Steps
High Peptide Concentration 1. Toxicity Study: Conduct a maximum tolerated dose (MTD) study to determine the safe dosage range for this compound in your specific animal model and administration route. 2. Reduce Dose: If toxicity is observed, reduce the administered dose and consider increasing the frequency to maintain therapeutic levels.
Immunogenicity 1. Monitor for Immune Response: Although retrocyclins are derived from primate genes, they are not naturally expressed in humans and may elicit an immune response. Monitor for signs of immunogenicity, such as inflammation at the injection site or changes in immune cell populations. 2. Formulation with Immunomodulators: Consider co-formulating with agents that can modulate the immune response, though this requires careful consideration of the experimental design.
Off-target Effects 1. Histopathological Analysis: Perform a thorough histopathological analysis of major organs to identify any off-target tissue damage. 2. Targeted Delivery: If off-target effects are a concern, consider targeted delivery strategies. This could involve conjugating this compound to a targeting moiety (e.g., an antibody or ligand) that directs it to the desired tissue or cells.

Quantitative Data Summary

Table 1: In Vivo Efficacy of RC-101 in a Mouse Model of Influenza Infection

Parameter Value Reference
Animal ModelC57BL/6J mice
PathogenInfluenza A virus (PR8 strain)
RC-101 Dose100 μ g/mouse
Route of AdministrationIntravenous (i.v.)
Dosing RegimenDaily injections on days 2, 3, 4, 5, and 6 post-infection
OutcomeIncreased survival and improved clinical outcome

Table 2: In Vivo Efficacy of RC-101 in Mouse Models of Anthrax Infection

Parameter Value Reference
Animal ModelA/J and BALB/c mice
PathogenBacillus anthracis Sterne spores
Route of AdministrationIntraperitoneal, Subcutaneous, Intranasal
OutcomeProtected mice from lethal infection

Experimental Protocols

Protocol 1: General Procedure for Intravenous Administration of a Peptide in a Mouse Model (Adapted from Influenza Study)

  • Peptide Formulation:

    • Dissolve the lyophilized this compound or analog in a sterile, isotonic vehicle suitable for intravenous injection, such as saline (0.9% NaCl).

    • The final concentration should be calculated based on the desired dose per mouse (e.g., 100 μg) and a standard injection volume (e.g., 100-200 μL).

    • Prepare the solution fresh on the day of injection.

  • Animal Handling and Injection:

    • Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.

    • Using a 27-30 gauge needle, perform the intravenous injection into one of the lateral tail veins.

    • Administer the injection slowly and monitor the animal for any immediate adverse reactions.

  • Dosing Regimen:

    • For a therapeutic study, initiate the dosing regimen at a specified time point post-infection (e.g., 24 or 48 hours).

    • Administer the peptide according to the planned schedule (e.g., once daily for a set number of days).

  • Monitoring:

    • Monitor the animals daily for clinical signs of illness, body weight changes, and survival.

    • At the end of the study, tissues can be collected for viral/bacterial load determination, histopathology, or other relevant analyses.

Visualizations

Experimental_Workflow_Influenza_Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Analysis Infection Infect C57BL/6J mice with Influenza A (PR8) Treatment_Group Treatment Group: RC-101 in Saline Infection->Treatment_Group 2 days post-infection Control_Group Control Group: Saline Infection->Control_Group 2 days post-infection Dosing Administer daily i.v. injections (100 µg/mouse RC-101 or Saline) for 5 consecutive days Treatment_Group->Dosing Control_Group->Dosing Monitoring Monitor survival and clinical score for 14 days Dosing->Monitoring Analysis Compare survival curves and mean clinical scores between treatment and control groups Monitoring->Analysis

Caption: Workflow for in vivo efficacy testing of RC-101 in a mouse model of influenza.

Troubleshooting_Peptide_Stability cluster_degradation_solutions Solutions for Degradation cluster_clearance_solutions Solutions for Clearance Start Poor In Vivo Stability of this compound Degradation Enzymatic Degradation Start->Degradation Clearance Rapid Renal Clearance Start->Clearance N_Term_Mod N-terminal Acetylation Degradation->N_Term_Mod C_Term_Mod C-terminal Amidation Degradation->C_Term_Mod AA_Sub D-Amino Acid Substitution Degradation->AA_Sub Cyclization Maintain Cyclic Structure Degradation->Cyclization PEGylation PEGylation Clearance->PEGylation Nanoparticles Encapsulation in Nanoparticles/Liposomes Clearance->Nanoparticles

Caption: Troubleshooting strategies for enhancing the in vivo stability of peptide therapeutics.

References

Addressing low viral resistance development to Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Retrocyclin-3 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a theta-defensin that inhibits the entry of HIV-1 into host cells.[1][2][3] Its mechanism of action involves a multi-pronged approach:

  • Binding to Viral and Host Glycoproteins: this compound has lectin-like properties, allowing it to bind to carbohydrate moieties on the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor.[1][4]

  • Inhibition of Viral Fusion: The principal anti-HIV-1 mechanism is the disruption of the viral fusion process. This compound binds with high affinity to the C-terminal heptad repeat (CHR) region of gp41, which is a critical component of the fusion machinery.

  • Blocking 6-Helix Bundle Formation: By binding to gp41, this compound prevents the conformational change that leads to the formation of the six-helix bundle, a structure essential for the fusion of the viral and cellular membranes.

Q2: Why is there low viral resistance development to this compound and its analogs like RC-101?

The development of significant viral resistance to this compound and its potent analog RC-101 is remarkably low. This is attributed to a critical fitness cost for the virus. Mutations in the HIV-1 envelope glycoproteins, particularly gp41, that would confer resistance to this compound binding also tend to impair the virus's ability to infect host cells. In essence, the mutations that evade the drug also cripple the virus.

Q3: What are the key differences between Retrocyclin-1, -2, and -3?

Retrocyclin-1 (RC-1), Retrocyclin-2 (RC-2), and this compound (RC-3) are synthetic human theta-defensins. They are generated from two different human retrocyclin genes, resulting in two homodimers (RC-1 and RC-3) and a heterodimer (RC-2). While all exhibit anti-HIV-1 activity, their potencies can vary. A charge-conservative substitution in RC-1, replacing an arginine with a lysine, resulted in the more potent congener, RC-101.

Q4: Is this compound effective against different HIV-1 strains and isolates?

Yes, this compound and its analogs have demonstrated broad activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1, including primary isolates from multiple clades. This broad efficacy is a significant advantage for its potential as a therapeutic or microbicide.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antiviral activity in vitro.

Possible Cause Troubleshooting Step
Peptide Aggregation Ensure proper solubilization of the lyophilized peptide. Use recommended solvents and vortex thoroughly. Consider brief sonication if necessary.
Incorrect Peptide Concentration Verify the concentration of your stock solution using a reliable method such as UV spectrophotometry or a peptide quantification assay.
Cell Line Variability Different cell lines can exhibit varying susceptibility to HIV-1 infection and sensitivity to inhibitors. Use a well-characterized and consistent cell line for your assays. Confirm the expression levels of CD4, CXCR4, and CCR5 on your target cells.
Presence of Serum Components While Retrocyclins are relatively resistant to serum, high concentrations of serum proteins could potentially interfere with their activity. Consider performing initial experiments in serum-free or low-serum conditions to establish a baseline.
Viral Titer and MOI The multiplicity of infection (MOI) can significantly impact the apparent efficacy of an antiviral. Ensure you are using a consistent and appropriate MOI for your assays.

Issue 2: Difficulty replicating low resistance development in serial passage experiments.

Possible Cause Troubleshooting Step
Suboptimal Drug Pressure The concentration of this compound used for selection is critical. If the concentration is too low, it may not provide sufficient selective pressure to observe the fitness cost of resistance mutations. If it is too high, it may completely inhibit viral replication. Titrate the concentration to find a level that allows for partial inhibition.
Insufficient Number of Passages The development of resistance, even at a low level, takes time. Ensure you are carrying out a sufficient number of passages (e.g., over 100 days) to allow for the potential emergence of resistant variants.
Inappropriate Assay for Resistance Use a sensitive and quantitative assay to measure changes in viral susceptibility, such as a phenotypic assay that determines the IC50 or IC90.

Quantitative Data Summary

The following table summarizes the comparative resistance profiles of RC-101 and other HIV entry inhibitors.

Antiviral Agent Fold-Increase in Resistance (Serial Passage) Reference
RC-101 5- to 10-fold
Other HIV Entry Inhibitors 10,000- to 20,000-fold

Experimental Protocols

HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol is used to determine the ability of this compound to inhibit HIV-1 replication in susceptible cells.

Materials:

  • CD4+ T-cell line (e.g., PM1, H9) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 stock (e.g., IIIB for X4-tropic, BaL for R5-tropic)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed CD4+ T-cells or PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the diluted this compound to the cells and incubate for 1-2 hours.

  • Infect the cells with HIV-1 at a predetermined MOI.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Collect supernatant samples at various time points (e.g., days 3, 5, and 7 post-infection).

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of viral replication for each concentration of this compound compared to the untreated virus control.

Viral Entry Assay (Luciferase Reporter Virus)

This assay specifically measures the inhibition of viral entry.

Materials:

  • Target cells expressing CD4, and appropriate co-receptors (e.g., TZM-bl cells)

  • HIV-1 pseudovirus expressing a luciferase reporter gene

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates (white, solid bottom)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the HIV-1 pseudovirus with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-peptide mixture to the target cells.

  • Incubate for 48-72 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay manufacturer's protocol.

  • Determine the concentration of this compound that results in a 50% reduction in luciferase activity (IC50).

Visualizations

HIV_Entry_Inhibition_by_Retrocyclin3 cluster_virus HIV-1 Virion cluster_host Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 4. 6-Helix Bundle Formation (Fusion) CoReceptor CXCR4/CCR5 Co-receptor gp41->CoReceptor 3. gp41 Unfolds CD4->CoReceptor 2. Conformational Change & Co-receptor Binding Retrocyclin3 This compound Retrocyclin3->gp120 Binds Retrocyclin3->gp41 Blocks Retrocyclin3->CD4 Binds

Caption: HIV-1 entry pathway and points of inhibition by this compound.

Experimental_Workflow_Resistance start Start: HIV-1 Stock + Susceptible Cells passage Infect cells in the presence of sub-inhibitory this compound start->passage culture Culture for 3-5 days passage->culture harvest Harvest supernatant (containing progeny virus) culture->harvest reinfect Infect fresh cells with harvested virus + this compound harvest->reinfect reinfect->passage Next Passage repeat Repeat for >20 passages (e.g., >100 days) reinfect->repeat analysis Periodically assess viral susceptibility (Phenotypic Assay - IC50) repeat->analysis end End: Determine fold-change in resistance analysis->end

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

References

Technical Support Center: Optimizing Retrocyclin-3 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retrocyclin-3 and other theta-defensins in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (RC-3) is a member of the theta-defensin family of small, cyclic antimicrobial peptides.[1][2] Unlike other retrocyclins such as Retrocyclin-1 (RC-1) and Retrocyclin-2 (RC-2), which have shown activity against a range of pathogens, this compound has been found to be inactive against HIV-1.[3] This is an important consideration when designing in vivo studies.

Q2: What are the potential in vivo applications of active retrocyclins (e.g., RC-1, RC-101)?

In vivo studies have demonstrated the potential of active retrocyclins in various models, including:

  • Bacterial Infections: Protection against Bacillus anthracis spores has been observed in mice.[4]

  • Viral Infections: Studies have shown protective effects against SARS-CoV and influenza virus in murine models.

  • Sepsis: Retrocyclins have been shown to improve survival in mouse models of bacteremic sepsis.[5]

  • Immunomodulation: Theta-defensins can suppress the production of pro-inflammatory cytokines.

Q3: What is the mechanism of action of theta-defensins?

Theta-defensins exhibit a multi-faceted mechanism of action that includes:

  • Direct antimicrobial activity: They can disrupt the integrity of microbial cell membranes.

  • Inhibition of viral entry: Active retrocyclins can bind to viral glycoproteins, preventing them from entering host cells.

  • Immunomodulation: Theta-defensins can modulate the host's immune response, often by suppressing inflammatory signaling pathways such as the Toll-like receptor (TLR) pathway. They have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α.

Troubleshooting Guides

Q1: My in vivo study with this compound is showing no efficacy. What could be the reason?

A primary reason for the lack of efficacy with this compound is its inherent inactivity against certain pathogens, notably HIV-1. It is crucial to confirm the activity of your specific retrocyclin against your target pathogen in vitro before proceeding to in vivo studies. For antiviral studies, consider using active retrocyclins like RC-1, RC-2, or the more potent analog, RC-101.

Q2: I am observing unexpected toxicity or mortality in my animal models. What are the possible causes and solutions?

Unexpected toxicity can arise from several factors:

  • Dosage: The administered dose may be too high. While some studies have used doses up to 5 mg/kg for rhesus theta-defensin 1 (RTD-1) without apparent toxicity, higher doses of other retrocyclins, particularly via certain routes like intranasal administration, have shown toxicity.

  • Formulation: The vehicle used to dissolve the peptide may be causing adverse effects. Ensure the formulation is sterile, isotonic, and free of pyrogens.

  • Route of Administration: The route of administration can significantly impact toxicity. For example, high concentrations of intranasally administered RC-1 have been shown to be toxic in mice.

  • Peptide Stability: Degradation of the peptide could lead to inactive or potentially toxic byproducts. It's important to handle and store the peptide according to the manufacturer's instructions.

Solutions:

  • Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific retrocyclin, animal model, and administration route.

  • Use a well-tolerated vehicle such as sterile phosphate-buffered saline (PBS).

  • Consider alternative administration routes that may be less toxic.

  • Ensure the peptide is properly stored and handled to maintain its integrity.

Q3: How should I prepare this compound for in vivo administration?

Proper formulation is critical for the success of in vivo studies.

  • Solubility: Retrocyclins are peptides and may have specific solubility requirements. They are often dissolved in sterile, aqueous solutions like PBS.

  • Sterility: Ensure that the final formulation is sterile to prevent introducing infections into your animal models. This can be achieved by sterile filtering the solution.

  • Stability: The stability of retrocyclins in solution should be considered. It is often recommended to prepare fresh solutions for each experiment.

Quantitative Data Summary

The following tables summarize in vivo dosage and toxicity data for active retrocyclins from preclinical studies. Note the absence of specific in vivo efficacy data for this compound.

Table 1: Summary of In Vivo Efficacy Studies with Active Retrocyclins

PeptideAnimal ModelApplicationAdministration RouteDosageTreatment ScheduleOutcome
RC-1 BALB/c MiceAnthraxIntraperitoneal200 µ g/mouse Single doseIncreased survival
RC-1 BALB/c MiceAnthraxIntranasal300 µ g/mouse Co-administered with sporesComplete protection
RTD-1 BALB/c MiceSepsis (E. coli)Intravenous5 mg/kgSingle doseSignificantly improved survival
RC-101 C57BL/6J MiceInfluenzaIntravenous100 µ g/mouse Daily for 5 days post-infectionIncreased survival and reduced clinical symptoms

Table 2: Summary of In Vivo Toxicity Observations for Retrocyclins

PeptideAnimal ModelAdministration RouteDosageObservation
RC-1 A/J and BALB/c MiceIntraperitonealNot specifiedNo signs of distress reported in the study
RC-1 MiceIntranasalTwo 400 µg/kg dosesToxic, resulted in death prior to challenge
RTD-1 BALB/c MiceIntravenousEscalating dosesWell-tolerated and non-immunogenic

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of Retrocyclin in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.

  • Preparation:

    • Dissolve the desired amount of retrocyclin in sterile, pyrogen-free PBS to the final desired concentration.

    • Warm the solution to room temperature before injection.

    • Load the solution into a sterile insulin syringe with a 27-30 gauge needle. Ensure all air bubbles are removed.

  • Animal Restraint:

    • Place the mouse in a suitable restraint device to secure the animal and expose the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the retrocyclin solution. A successful injection will show no resistance and the vein will blanch.

    • If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intranasal (IN) Administration of Retrocyclin in Mice

  • Preparation:

    • Prepare the retrocyclin solution in sterile PBS. The final volume for intranasal administration should be small (typically 10-20 µL per nostril).

  • Anesthesia (if required):

    • Anesthetize the mouse using an appropriate anesthetic agent as per your approved IACUC protocol. This will prevent the mouse from sneezing and expelling the administered solution.

  • Administration:

    • Hold the mouse in a supine position with the head tilted back slightly.

    • Using a micropipette, slowly dispense half of the total volume into each nostril, allowing the mouse to inhale the droplets.

  • Recovery:

    • Keep the mouse in the supine position for a short period to ensure the solution is absorbed.

    • Monitor the animal until it has fully recovered from anesthesia.

Visualizations

Experimental_Workflow General Workflow for In Vivo Retrocyclin Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep Prepare Retrocyclin Formulation Administration Retrocyclin Administration (e.g., IV, IN, IP) Peptide_Prep->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Challenge Pathogen Challenge (if applicable) Administration->Challenge Monitoring Monitor Clinical Signs & Weight Challenge->Monitoring Data_Collection Collect Samples (e.g., Blood, Tissue) Monitoring->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Viral Titer, Bacterial Load) Data_Collection->Endpoint_Analysis

Caption: General workflow for an in vivo retrocyclin efficacy study.

TLR_Signaling_Pathway Inhibitory Effect of Retrocyclins on TLR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TLR2 TLR2 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Retrocyclin Retrocyclin Retrocyclin->TLR4 Inhibits Retrocyclin->TLR2 Inhibits LPS LPS LPS->TLR4 PGN Peptidoglycan PGN->TLR2

Caption: Simplified diagram of retrocyclin's inhibitory effect on TLR signaling.

References

Technical Support Center: Retrocyclin-3 Synthesis and Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and cyclization of Retrocyclin-3.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and cyclization of this compound, a cysteine-rich cyclic peptide.

A. Linear Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Question 1: Why is the yield of my linear this compound precursor low?

Low yields during the solid-phase synthesis of the linear this compound precursor can be attributed to several factors:

  • Incomplete Coupling Reactions: The 18-amino acid sequence of this compound, with its multiple arginine and isoleucine residues, can present steric hindrance.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction sites.[1] This is particularly common with hydrophobic residues.

  • Difficult Amino Acids: Cysteine residues can be problematic, and their side-chain protecting groups must be stable throughout the synthesis.

Troubleshooting Steps:

  • Optimize Coupling Chemistry:

    • Use highly efficient coupling reagents like HBTU, HATU, or HCTU.

    • Increase the coupling reaction time or perform a "double coupling" for sterically hindered amino acids.

  • Improve Solvation:

    • Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain and reduce aggregation.[2]

    • Consider using resins with polyethylene glycol (PEG) linkers, which can improve solvation and reduce aggregation.[3]

  • Monitor Reactions:

    • Use the Kaiser test or a quantitative ninhydrin test to ensure complete coupling at each step.

Question 2: What are common side products during the SPPS of this compound?

Common side products include:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps.

  • Truncated Peptides: Caused by premature termination of the synthesis.

  • Side-chain Modifications: Inadequate side-chain protection can lead to unwanted reactions. For cysteine, this can include racemization.

Troubleshooting Steps:

  • Ensure High Reagent Purity: Use high-quality amino acids, solvents, and reagents.

  • Optimize Deprotection: Ensure complete removal of the Fmoc protecting group at each step by using fresh deprotection solution (e.g., 20% piperidine in DMF).

  • Thorough Washing: Implement a thorough washing protocol between each coupling and deprotection step to remove excess reagents and byproducts.

B. Head-to-Tail Cyclization

Question 3: My main product after cyclization is a high molecular weight species, not the cyclic monomer. What is happening?

The formation of high molecular weight species indicates that intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution: This is the most critical factor. Perform the cyclization at a high dilution (typically 0.1-1 mg/mL) to favor the intramolecular reaction.[1]

  • Slow Addition: Use a syringe pump to slowly add the linear peptide to the reaction vessel containing the cyclization reagents. This maintains a low concentration of the peptide throughout the reaction.

  • Choice of Cyclization Site: While the native sequence dictates the cyclization points, for future designs, consider cyclizing at a site that promotes a natural "turn" in the peptide backbone.

  • On-Resin Cyclization: This method can take advantage of the "pseudo-dilution" effect of the solid support, which can reduce intermolecular reactions.[4]

Question 4: The cyclization reaction is very slow or does not go to completion. How can I improve the efficiency?

This may be due to an unfavorable conformation of the linear peptide or inefficient activation of the carboxyl group.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Use a panel of modern coupling reagents such as PyBOP or HATU, which are effective for difficult cyclizations.

  • Introduce "Turn-Inducing" Residues: While not applicable to the native this compound sequence, for analogs, incorporating residues like proline or D-amino acids can pre-organize the peptide backbone for cyclization.

  • Solvent Screening: The solvent can influence the peptide's conformation. Experiment with different solvents like DMF, DCM, or mixtures.

  • Temperature Adjustment: Cautiously increasing the reaction temperature may improve the rate of cyclization for challenging sequences. However, be mindful of the increased risk of racemization at higher temperatures.

C. Oxidative Folding (Disulfide Bond Formation)

Question 5: I am getting a mixture of products with incorrect disulfide bonds (scrambled isomers). How can I ensure the correct disulfide connectivity for this compound?

Achieving the correct disulfide bond pattern (Cys4-Cys17, Cys6-Cys15, Cys8-Cys13) is a significant challenge. Incorrect pairing leads to misfolded, inactive peptides.

Troubleshooting Steps:

  • Controlled Oxidation Conditions:

    • pH: The pH of the oxidation buffer is critical. A mildly basic pH (around 8-8.5) is typically used to facilitate thiol-disulfide exchange, which can help the peptide find its thermodynamically most stable (native) conformation.

    • Redox Buffer: Use a redox buffer system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG), to allow for disulfide bond shuffling and correction of mispaired cysteines.

    • Peptide Concentration: Similar to cyclization, perform the oxidation at a high dilution to minimize intermolecular disulfide bond formation.

  • Stepwise Disulfide Bond Formation:

    • This is an advanced strategy where orthogonal cysteine protecting groups are used during SPPS. These groups can be selectively removed one pair at a time, allowing for the directed formation of each disulfide bond in a stepwise manner.

  • Purification of the Reduced Peptide: Ensure the linear, reduced peptide is highly pure (>95%) before attempting oxidative folding. Impurities can interfere with the folding process.

Question 6: The peptide precipitates during the oxidative folding process. How can I prevent this?

Precipitation is often due to aggregation of the peptide, which can be caused by hydrophobic interactions or the formation of incorrect intermolecular disulfide bonds.

Troubleshooting Steps:

  • High Dilution: Perform the folding at a very low peptide concentration (e.g., 0.1 mg/mL).

  • Use of Denaturants or Organic Solvents: In some cases, low concentrations of denaturants (like guanidine HCl) or organic co-solvents (like isopropanol or acetonitrile) can help to keep the peptide soluble during the folding process.

  • Optimize pH and Temperature: Experiment with different pH values and lower temperatures to find conditions that minimize aggregation.

II. Quantitative Data Summary

While precise yields for this compound are often proprietary or vary between laboratories, the following table provides typical quantitative parameters for the synthesis of complex, cyclic, disulfide-rich peptides.

ParameterTarget ValueNotes
Purity of Linear Peptide >95%Essential for successful cyclization and folding.
Cyclization Reaction Time 1 - 24 hoursHighly sequence-dependent. Monitor by RP-HPLC and MS.
Oxidative Folding Time 24 - 48 hoursCan be faster with specific oxidizing agents.
Final Purity >95% (for in vitro assays)For clinical applications, purity requirements are >98%.
Overall Yield 1 - 10%Highly variable depending on the complexity of the peptide.

III. Experimental Protocols

The following are generalized protocols for the key stages of this compound synthesis. Researchers should optimize these conditions for their specific equipment and reagents.

A. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
  • Resin Selection: Use a pre-loaded Fmoc-Gly-Wang resin or a similar appropriate resin.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Wash thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

B. Head-to-Tail Cyclization
  • Purification of Linear Peptide: Purify the crude linear peptide by preparative RP-HPLC to >95% purity.

  • Reaction Setup:

    • In a large volume of DMF, dissolve the cyclization reagents (e.g., HATU and DIPEA).

    • Dissolve the purified linear peptide in a small amount of DMF.

  • Cyclization Reaction:

    • Using a syringe pump, slowly add the peptide solution to the vigorously stirred solution of cyclization reagents over several hours. The final peptide concentration should be between 0.1 and 1 mM.

    • Allow the reaction to proceed for 1-24 hours at room temperature.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the cyclic monomer.

  • Work-up: Quench the reaction (e.g., with a small amount of water) and remove the solvent under reduced pressure.

C. Oxidative Folding
  • Preparation of Folding Buffer: Prepare a suitable folding buffer, for example, 0.1 M Tris-HCl or ammonium bicarbonate at pH 8-8.5. A redox pair like GSH/GSSG (e.g., 1 mM GSH, 0.1 mM GSSG) can be included.

  • Folding Reaction:

    • Dissolve the crude cyclized peptide in the folding buffer to a final concentration of 0.1-0.5 mg/mL.

    • Stir the solution gently, open to the air (for air oxidation), at room temperature for 24-48 hours.

  • Monitoring: Monitor the formation of the correctly folded this compound by RP-HPLC. The native peptide should have a distinct, sharper peak compared to the misfolded isomers.

  • Purification: Once the folding is complete, acidify the solution with TFA and purify the final product by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry.

IV. Visualizations

A. Synthesis and Cyclization Workflow

Retrocyclin3_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage cluster_Cyclization Head-to-Tail Cyclization cluster_Folding Oxidative Folding Resin Start with Glycine Resin Coupling Iterative Coupling and Deprotection Resin->Coupling LinearPeptide Linear Peptide on Resin Coupling->LinearPeptide Cleavage Cleavage from Resin (TFA Cocktail) LinearPeptide->Cleavage 1. Cleavage PurifyLinear Purify Linear Peptide (RP-HPLC) Cleavage->PurifyLinear 2. Purification Cyclize Cyclization in Solution (High Dilution) PurifyLinear->Cyclize 3. Cyclization Oxidize Disulfide Bond Formation (e.g., Air Oxidation) Cyclize->Oxidize 4. Oxidation PurifyFinal Final Purification (RP-HPLC) Oxidize->PurifyFinal 5. Final Purification FinalProduct This compound PurifyFinal->FinalProduct Cyclization_Troubleshooting Start Low Yield of Cyclic Monomer CheckMW Analyze by MS: High MW Species Present? Start->CheckMW CheckPurity Analyze by HPLC: Unreacted Linear Peptide? Start->CheckPurity Oligomerization Problem: Oligomerization CheckMW->Oligomerization Yes LowEfficiency Problem: Low Reaction Efficiency/Conformation CheckPurity->LowEfficiency Yes Sol_Oligo1 Decrease Concentration (High Dilution) Oligomerization->Sol_Oligo1 Sol_Oligo2 Use Syringe Pump for Slow Addition Oligomerization->Sol_Oligo2 Sol_Eff1 Screen Coupling Reagents (e.g., HATU, PyBOP) LowEfficiency->Sol_Eff1 Sol_Eff2 Optimize Solvent (DMF, DCM, etc.) LowEfficiency->Sol_Eff2 Sol_Eff3 Increase Temperature (with caution) LowEfficiency->Sol_Eff3 Disulfide_Folding Start Reduced, Cyclic Peptide (6 Free Thiols) Folding Oxidative Folding Conditions (pH 8-8.5, Redox Buffer) Start->Folding Intermediates Misfolded Intermediates (Scrambled Disulfides) Folding->Intermediates Incorrect Pairing Native Native this compound (Correct Disulfide Bonds) Folding->Native Correct Pairing Intermediates->Folding Thiol-Disulfide Exchange (Correction)

References

Impact of pH on Retrocyclin-3 activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Retrocyclin-3.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound?

A1: Based on studies of the closely related analog Retrocyclin-101 (RC-101), this compound is expected to be stable in acidic to neutral pH. Specifically, RC-101 has been shown to be stable at pH 3, 4, and 7 when stored at 25°C and 37°C[1]. This stability in acidic conditions is a significant advantage for its potential development as a topical microbicide for vaginal application, where the environment is naturally acidic (pH 3.5 to 5.0)[1]. However, at a highly alkaline pH of 12, an increase in absorbance suggests the presence of aggregates, indicating instability[1].

Q2: How does pH affect the antiviral activity of this compound?

Q3: Can I use this compound in experiments with acidic buffers?

A3: Yes, this compound is stable in acidic buffers. Pre-formulation studies on RC-101 were conducted using 10 mM phosphate buffer solutions at pH 3 and 4 without significant degradation[1]. Therefore, using acidic buffers in your experiments should not compromise the structural integrity of the peptide.

Q4: Is there a known effect of pH on the mechanism of action of this compound?

A4: The primary mechanism of action of retrocyclins against HIV-1 is the inhibition of viral entry by binding to the viral glycoprotein gp41 and preventing the formation of the six-helix bundle required for membrane fusion. The binding of peptides to glycoproteins can be influenced by pH due to changes in the ionization state of amino acid residues on both the peptide and the glycoprotein. While specific data on this compound is limited, it is plausible that pH variations could modulate the electrostatic interactions involved in the binding to gp41, thereby affecting its inhibitory activity.

Data Presentation

Table 1: Stability of Retrocyclin-101 (RC-101) at Various pH Levels
pHTemperature (°C)Stability (over 10 days)Observation
325, 37StableNo significant decrease in concentration observed via HPLC.
425, 37StableNo significant decrease in concentration observed via HPLC.
725, 37StableNo significant decrease in concentration observed via HPLC.
12Not specifiedUnstableEvidence of aggregation observed.
Table 2: Illustrative Example of pH-Dependent Antiviral Activity of this compound against HIV-1

This table is an illustrative example to demonstrate how data on pH-dependent activity could be presented. The IC50 values are hypothetical due to the lack of specific experimental data in the reviewed literature.

pH of Assay MediumIC50 (µg/mL)
5.51.8
6.52.5
7.43.2
8.04.0

Experimental Protocols

Protocol for Assessing the Stability of this compound at Different pH

This protocol is adapted from studies on RC-101.

Objective: To determine the stability of this compound over time at various pH values.

Materials:

  • This compound peptide

  • 10 mM Phosphate buffers at pH 3, 4, 7, and 12

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubators at 25°C and 37°C

  • Sterile, low-binding microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in sterile water.

  • Prepare triplicate solutions of this compound at a final concentration of 500 µg/mL in each of the phosphate buffers (pH 3, 4, 7, and 12).

  • Incubate the solutions at both 25°C and 37°C.

  • At specified time points (e.g., 0, 2, 24, 48, 72 hours, and up to 10 days), withdraw an aliquot from each sample.

  • Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.

  • Monitor the appearance of degradation products or aggregation (indicated by new peaks or changes in peak shape).

  • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the stability profile.

Protocol for Evaluating the Antiviral Activity of this compound at Different pH

This protocol is a general guideline for a pH-dependent antiviral assay against HIV-1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 at different pH levels.

Materials:

  • This compound peptide

  • HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

  • Target cells (e.g., TZM-bl cells, PBMCs)

  • Cell culture medium buffered to the desired pH values (e.g., pH 5.5, 6.5, 7.4)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or luciferase assay system

  • CO2 incubator

Methodology:

  • Prepare serial dilutions of this compound in each of the pH-adjusted cell culture media.

  • Seed target cells in a 96-well plate at an appropriate density.

  • Pre-incubate the cells with the this compound dilutions for 1-2 hours at 37°C.

  • Add a standardized amount of HIV-1 to each well.

  • Include appropriate controls: virus-only (no peptide), cells-only (no virus or peptide), and a positive control inhibitor.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, quantify the extent of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit or by measuring luciferase activity in cell lysates (for TZM-bl cells).

  • Calculate the percentage of viral inhibition for each this compound concentration at each pH.

  • Determine the IC50 value at each pH by plotting the percentage of inhibition against the log of the peptide concentration and fitting the data to a dose-response curve.

Troubleshooting Guides

Issue 1: No or low activity of this compound in the assay.

Possible Cause Troubleshooting Step
Incorrect pH of the buffer/medium Verify the pH of all solutions used in the experiment. The activity of this compound may be highly dependent on the pH.
Peptide degradation or aggregation Ensure proper storage of the peptide stock solution. If the experimental buffer has a pH where the peptide is unstable (e.g., highly alkaline), consider this as a potential cause. Run a stability check using HPLC.
Suboptimal assay conditions Optimize other assay parameters such as incubation time, cell density, and virus concentration.
Peptide quality Verify the purity and concentration of the this compound stock.

Issue 2: High variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent pH of buffers Prepare fresh buffers for each experiment and meticulously check the pH. Even small variations in pH can affect activity.
Inconsistent cell passage number or health Use cells within a consistent passage number range and ensure they are healthy and viable before each experiment.
Variability in virus stock Use a single, well-characterized batch of virus stock for a series of experiments.

Visualizations

Experimental_Workflow_for_pH_Dependent_Activity_Assay Experimental Workflow: pH-Dependent Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Serial Dilutions pre_incubation Pre-incubate Cells with this compound prep_peptide->pre_incubation prep_media Prepare Media at Desired pH Values prep_media->pre_incubation prep_cells Prepare Target Cells prep_cells->pre_incubation infection Infect with HIV-1 pre_incubation->infection incubation Incubate for 48-72h infection->incubation quantification Quantify Viral Replication (p24 ELISA / Luciferase) incubation->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 at each pH calculation->ic50

Caption: Workflow for pH-dependent activity assay of this compound.

Troubleshooting_Logic_Diagram Troubleshooting Logic for Inconsistent this compound Activity start Inconsistent/Low Activity Observed check_ph Verify pH of all reagents and media start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_issue pH is Incorrect check_ph->ph_issue No check_peptide Assess Peptide Stability and Purity (HPLC) ph_ok->check_peptide adjust_ph Adjust pH and repeat experiment ph_issue->adjust_ph adjust_ph->start peptide_ok Peptide is Stable and Pure check_peptide->peptide_ok Yes peptide_issue Peptide is Degraded or Impure check_peptide->peptide_issue No check_assay Review Assay Parameters (cell health, virus titer) peptide_ok->check_assay new_peptide Synthesize/Obtain New Peptide Batch peptide_issue->new_peptide new_peptide->start assay_ok Parameters are Optimal check_assay->assay_ok Yes assay_issue Parameters are Suboptimal check_assay->assay_issue No end_point Consistent Activity Achieved assay_ok->end_point optimize_assay Optimize Assay Conditions assay_issue->optimize_assay optimize_assay->start

Caption: Troubleshooting logic for this compound activity assays.

References

How to prevent aggregation of Retrocyclin-3 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Retrocyclin-3 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a synthetic, cyclic, cationic peptide belonging to the θ-defensin family of antimicrobial peptides.[1] Its potential as a therapeutic agent is significant, but like many peptides, it can be prone to aggregation in solution. Aggregation can lead to a loss of biological activity, reduced solubility, and potential immunogenicity, thereby compromising experimental results and therapeutic efficacy.

Q2: What are the primary factors that influence this compound aggregation?

The aggregation of peptides like this compound is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors include the amino acid sequence, charge, and hydrophobicity. Extrinsic factors, which can be controlled in the laboratory, include:

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.

  • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.

  • Buffer Composition: The choice of buffer and the presence of certain excipients can either stabilize or destabilize the peptide.

Q3: What is the isoelectric point (pI) of this compound?

The amino acid sequence of this compound is cyclo[Arg-Arg-Ile-Cys(1)-Arg-Cys(2)-Ile-Cys(3)-Gly-Arg-Arg-Ile-Cys(3)-Arg-Cys(2)-Ile-Cys(1)-Gly], with disulfide bonds between Cys(1)-Cys(1), Cys(2)-Cys(2), and Cys(3)-Cys(3).[2] Based on its amino acid composition, which is rich in the basic amino acid Arginine, the theoretical isoelectric point (pI) of this compound is very high, estimated to be above 12. This is due to the six Arginine residues, which carry a positive charge over a wide pH range.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experiments.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Aggregation Observed check_concentration Step 1: Check Concentration start->check_concentration adjust_ph Step 2: Adjust pH check_concentration->adjust_ph If concentration is high, reduce and re-evaluate. optimize_buffer Step 3: Optimize Buffer Conditions adjust_ph->optimize_buffer Maintain pH far from pI (>12). control_temp Step 4: Control Temperature optimize_buffer->control_temp Test different buffer systems. additives Step 5: Consider Stabilizing Additives control_temp->additives Work at lower temperatures. verify_solubilization Step 6: Verify Solubilization additives->verify_solubilization Screen various additives. end_success Success: Aggregation Prevented verify_solubilization->end_success Aggregation resolved. end_fail Further Optimization Needed verify_solubilization->end_fail Aggregation persists.

Caption: A flowchart outlining the step-by-step process for troubleshooting this compound aggregation.

Step-by-Step Troubleshooting
Step Action Rationale Quantitative Recommendations
1. Concentration Reduce the working concentration of this compound.High concentrations promote intermolecular interactions, leading to aggregation.Aim for the lowest effective concentration for your assay. If high concentrations are necessary, proceed to the next steps.
2. pH Adjustment Ensure the solution pH is significantly different from the peptide's isoelectric point (pI).At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Since the pI of this compound is very high (>12), maintaining a lower pH will ensure a strong positive net charge, promoting repulsion between molecules.Maintain a solution pH between 3.0 and 7.4. A study on the analog RC-101 showed stability at pH 3, 4, and 7.
3. Buffer Optimization Experiment with different buffer systems and ionic strengths.The composition of the buffer can significantly impact peptide stability.Start with common biological buffers such as phosphate-buffered saline (PBS) or Tris-HCl. Vary the salt concentration (e.g., 50 mM to 150 mM NaCl) to assess its effect on solubility.
4. Temperature Control Perform experiments at a controlled, and if possible, lower temperature.Higher temperatures can accelerate aggregation, particularly if driven by hydrophobic interactions.Conduct experiments on ice or at 4°C when feasible. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
5. Stabilizing Additives Consider the addition of excipients known to prevent peptide aggregation.Additives can stabilize the native conformation of the peptide and prevent self-association.See the table below for specific recommendations.
6. Verification Use analytical techniques to confirm the absence of aggregates.Visual inspection is not sufficient to detect small oligomers or aggregates.Utilize methods such as Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or Thioflavin T (ThT) assay to assess the aggregation state.
Table of Recommended Stabilizing Additives
Additive Working Concentration Mechanism of Action Considerations
L-Arginine 50-100 mMSuppresses aggregation by binding to hydrophobic patches and increasing the salvation of the peptide.Can be included in purification and storage buffers.
Glycerol 5-20% (v/v)Acts as a cryoprotectant, preventing aggregation during freeze-thaw cycles.Useful for long-term storage at low temperatures.
Non-ionic Detergents (e.g., Tween® 20, Triton™ X-100) 0.01-0.1% (v/v)Solubilize aggregates by disrupting hydrophobic interactions.Ensure the detergent is compatible with your downstream application.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[3][4]

DLS_Workflow sample_prep 1. Sample Preparation (Filter 0.22 µm) instrument_setup 2. Instrument Setup (Equilibrate temperature) sample_prep->instrument_setup measurement 3. DLS Measurement (Acquire scattering data) instrument_setup->measurement data_analysis 4. Data Analysis (Determine size distribution) measurement->data_analysis interpretation 5. Interpretation (Assess polydispersity) data_analysis->interpretation

Caption: Workflow for detecting this compound aggregation using Dynamic Light Scattering.

Protocol:

  • Sample Preparation:

    • Prepare this compound solution in the desired buffer at the working concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.[5]

    • Use a clean, scratch-free cuvette.

  • Instrument Setup:

    • Set the desired temperature for the measurement.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the DLS instrument.

    • Initiate the data acquisition as per the instrument's software instructions.

  • Data Analysis:

    • The software will generate a size distribution profile based on the fluctuations in scattered light intensity.

    • Pay close attention to the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.2 generally indicates a monodisperse sample (non-aggregated).

Thioflavin T (ThT) Assay for Amyloid-like Fibrils

The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

ThT_Assay_Workflow reagent_prep 1. Reagent Preparation (this compound, ThT solution) incubation 2. Incubation (Mix and incubate) reagent_prep->incubation fluorescence_reading 3. Fluorescence Reading (Ex: 450 nm, Em: 485 nm) incubation->fluorescence_reading data_plotting 4. Data Plotting (Fluorescence vs. Time) fluorescence_reading->data_plotting

Caption: A simplified workflow for the Thioflavin T assay to monitor this compound aggregation.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Filter through a 0.2 µm syringe filter.

    • Prepare this compound samples at various conditions to be tested.

  • Assay Setup:

    • In a 96-well black plate, add your this compound samples.

    • Add ThT to each well to a final concentration of 25 µM.

    • Include a buffer-only control with ThT.

  • Incubation and Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • A significant increase in fluorescence over time indicates the formation of amyloid-like aggregates.

Size Exclusion Chromatography (SEC) for Oligomer Detection

SEC separates molecules based on their size. It can be used to resolve monomers from dimers, trimers, and larger aggregates.

SEC_Workflow column_equilibration 1. Column Equilibration (Run mobile phase) sample_injection 2. Sample Injection (Load this compound) column_equilibration->sample_injection separation 3. Separation (Larger molecules elute first) sample_injection->separation detection 4. Detection (UV absorbance at 280 nm) separation->detection analysis 5. Chromatogram Analysis (Identify peaks) detection->analysis

Caption: Workflow for analyzing this compound oligomeric states using Size Exclusion Chromatography.

Protocol:

  • System Preparation:

    • Choose a SEC column with a fractionation range appropriate for the expected sizes of this compound monomers and oligomers.

    • Equilibrate the column with the mobile phase (your buffer of choice) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare your this compound sample in the mobile phase buffer.

    • Centrifuge the sample to remove any large, insoluble aggregates.

  • Chromatography:

    • Inject the sample onto the equilibrated SEC column.

    • Run the chromatography at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile using a UV detector at 280 nm (if the peptide contains Trp or Tyr) or 214 nm for the peptide bond.

    • Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

    • The presence of peaks eluting before the main monomer peak indicates the presence of oligomers or aggregates. The relative area of these peaks can be used to quantify the extent of aggregation.

References

Technical Support Center: Enhancing Glycoprotein Binding of Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on the modification of Retrocyclin-3 to enhance glycoprotein binding. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for modification?

This compound is a member of the θ-defensin family of small, cyclic antimicrobial peptides. Although not naturally expressed in humans due to a premature stop codon, synthetic versions have shown potent antiviral activity, particularly against HIV-1. Its mechanism of action involves binding to viral surface glycoproteins, such as gp120 and gp41, thereby interfering with viral entry into host cells.[1][2] Its small, structurally constrained nature makes it an excellent scaffold for chemical modification to improve its binding affinity and specificity for various glycoproteins.

Q2: What is the primary mechanism of this compound's interaction with glycoproteins?

This compound exhibits a dual mechanism of interaction. It possesses lectin-like properties, binding to the carbohydrate moieties (glycans) on the surface of glycoproteins.[1][3] This interaction is crucial for its initial attachment to the viral envelope. Additionally, it interacts with the protein components of viral glycoproteins, such as the heptad repeat regions of HIV-1 gp41, which is critical for inhibiting the conformational changes required for viral fusion with the host cell membrane.[1]

Q3: What types of modifications can be made to this compound to enhance glycoprotein binding?

Modifications typically focus on altering the peptide's charge, hydrophobicity, and steric properties to optimize its interaction with the glycoprotein target. Common strategies include:

  • Amino Acid Substitution: Replacing specific amino acids to introduce or remove charged, polar, or nonpolar side chains. A well-known example is the arginine-to-lysine substitution in Retrocyclin-1 to create RC-101, which resulted in enhanced anti-HIV-1 activity.

  • Chemical Derivatization: Attaching functional groups to the peptide backbone or amino acid side chains.

  • Glycosylation: Introducing sugar moieties to the peptide to potentially enhance interactions with lectin-binding sites on target glycoproteins.

Q4: How can I assess the binding of my modified this compound to a glycoprotein?

Several biophysical techniques can be employed to quantify the binding affinity and kinetics of retrocyclin-glycoprotein interactions. The most common methods are:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and affinity constants (KD).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure binding affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.

Troubleshooting Guides

Peptide Synthesis and Purification

Issue: Low yield during Solid-Phase Peptide Synthesis (SPPS) of this compound analogs.

Possible Cause Suggestion
Incomplete coupling or deprotection Use a higher excess of amino acid and coupling reagents. For difficult couplings, consider using a stronger coupling agent like HATU. Ensure complete Fmoc removal by extending the piperidine treatment time or performing a double deprotection.
Peptide aggregation on the resin Use a lower-loading resin to increase the distance between peptide chains. Incorporate pseudo-proline dipeptides at key positions to disrupt secondary structure formation.
Premature cleavage from the resin If using a hyper-acid sensitive linker, avoid prolonged exposure to acidic conditions during coupling steps.

Issue: Difficulty in purifying the cyclic this compound analog by HPLC.

Possible Cause Suggestion
Poor peak shape (tailing or broadening) If the peptide is highly basic, consider using a mobile phase with a different ion-pairing agent or adjusting the pH. For hydrophobic peptides, a different organic modifier (e.g., acetonitrile/isopropanol mixture) might improve resolution.
Co-elution of impurities Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species. Consider using a different stationary phase (e.g., a phenyl-hexyl column for peptides with aromatic residues).
Low recovery from the column Highly hydrophobic peptides may irreversibly bind to the column. Try a column with a different C18 modification or a polymer-based column. Ensure the peptide is fully dissolved in the injection solvent.
Glycoprotein Binding Assays

Issue: Inconsistent or no binding signal in Surface Plasmon Resonance (SPR) experiments.

Possible Cause Suggestion
Poor ligand immobilization Optimize the immobilization pH to be below the pI of the glycoprotein to facilitate pre-concentration on the sensor chip. Ensure the glycoprotein is pure and free of aggregates.
Non-specific binding to the sensor surface Increase the salt concentration in the running buffer to reduce electrostatic interactions. Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. Use a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding.
Low signal intensity Increase the concentration of the injected retrocyclin analog. If the interaction is weak, consider using a higher density of immobilized glycoprotein.
Mass transport limitation Use a higher flow rate during the association phase. Immobilize a lower density of the glycoprotein on the sensor chip.

Issue: High background or low signal-to-noise ratio in ELISA.

Possible Cause Suggestion
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time. Try a different blocking agent.
Non-specific antibody binding Ensure that the primary and secondary antibodies are used at their optimal dilutions. Include appropriate controls, such as wells with no primary antibody.
Inadequate washing Increase the number of wash steps and ensure complete removal of the wash buffer between steps.
Sub-optimal antibody/antigen concentrations Perform a checkerboard titration to determine the optimal concentrations of the coating glycoprotein and the detection antibody.

Quantitative Data Summary

The following table summarizes the binding affinities of selected retrocyclins and their analogs to viral glycoproteins.

PeptideGlycoprotein TargetMethodDissociation Constant (KD)Reference
Retrocyclin-1HIV-1 gp120SPR35.4 nM
Retrocyclin-1CD4SPR31 nM
RC-101HIV-1 gp120-~25-fold higher affinity than Retrocyclin-1
Retrocyclin-1HIV-1 gp41-68 nM
Retrocyclin-2HIV-1 gp120-10-100 nM
Retrocyclin-2CD4-10-100 nM

Experimental Protocols

Solid-Phase Synthesis and Cyclization of this compound Analog

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear this compound precursor, followed by on-resin cyclization.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • On-Resin Cyclization: After coupling the final amino acid, deprotect the N-terminal Fmoc group. Activate the C-terminal carboxylic acid using a suitable coupling reagent and allow the intramolecular cyclization to proceed.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide by reverse-phase HPLC.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This protocol describes a typical SPR experiment to measure the binding of a modified this compound to an immobilized glycoprotein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Glycoprotein ligand

  • Modified this compound analog (analyte)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: Activate the sensor surface with a mixture of EDC and NHS. Inject the glycoprotein ligand in the immobilization buffer to achieve the desired immobilization level. Deactivate the remaining active esters with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the modified this compound analog over the immobilized glycoprotein surface at a constant flow rate.

  • Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the retrocyclin-glycoprotein complex.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ELISA for Glycoprotein Binding

This protocol outlines a direct ELISA to assess the binding of a modified this compound to a glycoprotein.

Materials:

  • High-binding 96-well microplate

  • Glycoprotein

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Biotinylated modified this compound

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the wells of the microplate with the glycoprotein diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Incubation with Peptide: Add serial dilutions of the biotinylated modified this compound to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Incubation with Conjugate: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_binding Glycoprotein Binding Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis of Linear Precursor Modification Site-Specific Modification (e.g., Amino Acid Substitution) SPPS->Modification Cyclization On-Resin or Solution-Phase Cyclization Modification->Cyclization Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage Purification HPLC Purification of Modified Cyclic Peptide Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Characterization->SPR ELISA ELISA (Binding Confirmation & Affinity Estimation) Characterization->ELISA ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Characterization->ITC SAR Structure-Activity Relationship (SAR) Analysis SPR->SAR ELISA->SAR ITC->SAR Signaling_Pathway cluster_host Host Cell Virus Virus Particle CD4 CD4 Receptor Virus->CD4 Binding gp120 gp120 Glycoprotein gp41 gp41 Transmembrane Protein Coreceptor Chemokine Co-receptor (CCR5/CXCR4) CD4->Coreceptor Membrane Host Cell Membrane Coreceptor->Membrane Membrane Fusion & Viral Entry Retrocyclin Modified This compound Retrocyclin->gp120 Binds Glycans Retrocyclin->gp41

References

Technical Support Center: Enhancing Retrocyclin-3 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on formulations to improve the oral bioavailability of Retrocyclin-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of this compound?

A1: The primary obstacles to effective oral delivery of this compound, like many peptide-based therapeutics, are its susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and its poor permeability across the intestinal epithelium.[1][2][3] The acidic environment of the stomach and the presence of various proteases can break down the peptide structure, while its size and hydrophilic nature limit its ability to pass through the intestinal cell layer into the bloodstream.[2][4]

Q2: What formulation strategies show the most promise for improving the oral bioavailability of cyclic peptides like this compound?

A2: Several advanced formulation strategies are being explored to enhance the oral delivery of peptides. For cyclic peptides such as this compound, promising approaches include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as Solid Lipid Nanoparticles (SLN) or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can protect it from enzymatic degradation and improve its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and absorption of peptides by forming a fine emulsion in the GI tract, which can protect the peptide and facilitate its transport across the intestinal mucosa.

  • Permeation Enhancers: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium, allowing for better absorption of the peptide.

  • Chemical Modification: While this compound's cyclic nature already provides some stability, further chemical modifications, such as N-methylation, have been shown to improve the oral bioavailability of other cyclic peptides.

Q3: Are there any inherent properties of this compound that are advantageous for oral formulation?

A3: Yes, the cyclic structure of this compound provides significant resistance to enzymatic degradation compared to linear peptides. This inherent stability is a crucial starting point for developing a successful oral formulation, as it reduces the extent of pre-systemic breakdown in the GI tract.

Troubleshooting Guides

Low Encapsulation Efficiency of this compound in Nanoparticles

Problem: I am experiencing low encapsulation efficiency when formulating this compound into PLGA or Solid Lipid Nanoparticles.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor affinity of this compound for the nanoparticle core. Optimize the polymer/lipid composition. For PLGA, try different lactic acid to glycolic acid ratios. For SLNs, screen various solid lipids with different chain lengths.The physicochemical properties of the nanoparticle matrix need to be compatible with this compound to ensure efficient entrapment.
Suboptimal process parameters during nanoparticle preparation. Adjust parameters such as sonication time and energy, homogenization speed, and solvent evaporation rate.These parameters directly influence nanoparticle formation and drug loading. Over-emulsification can lead to drug leakage.
Drug leakage during the washing/purification step. Minimize the number of washing steps or use a less harsh purification method like tangential flow filtration.Excessive washing can remove loosely bound drug from the nanoparticle surface.
Inaccurate quantification of encapsulated this compound. Validate your analytical method (e.g., HPLC) for detecting this compound in the presence of formulation excipients.Excipients can interfere with the analytical assay, leading to an underestimation of encapsulation efficiency.
High Variability in In Vitro Permeability Studies (Caco-2 Assay)

Problem: My Caco-2 cell permeability assay results for a this compound formulation show high well-to-well variability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inconsistent Caco-2 cell monolayer integrity. Monitor the transepithelial electrical resistance (TEER) of each well before and after the experiment. Discard data from wells with TEER values outside the acceptable range.A consistent TEER value indicates a well-formed and intact cell monolayer, which is crucial for reliable permeability data.
Non-specific binding of this compound to the plate or apparatus. Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates.Peptides can adsorb to plastic surfaces, leading to inaccurate concentration measurements.
Cytotoxicity of the formulation. Perform a cell viability assay (e.g., MTT or LDH assay) on the Caco-2 cells with the formulation at the tested concentrations.High concentrations of surfactants or other excipients in the formulation can damage the cell monolayer, leading to artificially high permeability.
Inconsistent formulation preparation. Ensure the formulation is prepared consistently for each experiment, paying close attention to component concentrations and mixing procedures.Variations in the formulation can lead to differences in its interaction with the Caco-2 cells.
Low In Vivo Bioavailability Despite Promising In Vitro Data

Problem: My this compound nanoparticle formulation shows good in vitro stability and permeability, but the in vivo oral bioavailability in animal models is still low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Rapid clearance of nanoparticles from the GI tract. Incorporate mucoadhesive polymers (e.g., chitosan) into your nanoparticle formulation.Mucoadhesion can increase the residence time of the nanoparticles at the site of absorption, allowing more time for the drug to be released and absorbed.
Nanoparticle aggregation in the GI fluids. Evaluate the stability of your nanoparticles in simulated gastric and intestinal fluids. Consider surface modification with PEG to improve stability.Aggregation can reduce the surface area available for absorption and lead to premature clearance.
Inefficient release of this compound from the nanoparticles at the site of absorption. Modify the nanoparticle composition to achieve a more favorable release profile in simulated intestinal fluid.The drug must be released from the carrier to be absorbed. A formulation with too slow a release rate may pass through the absorption window before a significant amount of drug is liberated.
First-pass metabolism. While nanoparticles can offer some protection, significant first-pass metabolism in the liver can still reduce bioavailability. Consider co-administering a cytochrome P450 inhibitor in preclinical studies to assess the impact of hepatic metabolism.Understanding the contribution of first-pass metabolism can help in optimizing the formulation or dosing strategy.

Experimental Protocols & Workflows

Workflow for Developing an Oral this compound Nanoparticle Formulation

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., SLN or PLGA) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Stability In Vitro Stability Assessment (Simulated GI Fluids) Characterization->Stability Release In Vitro Release Study Stability->Release Caco2 Caco-2 Permeability Assay Release->Caco2 Cytotoxicity Cytotoxicity Assessment Caco2->Cytotoxicity PK_Study Pharmacokinetic Study in Rats (Oral Administration) Cytotoxicity->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability

Figure 1. Workflow for Oral this compound Nanoparticle Development.
Signaling Pathway: Potential Cellular Uptake Mechanisms of Nanoparticulate this compound

G cluster_0 Lumen cluster_1 Enterocyte cluster_2 Bloodstream NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Transcellular Paracellular Paracellular Transport (via tight junction modulation) NP->Paracellular Transcytosis Transcytosis Endocytosis->Transcytosis Release Intracellular Release of this compound Endocytosis->Release Absorption Systemic Absorption Paracellular->Absorption Transcytosis->Absorption Efflux Efflux Pumps (e.g., P-gp) Release->Efflux Efflux->NP Pumped out

Figure 2. Potential pathways for intestinal absorption of this compound nanoparticles.

This technical support center provides a starting point for addressing common challenges in the formulation of this compound for oral delivery. As research in this area progresses, these guides and FAQs will be updated with the latest findings and protocols.

References

Technical Support Center: Optimizing Buffer Conditions for Retrocyclin-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving Retrocyclin-3. Here you will find troubleshooting advice and frequently asked questions to ensure the stability, solubility, and activity of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for buffers used with this compound?

A1: this compound is a highly cationic (basic) peptide due to its high content of arginine residues. Its theoretical isoelectric point (pI) is very high (likely >12). To maintain solubility and prevent aggregation, the buffer pH should be at least one to two pH units below the pI. A close analog, RC-101, has been shown to be stable at pH 3, 4, and 7.[1] Therefore, a pH range of 4.0 to 7.5 is generally recommended for most applications. It is crucial to avoid pH levels close to the pI, as this will minimize the net positive charge of the peptide, leading to reduced solubility and potential precipitation.[2]

Q2: How should I dissolve and prepare stock solutions of this compound?

A2: Due to its basic nature, this compound is best dissolved in a slightly acidic solution.[3][4] Start by reconstituting the lyophilized peptide in sterile, distilled water. If solubility is an issue, adding a small amount of 10% acetic acid can aid in dissolution.[4] For stock solutions, it is advisable to use a buffer within the recommended pH range (e.g., 10 mM sodium acetate, pH 5.0) and to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the signs of this compound aggregation, and how can I prevent it?

A3: Aggregation of this compound can manifest as visible precipitates, cloudiness in the solution, or a decrease in biological activity. To prevent aggregation, ensure the buffer pH is well below the peptide's isoelectric point. Maintaining a low to moderate ionic strength can also be beneficial, as very high salt concentrations can sometimes promote hydrophobic interactions and aggregation. If aggregation persists, consider the inclusion of additives such as non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) or arginine (50-100 mM), which can help to increase solubility.

Q4: Can common buffer additives be used with this compound?

A4: Yes, certain additives can be beneficial. For instance, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be included if there is a concern about oxidation, although the intramolecular disulfide bonds of this compound are generally stable. Non-ionic detergents can aid in solubility as mentioned above. However, it is always recommended to test the compatibility of any additive with your specific assay, as some additives may interfere with downstream applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Bioactivity Suboptimal pH affecting peptide-target interaction.Perform a pH screening experiment to determine the optimal pH for your specific assay, as this may differ from the optimal pH for solubility.
High ionic strength shielding electrostatic interactions.Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal ionic strength for your experiment.
Peptide degradation.Prepare fresh buffer solutions and consider adding protease inhibitors if your experimental system contains proteases. Store peptide stock solutions at -80°C.
Poor Solubility / Precipitation Buffer pH is too close to the isoelectric point (pI).Lower the buffer pH to at least 2 units below the pI. For this compound, a pH between 4.0 and 7.0 is a good starting point.
High peptide concentration.Work with lower concentrations of this compound if possible. If high concentrations are necessary, consider the use of solubilizing agents.
Improper dissolution technique.Ensure the peptide is fully dissolved in a small amount of acidic solution before diluting it into the final buffer. Gentle vortexing or sonication can aid dissolution.
High Background / Non-specific Binding Electrostatic interactions with surfaces or other proteins.Incorporate a blocking agent like Bovine Serum Albumin (BSA) (0.1% to 1%) or a non-ionic detergent (e.g., 0.05% Tween-20) into your buffer to reduce non-specific binding.
Poor Reproducibility Inconsistent buffer preparation.Standardize buffer preparation protocols, ensuring accurate pH measurements at the experimental temperature.
Peptide aggregation over time.Prepare fresh dilutions of this compound for each experiment from a concentrated, stable stock solution.

Experimental Protocols

Protocol 1: HIV-1 Antiviral Assay

This protocol is adapted from established methods to assess the anti-HIV-1 activity of this compound.

Materials:

  • CD4+ T-cells (e.g., H9 cells or PBMCs)

  • HIV-1 viral stock (e.g., IIIB or JR-CSF strain)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and IL-2 (for PBMCs)

  • This compound stock solution

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed CD4+ T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add to the cells.

  • Incubate the cells with this compound for 3 hours at 37°C.

  • Challenge the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate for an additional 3 hours at 37°C.

  • Wash the cells twice with fresh medium to remove unbound virus and peptide.

  • Resuspend the cells in fresh medium containing the corresponding concentration of this compound and culture for up to 9 days.

  • Collect supernatant every 3 days and quantify viral replication by measuring p24 antigen levels using an ELISA kit.

Protocol 2: Buffer Optimization for Solubility

Materials:

  • Lyophilized this compound

  • A selection of buffers (e.g., Sodium Acetate, MES, HEPES, Tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)

  • Sodium chloride (NaCl) stock solution (e.g., 5 M)

  • Spectrophotometer

Procedure:

  • Prepare a series of buffers with varying pH and ionic strengths.

  • Attempt to dissolve a small, known amount of this compound in each buffer to a target concentration.

  • Visually inspect for complete dissolution.

  • Quantify the amount of soluble peptide by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide quantification assay.

  • Plot the solubility against pH and salt concentration to determine the optimal buffer conditions.

Visualizations

Retrocyclin_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 Fusion Membrane Fusion gp41->Fusion Mediates NoFusion Fusion Blocked gp41->NoFusion Coreceptor CXCR4/CCR5 Co-receptor CD4->Coreceptor Conformational Change Coreceptor->gp41 Activation Retrocyclin This compound Retrocyclin->gp120 Binds to glycans Retrocyclin->gp41 Inhibits conformational change Retrocyclin->CD4 Binds to glycans Retrocyclin->NoFusion Infection Viral Entry & Infection Fusion->Infection

Caption: Mechanism of this compound action against HIV-1 entry.

Troubleshooting_Workflow Start Experiment Start Problem Poor Result? (Low Activity, Precipitation) Start->Problem CheckpH Check Buffer pH (Is it pH < 7.5?) Problem->CheckpH Yes Success Successful Experiment Problem->Success No AdjustpH Adjust pH to 4.0-7.0 CheckpH->AdjustpH No CheckConc Check Peptide Conc. (Is it too high?) CheckpH->CheckConc Yes AdjustpH->Problem LowerConc Lower Concentration or Add Solubilizing Agent CheckConc->LowerConc Yes CheckIonic Check Ionic Strength CheckConc->CheckIonic No LowerConc->Problem AdjustIonic Test Range of Salt Concentrations CheckIonic->AdjustIonic Optimize CheckIonic->Success Optimal AdjustIonic->Problem

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Retrocyclin-3: A Comparative Analysis of Efficacy within the θ-Defensin Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data reveals the comparative efficacy of Retrocyclin-3, a member of the θ-defensin family of antimicrobial peptides. This guide synthesizes findings on its antiviral and antibacterial properties, placing it in context with its closely related counterparts, Retrocyclin-1, Retrocyclin-2, and Rhesus Theta Defensin-1 (RTD-1). The data indicates a nuanced hierarchy of potency, with Retrocyclin-2 often exhibiting superior activity against HIV-1, while Retrocyclin-1 has demonstrated greater efficacy than its rhesus macaque homologs.

Comparative Efficacy of θ-Defensins

The primary application for which comparative data is available is in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). Studies have shown that while all θ-defensins possess anti-HIV-1 activity, their potencies vary. Retrocyclin-2 (RC-2), a heterodimer, has been identified as the most active of the human retrocyclins against primary isolates of HIV-1. Retrocyclin-1 (RC-1), a homodimer, has also been shown to be more protective against HIV-1 than RTD-1, RTD-2, and RTD-3.[1][2] Information on the specific anti-HIV-1 activity of this compound (RC-3), a homodimer, is less abundant in direct comparative studies, but the available data on retrocyclins as a class suggests a potent antiviral capacity.[3]

Beyond their well-documented anti-HIV-1 effects, θ-defensins exhibit a broad spectrum of antimicrobial activities. They have been shown to be effective against various strains of bacteria, including both Gram-positive and Gram-negative species.[4] Furthermore, their antiviral activity extends to other enveloped viruses such as influenza A virus.[5] The mechanism of action is multifaceted, primarily involving the inhibition of viral entry into host cells. For instance, retrocyclins can bind to the viral glycoprotein gp41 of HIV-1, preventing the conformational changes necessary for membrane fusion.

The structural characteristics of θ-defensins, particularly their cyclic nature and the presence of a rigid beta-sheet structure stabilized by three disulfide bonds, are crucial for their activity. Retrocyclin-2's enhanced potency is attributed to its more rigid structure and a lower concentration threshold for self-association into trimers, which is believed to enhance its binding affinity to viral glycoproteins.

Quantitative Data Summary
DefensinTarget Organism/ActivityMetricResultReference
Retrocyclin-1 (RC-1) HIV-1 (T-tropic & M-tropic strains)p24 antigen releaseMore protective than RTD-1, RTD-2, and RTD-3.
Retrocyclin-2 (RC-2) Primary HIV-1 isolatesAntiviral ActivityMost active of the human retrocyclins (RC-1, RC-2, RC-3).
Retrocyclin-101 (RC-101) Cell-associated HIV-1 (CCR5-tropic)IC500.19 µg/ml.
Retrocyclin-101 (RC-101) Cell-associated HIV-1 in 25% seminal plasmaIC502.4 µg/ml.
Retrocyclins (general) Bacillus anthracis (vegetative cells)Minimum Effective Concentration< 1 µg/mL.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of θ-defensin efficacy.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is proportional to the extent of viral replication.

Protocol:

  • Cell Culture and Infection: CD4+ T-cells (e.g., PM1 cells) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media. Cells are pre-incubated with varying concentrations of the θ-defensin for a specified time (e.g., 1 hour) before being challenged with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period of several days (e.g., 7 days) to allow for viral replication.

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A microtiter plate is coated with a capture antibody specific for HIV-1 p24 antigen.

    • The collected culture supernatants are added to the wells. If p24 antigen is present, it will bind to the capture antibody.

    • The plate is washed to remove unbound materials.

    • A biotinylated detector antibody specific for a different epitope on the p24 antigen is added.

    • After another washing step, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detector antibody.

    • A final wash is performed, and a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

    • The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The concentration of p24 antigen is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant p24 antigen. The inhibitory concentration (e.g., IC50) of the θ-defensin is then calculated.

Antibacterial Activity Assay (Radial Diffusion Assay)

This method assesses the ability of a peptide to inhibit bacterial growth in an agar medium.

Protocol:

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacterium (e-g., E. coli, S. aureus) is prepared.

  • Agar Plate Preparation: A thin layer of nutrient-poor agar (e.g., 1% agarose in 10 mM sodium phosphate buffer) is poured into a petri dish. A second, thicker layer of the same agar containing the bacteria is poured on top.

  • Well Creation: Small wells (e.g., 3 mm in diameter) are punched into the solidified agar.

  • Peptide Application: A known concentration of the θ-defensin is added to each well.

  • Incubation: The plates are incubated overnight at 37°C to allow for bacterial growth and diffusion of the peptide.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth has been inhibited, is measured. The size of the zone is proportional to the antibacterial activity of the peptide.

Visualizing θ-Defensin Mechanism and Experimental Workflow

To illustrate the underlying processes, the following diagrams are provided.

HIV_Inhibition_Pathway cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding gp41 gp41 Fusion Viral Entry gp41->Fusion Membrane Fusion CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 Conformational Change CCR5_CXCR4->gp41 Exposure Retrocyclin Retrocyclin Retrocyclin->gp41 Inhibition

Caption: Mechanism of HIV-1 entry inhibition by Retrocyclin.

Radial_Diffusion_Workflow A Prepare bacterial culture B Pour seeded agar plate A->B C Create wells in agar B->C D Add θ-defensin solution C->D E Incubate overnight D->E F Measure zone of inhibition E->F

Caption: Workflow for the radial diffusion antibacterial assay.

References

A Head-to-Head Comparison of Retrocyclin-3 and Enfuvirtide: Novel HIV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective, data-driven analysis for researchers and drug development professionals.

The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of a diverse arsenal of antiretroviral drugs. Among these, entry inhibitors represent a critical class that blocks the virus from entering host cells, a crucial first step in the viral lifecycle. This guide provides a detailed head-to-head comparison of two such agents: Enfuvirtide (Fuzeon®), the first-in-class fusion inhibitor approved for clinical use, and Retrocyclin-3, a promising preclinical candidate from the θ-defensin family of peptides.

Mechanism of Action: A Tale of Two Blockades

Both Enfuvirtide and this compound thwart HIV-1 entry by interfering with the conformational changes of the viral envelope glycoprotein gp41, but their precise binding sites and molecular interactions differ significantly.

Enfuvirtide: This 36-amino-acid synthetic peptide is designed to mimic a segment of the C-terminal heptad repeat (HR2) of gp41.[1][2] Following the binding of the viral glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), gp41 undergoes a dramatic structural rearrangement.[3] Its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) associate to form a stable six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion.[4] Enfuvirtide works by binding to the HR1 domain of gp41, preventing its interaction with HR2.[5] This action effectively freezes the fusion process in a pre-fusogenic state, blocking the formation of an entry pore for the viral capsid.

This compound: As a member of the θ-defensin family, this compound is a cyclic 18-amino-acid peptide. Its mechanism is more multifaceted than that of Enfuvirtide. Retrocyclins possess lectin-like properties, allowing them to bind to the carbohydrate moieties on the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor. While this binding helps to position the peptide at the site of viral entry, the primary anti-HIV mechanism involves a direct interaction with gp41. This compound binds with high affinity to the C-terminal heptad repeat (HR2) region on gp41, which blocks the formation of the critical six-helix bundle required for membrane fusion. This disruption of the fusion machinery prevents the virus from entering the target cell.

Mechanism_of_Action cluster_enfuvirtide Enfuvirtide Mechanism cluster_retrocyclin This compound Mechanism enfuvirtide Enfuvirtide (HR2 Mimic) gp41_hr1 gp41 HR1 Domain enfuvirtide->gp41_hr1 Binds to six_helix_bundle_e Six-Helix Bundle Formation Blocked gp41_hr1->six_helix_bundle_e Prevents Interaction with HR2 fusion_blocked Viral Entry Inhibited six_helix_bundle_e->fusion_blocked retrocyclin This compound gp120 gp120 Glycans retrocyclin->gp120 Binds to (Lectin) gp41_hr2 gp41 HR2 Domain retrocyclin->gp41_hr2 Binds to cd4 CD4 Glycans retrocyclin->cd4 Binds to (Lectin) six_helix_bundle_r Six-Helix Bundle Formation Blocked gp41_hr2->six_helix_bundle_r Prevents Interaction with HR1 six_helix_bundle_r->fusion_blocked hiv HIV-1 Virus cell Host CD4+ Cell

Caption: Comparative mechanisms of Enfuvirtide and this compound action on HIV-1 entry.

Comparative Antiviral Efficacy

Both peptides demonstrate potent activity against HIV-1, but data for this compound is preclinical, while Enfuvirtide has extensive clinical data.

ParameterThis compoundEnfuvirtideReferences
Drug Class θ-Defensin (Preclinical)Fusion Inhibitor (Clinically Approved)
Target HIV Strains T-tropic (X4) and M-tropic (R5) strains, including clinical isolatesPrimarily active against HIV-1; low in vitro activity against HIV-2
In Vitro Potency (IC50) 1-5 µg/mL (~0.5-2.5 µM) provides protection against most strainsVaries by isolate; typically in the low nanomolar range
Clinical Efficacy Not clinically tested. In vitro studies show complete protection of CD4+ cells.In treatment-experienced patients, addition to an optimized regimen resulted in a mean viral load reduction of ~1.7 log10 copies/mL at 24 weeks.
CD4+ Cell Count N/A (Preclinical)Mean increase of 76 cells/mm³ at 24 weeks in the TORO 1 trial.

Resistance Profiles

A key differentiator between the two inhibitors is their susceptibility to viral resistance.

FeatureThis compoundEnfuvirtideReferences
Primary Resistance Not observed.Not observed in treatment-naïve patients.
Acquired Resistance Minimal resistance (5- to 10-fold increase in IC50) observed after extended serial passaging in vitro. Resistant mutants show reduced infectivity.Acquired resistance is common and results from mutations in a 10-amino acid motif (residues 36-45) in the HR1 domain of gp41.
Key Resistance Mutations Not well-defined due to low resistance development.G36D/V, V38A/M, Q40H, N43D.
Genetic Barrier Appears to be high, as mutations that might confer resistance also reduce viral fitness.Considered low, as single amino acid changes can confer high-level resistance.
Cross-Resistance N/ADoes not confer cross-resistance to other classes of antiretrovirals.

Experimental Protocols

The antiviral activity of these compounds is typically assessed using cell-based assays that measure the inhibition of viral replication.

Protocol: HIV-1 p24 Antigen Inhibition Assay

This assay quantifies the amount of HIV-1 p24 capsid protein produced in a cell culture, which serves as a proxy for viral replication.

  • Cell Preparation: Target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) are seeded in 96-well plates at a predetermined density.

  • Compound Incubation: The cells are pre-incubated with serial dilutions of the inhibitor (this compound or Enfuvirtide) for a specified period (e.g., 1-3 hours) at 37°C.

  • Viral Challenge: A known quantity of HIV-1 stock (e.g., HIV-1 IIIB or JR-CSF) is added to each well. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).

  • Incubation: The plates are incubated for a period allowing for multiple rounds of viral replication (e.g., 3-7 days).

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is carefully collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations. The 50% inhibitory concentration (IC50) is calculated using non-linear regression analysis, representing the drug concentration required to inhibit viral replication by 50%.

Experimental_Workflow start Start step1 1. Seed Target Cells (e.g., PBMCs) in 96-well plate start->step1 step2 2. Add Serial Dilutions of Inhibitor (this compound or Enfuvirtide) step1->step2 step3 3. Pre-incubate cells with inhibitor (37°C) step2->step3 step4 4. Challenge cells with known amount of HIV-1 step3->step4 step5 5. Incubate for 3-7 days to allow viral replication step4->step5 step6 6. Collect Supernatant step5->step6 step7 7. Quantify p24 Antigen using ELISA step6->step7 step8 8. Analyze Data: Calculate IC50 value step7->step8 end End step8->end Logical_Comparison cluster_enf_props Enfuvirtide Properties cluster_ret_props This compound Properties topic HIV Entry Inhibitor Comparison enfuvirtide Enfuvirtide topic->enfuvirtide retrocyclin This compound topic->retrocyclin e_status Status: Clinically Approved enfuvirtide->e_status e_moa MoA: Binds gp41 HR1 enfuvirtide->e_moa e_resist Resistance: Low Barrier enfuvirtide->e_resist e_admin Admin: Subcutaneous Injection enfuvirtide->e_admin r_status Status: Preclinical retrocyclin->r_status r_moa MoA: Binds gp41 HR2, gp120, CD4 (Lectin-like) retrocyclin->r_moa r_resist Resistance: High Barrier retrocyclin->r_resist r_admin Admin: N/A (Synthetic Peptide) retrocyclin->r_admin

References

In Vivo Validation of Retrocyclin Anti-Influenza Activity in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-influenza activity of Retrocyclin-101, a humanized θ-defensin, with currently approved antiviral drugs in murine models. Due to the limited availability of specific in vivo influenza data for Retrocyclin-3, this guide will utilize data for Retrocyclin-101 as a representative of the retrocyclin family of peptides. The information presented herein is compiled from peer-reviewed studies to support research and development in the field of novel anti-influenza therapeutics.

Comparative Efficacy of Anti-Influenza Agents in Mouse Models

The following tables summarize the in vivo efficacy of Retrocyclin-101 and other prominent anti-influenza drugs from key studies. Direct comparison of efficacy can be challenging due to variations in influenza strains, mouse models, and experimental protocols.

Table 1: Survival Rate of Mice in Lethal Influenza Challenge Studies

Therapeutic AgentClassInfluenza A StrainMouse StrainDosageTreatment InitiationSurvival Rate (%)Reference
Retrocyclin-101 θ-defensinA/PR/8/34 (H1N1)C57BL/6J100 µ g/mouse/day (i.v.) for 5 days48 hours post-infectionIncreased survival[1]
Oseltamivir Neuraminidase InhibitorA/California/04/2009 (H1N1pdm)BALB/c10 mg/kg/day (oral) for 5 days4 hours post-infection60-80%[2]
Baloxavir marboxil Polymerase InhibitorA/PR/8/34 (H1N1)BALB/c15 or 50 mg/kg (oral), twice daily96 hours post-infection100%[3]
Favipiravir (T-705) Polymerase InhibitorA/PR/8/34 (H1N1)BALB/c100 mg/kg/day (oral) for 5 days1 hour post-infection100%

Table 2: Reduction in Lung Viral Titers

Therapeutic AgentClassInfluenza A StrainMouse StrainDosageTime of MeasurementViral Titer ReductionReference
Retrocyclin-101 θ-defensinA/PR/8/34 (H1N1)C57BL/6J100 µ g/mouse/day (i.v.) for 5 daysNot explicitly statedLower proinflammatory cytokines[1][4]
Oseltamivir Neuraminidase InhibitorH1N1BALB/c10 mg/kg/day (oral)Day 3 and 5 post-infectionSlight reduction
Baloxavir acid Polymerase InhibitorrgH1N1BALB/c0.3 mg/kg (s.c.)24 hours post-treatmentSignificantly greater than oseltamivir
Favipiravir (T-705) Polymerase InhibitorA/PR/8/34 (H1N1)BALB/c100 mg/kg/day (oral) for 5 daysDay 6 post-infectionSignificant reduction

Detailed Experimental Protocols

In Vivo Influenza Challenge Model: General Protocol

A common experimental workflow for evaluating anti-influenza agents in mice is as follows:

G cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoint Analysis animal_model Select Mouse Strain (e.g., BALB/c, C57BL/6J) infection Intranasal Inoculation with Lethal Dose of Virus animal_model->infection virus_prep Prepare Influenza Virus Stock (e.g., A/PR/8/34) virus_prep->infection drug_prep Prepare Therapeutic Agents (Retrocyclin, Comparators) treatment Administer Treatment (Prophylactic or Therapeutic) drug_prep->treatment infection->treatment monitoring Daily Monitoring: - Survival Rate - Body Weight - Clinical Score treatment->monitoring endpoint Endpoint Analysis: - Lung Viral Titer - Cytokine Levels - Histopathology monitoring->endpoint

Figure 1. General workflow for in vivo evaluation of anti-influenza therapeutics in a mouse model.

Protocol for Retrocyclin-101 Efficacy Study
  • Animal Model: C57BL/6J mice were used.

  • Virus and Infection: Mice were infected intranasally with a lethal dose (~7500 TCID50) of mouse-adapted influenza A/PR/8/34 (H1N1) virus.

  • Treatment: Retrocyclin-101 was administered via intravenous injection at a dose of 100 µ g/mouse daily for five consecutive days, starting 48 hours after the viral infection. The control group received saline injections.

  • Monitoring: Mice were monitored daily for 14 days post-infection for survival and clinical severity (scored on a scale of 0 to 5, where 0 is no symptoms and 5 is moribund).

  • Endpoint Analysis: Survival curves and mean clinical scores were determined.

Protocol for Oseltamivir Efficacy Study
  • Animal Model: BALB/c mice were used.

  • Virus and Infection: Mice were infected intranasally with influenza A/California/04/2009 (H1N1) virus.

  • Treatment: Oseltamivir was administered by oral gavage at a dose of 10 mg/kg twice daily for 5 days. Treatment was initiated 12 hours prior to infection in some studies.

  • Monitoring: Body weight was monitored daily.

  • Endpoint Analysis: Lung viral titers were determined at various time points (e.g., 0.5, 1, 3, 5, and 7 days post-infection) by TCID50 assay in Madin-Darby canine kidney (MDCK) cells.

Protocol for Baloxavir Marboxil Efficacy Study
  • Animal Model: BALB/c mice were used.

  • Virus and Infection: Mice were infected intranasally with a lethal dose of influenza A/PR/8/34 (H1N1) or A/Hong Kong/483/1997 (H5N1) virus.

  • Treatment: Baloxavir marboxil was administered orally at doses ranging from 0.5 to 50 mg/kg twice daily for 1 to 5 days. Treatment was initiated up to 96 hours post-infection.

  • Monitoring: Survival and body weight were monitored for 14-21 days post-infection.

  • Endpoint Analysis: Lung viral titers were assessed 24 hours after the initial antiviral dosing.

Protocol for Favipiravir (T-705) Efficacy Study
  • Animal Model: BALB/c or C57BL/6 mice were used.

  • Virus and Infection: Mice were infected intranasally with a lethal dose of various influenza A or B virus strains.

  • Treatment: Favipiravir was administered by oral gavage twice daily at doses ranging from 10 to 300 mg/kg/day for 5 or 10 days. Treatment was typically initiated 24 hours post-infection.

  • Monitoring: Morbidity and mortality were monitored for 21 days post-inoculation.

  • Endpoint Analysis: Lung viral loads were determined, and pulmonary pathology was assessed.

Proposed Mechanism of Action: Retrocyclin-101

Retrocyclin-101 is thought to exert its anti-influenza effects not by directly targeting the virus, but by modulating the host's innate immune response. Specifically, it has been shown to inhibit Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) signaling pathways. This inhibition reduces the hyper-inflammatory response, a major contributor to influenza-associated morbidity and mortality.

G cluster_pathway TLR4 Signaling Pathway and Retrocyclin Inhibition cluster_myD88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS Influenza-induced DAMPs/PAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF RC101 Retrocyclin-101 RC101->TLR4 Inhibition NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IRF3 IRF3 TRIF->IRF3 IFNb Type I Interferons (IFN-β) IRF3->IFNb

Figure 2. Proposed mechanism of Retrocyclin-101's anti-inflammatory action via inhibition of the TLR4 signaling pathway during influenza infection.

Conclusion

The available in vivo data suggests that Retrocyclin-101 offers a promising alternative therapeutic strategy for influenza by mitigating the host's inflammatory response. While direct comparisons with established antiviral drugs are complex, the unique mechanism of action of retrocyclins warrants further investigation, particularly in the context of emerging antiviral resistance. Future studies should aim to directly compare this compound and other retrocyclin analogues against current standard-of-care antivirals in standardized murine models of influenza infection to better delineate their therapeutic potential.

References

Retrocyclin-3 and its Synthetic Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of Retrocyclin-3 and its synthetic analogs, supported by experimental data.

Introduction

Retrocyclins are cyclic, 18-residue theta-defensin peptides with potent antimicrobial and antiviral properties.[1][2] Although encoded by a pseudogene in humans, synthetic retrocyclins have been created and investigated for their therapeutic potential.[2][3] This guide provides a comparative analysis of this compound and its key synthetic analog, RC-101, focusing on their antiviral and antibacterial activities, mechanism of action, and cytotoxicity. This objective comparison is intended to aid researchers in the fields of infectious disease and drug development in their evaluation of these promising molecules.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its well-studied analog, RC-101.

Table 1: Physicochemical Properties
PeptideSequenceNet Charge
Retrocyclin-1 (RC-1)GICRCICGRGICRCICGR+4
Retrocyclin-2 (RC-2)GICRCICGRRICRCICGR+5
This compound (RC-3) RICRCICGRRICRCICGR +6
RC-101GICRCICGKGICRCICGR+4
Table 2: Antiviral Activity against HIV-1
PeptideTarget HIV-1 Strain(s)IC50Reference(s)
Retrocyclin-1 (RC-1)T-tropic & M-tropicActive (Concentration-dependent protection)[3]
Retrocyclin-2 (RC-2)Primary isolatesMost active of RC-1, -2, -3
This compound (RC-3) Various strains Inactive
RC-101Primary isolates (various clades)1-5 µg/mL
RC-101CCR5-tropic (cell-cell transmission)0.19 µg/mL
RC-101CXCR4-tropic (cell-cell transmission)2.1 µg/mL
Table 3: Antibacterial Activity
PeptideBacterial StrainMIC (Minimal Inhibitory Concentration)Reference(s)
Retrocyclin (general)E. coli, L. monocytogenes< 3 µg/mL (low salt)
Retrocyclin (general)S. aureus, P. aeruginosa> 50 µg/mL (physiological salt)
RC-101S. aureus (nasal carriage & clinical isolates)~5 µM (significant reduction in 15 min)
This compound Data not availableData not available
Table 4: Cytotoxicity
PeptideCell Line(s)IC50 (50% Inhibitory Concentration)Reference(s)
Retrocyclin (general)ME-180 (cervical epithelial), H9 (T lymphocytes)Minimal cytotoxicity up to 100-200 µg/mL
RC-101H9 T cells, ME-180 cervical carcinoma cellsNon-hemolytic and minimally cytotoxic up to 500 µg/mL
This compound Data not availableData not available

Mechanism of Action: Inhibition of HIV-1 Entry

Retrocyclins exert their anti-HIV-1 activity by inhibiting viral entry into the host cell. This mechanism involves a multi-step process targeting the viral envelope glycoproteins.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 fusion Membrane Fusion gp41->fusion 4. 6-Helix Bundle Formation CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change Retrocyclin Retrocyclin / RC-101 Retrocyclin->gp120 Binds to gp120 glycans Retrocyclin->gp41 Blocks 6-Helix Bundle Formation

Caption: HIV-1 Entry Inhibition by Retrocyclins.

The binding of the viral glycoprotein gp120 to the host cell's CD4 receptor initiates the entry process. This is followed by a conformational change that allows gp120 to bind to a co-receptor (CCR5 or CXCR4). This co-receptor binding triggers a conformational change in the transmembrane glycoprotein gp41, leading to the formation of a six-helix bundle, which facilitates the fusion of the viral and cellular membranes. Retrocyclins, including the active analog RC-101, interfere with this process by binding to the carbohydrate moieties on gp120 and, crucially, by preventing the formation of the gp41 six-helix bundle, thereby blocking viral entry. The inactivity of this compound against HIV-1 is thought to be related to its higher net positive charge (+6), which may hinder its effective interaction with the viral glycoproteins.

Experimental Protocols

HIV-1 p24 Antigen Capture Assay

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the p24 core antigen of HIV-1, providing a measure of viral replication.

Materials:

  • 96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.

  • Cell culture supernatants to be tested.

  • Recombinant HIV-1 p24 standard.

  • Biotinylated polyclonal antibody to HIV-1 p24.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader.

Procedure:

  • Add diluted standards and cell culture supernatants to the antibody-coated wells.

  • Incubate for 1-2 hours at 37°C.

  • Wash the wells three times with wash buffer.

  • Add the biotinylated anti-p24 antibody to each well and incubate for 1 hour at 37°C.

  • Wash the wells three times.

  • Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Wash the wells three times.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Generate a standard curve from the absorbance values of the known p24 standards and calculate the concentration of p24 in the test samples.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell lines (e.g., ME-180, H9).

  • 96-well cell culture plates.

  • Test compounds (this compound, analogs).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Incubator (37°C, 5% CO₂).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This comparative analysis highlights the significant potential of synthetic retrocyclin analogs, particularly RC-101, as antiviral and antibacterial agents. RC-101 demonstrates potent activity against a broad range of HIV-1 strains and certain bacteria, coupled with low cytotoxicity. In contrast, this compound has been found to be inactive against HIV-1, a critical consideration for its therapeutic development. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate the properties and potential applications of these fascinating molecules. Further research is warranted to elucidate the full antibacterial spectrum and cytotoxic profile of this compound to complete a comprehensive understanding of its biological activities.

References

A Comparative Analysis of Retrocyclin-3 and Human α-Defensins in the Inhibition of HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV-1 properties of Retrocyclin-3, a synthetic θ-defensin, and human α-defensins. The information presented herein is supported by experimental data to assist researchers and professionals in the field of virology and drug development in understanding the distinct mechanisms and potential therapeutic applications of these antimicrobial peptides.

At a Glance: this compound vs. Human α-Defensins

FeatureThis compound (and its analogue RC-101)Human α-Defensins (HNP-1, -2, -3, HD-5)
Primary Mechanism Inhibition of viral entryMultifaceted: Inhibition of entry, direct viral inactivation, and post-entry inhibition of transcription and nuclear import.[1]
Molecular Target Viral glycoproteins (gp120, gp41) and host cell CD4.[2]Viral glycoprotein gp120, host cell CD4, and intracellular pathways (e.g., PKC signaling).
Mode of Action Acts as a lectin to bind carbohydrates on viral and cellular glycoproteins, preventing the conformational changes required for membrane fusion.[2]Can directly bind to gp120 and CD4 to block attachment, directly lyse the virus, and modulate host cell signaling pathways to create an anti-viral state. The presence of serum can affect the mechanism of action.
Stage of Inhibition Pre-entry/EntryPre-entry, Entry, and Post-entry

Quantitative Comparison of Anti-HIV-1 Activity

The following tables summarize the available quantitative data on the inhibitory concentrations and binding affinities of this compound (represented by its potent analogue RC-101) and various human α-defensins against HIV-1. It is important to note that experimental conditions, such as the specific HIV-1 strain, target cells, and assay format, can influence these values.

Table 1: 50% Inhibitory Concentration (IC50) Against HIV-1

PeptideHIV-1 Strain(s)Target CellsIC50Reference
α-defensin-1HxB2 (X4), JR-FL (R5)Primary CD4+ T cells0.5–2.2 µM[1]
α-defensin-1HxB2 (X4)CEM T cells>10 µM (no significant inhibition)[1]
α-defensin-1HxB2 (X4)H9 T cells>10 µM (no significant inhibition)
HNP-1HXB2 (X4)TZM-bl cells~1.2 µM (in absence of serum)
HNP-1HXB2 (X4)TZM-bl cells~10 µM (in presence of bovine serum)
RC-101IIIB (X4), JR-CSF (R5)PBMCs1-5 µg/mL (~0.5-2.5 µM)
RC-101Primary Isolates (various clades)JC53-BL cellsGenerally in the low µM range

Table 2: Binding Affinity (Kd) to HIV-1 Glycoproteins and Host Cell Receptors

PeptideBinding PartnerMethodKdReference
Retrocyclin-1gp120 (LAV/IIIB)Surface Plasmon Resonance30-35 nM
RC-101gp120 (LAV/IIIB)Surface Plasmon Resonance30-35 nM
Retrocyclin-1gp120 (CRF-01_AE)Surface Plasmon Resonance200-750 nM
RC-101gp120 (CRF-01_AE)Surface Plasmon Resonance200-750 nM
HNP-1gp120Surface Plasmon ResonanceNot explicitly quantified, but binding demonstrated
HD-5gp120Surface Plasmon ResonanceNot explicitly quantified, but binding demonstrated

Mechanisms of Action and Signaling Pathways

This compound: A Potent Entry Inhibitor

This compound and its analogues primarily function by blocking the entry of HIV-1 into host cells. This is achieved through a lectin-like activity, where the peptide binds to carbohydrate moieties on the viral envelope glycoprotein gp120 and the host cell receptor CD4. This binding is thought to prevent the necessary conformational changes in the viral gp41 protein, which are essential for the fusion of the viral and cellular membranes. By inhibiting the formation of the six-helix bundle in gp41, this compound effectively halts the virus at the cell surface. There is currently limited evidence to suggest that this compound significantly modulates downstream intracellular signaling pathways as a primary mechanism of action.

Mechanism of HIV-1 entry inhibition by this compound.
Human α-Defensins: A Multi-pronged Attack

In contrast to the focused entry inhibition of this compound, human α-defensins employ a more diverse and complex strategy to combat HIV-1 infection. Their mechanisms can be broadly categorized as follows:

  • Direct Viral Inactivation: Some α-defensins can directly target and disrupt the integrity of the HIV-1 virion, a process known as virolysis.

  • Entry Inhibition: Similar to this compound, α-defensins can bind to both gp120 and the CD4 receptor, thereby blocking the initial attachment of the virus to the host cell.

  • Post-Entry Inhibition and Signaling Modulation: A key differentiator for α-defensins is their ability to exert antiviral effects after the virus has entered the cell. α-defensin-1, for instance, has been shown to inhibit HIV-1 nuclear import and transcription. This effect is mediated, at least in part, through the modulation of the Protein Kinase C (PKC) signaling pathway. By interfering with this pathway, α-defensin-1 can create an intracellular environment that is less conducive to viral replication.

Alpha_Defensin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular HIV HIV-1 Virion CD4 CD4 HIV->CD4 Entry gp120 gp120 AlphaDefensin_ext α-Defensin AlphaDefensin_ext->HIV Direct Inactivation AlphaDefensin_ext->gp120 Binds AlphaDefensin_ext->CD4 Binds PKC PKC Pathway NuclearImport Nuclear Import PKC->NuclearImport Inhibits Transcription Viral Transcription PKC->Transcription Inhibits AlphaDefensin_int α-Defensin AlphaDefensin_int->PKC Modulates TZM_bl_Workflow A Seed TZM-bl cells in 96-well plate D Add virus-peptide mixture to cells A->D B Prepare serial dilutions of peptides C Pre-incubate HIV-1 pseudovirus with peptides B->C C->D E Incubate for 48 hours D->E F Lyse cells and measure luciferase activity E->F G Calculate % neutralization and IC50 F->G

References

Validating Retrocyclin's Antiviral Mechanism Through Mutant Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action for Retrocyclin-3 and its analogs, focusing on the pivotal role of mutant viruses in validating its therapeutic action. We present supporting experimental data, detailed protocols, and a comparison with an alternative HIV-1 entry inhibitor.

Introduction to Retrocyclin

Retrocyclins are synthetic, cyclic 18-residue theta-defensin peptides. Although humans carry the pseudogene for retrocyclin, a premature stop codon prevents its natural expression.[1][2] Synthetic versions, such as Retrocyclin-1 (RC-100) and its potent analog RC-101, have demonstrated significant in vitro activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1.[1][2] Their primary mechanism is the inhibition of viral entry into host cells.[2]

Validated Mechanism of Action: Targeting gp41 Fusion Machinery

The antiviral activity of retrocyclins is primarily directed against the HIV-1 envelope glycoprotein gp41, a critical component for viral fusion. The process is understood as follows:

  • Initial Binding: Retrocyclins exhibit lectin-like properties, binding to carbohydrate moieties on the viral surface glycoprotein gp120 and the host cell's CD4 receptor. This interaction is thought to position the peptide in close proximity to its primary target.

  • Targeting the Pre-Hairpin Intermediate: After gp120 binds to CD4 and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, exposing its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2).

  • Inhibition of 6-Helix Bundle Formation: The core of retrocyclin's mechanism is its high-affinity binding to the HR2 region of gp41. This binding physically obstructs the subsequent interaction between HR1 and HR2, a crucial step that forms a six-helix bundle (6HB). The 6HB is essential for bringing the viral and cellular membranes together for fusion. By preventing its formation, retrocyclins effectively halt the viral entry process.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Fig 1: Retrocyclin's Mechanism of Action in HIV-1 Entry"; fontname="Arial"; fontsize=12; }

Validation Using Mutant Viruses

The use of mutant viruses has been instrumental in confirming that gp41 is the primary target of retrocyclins and in understanding potential resistance pathways. By generating HIV-1 strains with specific amino acid substitutions in the envelope glycoproteins, researchers can directly assess the impact of these changes on drug susceptibility.

Experiments involving the passaging of HIV-1 under the selective pressure of RC-101 have shown that the virus develops only a modest (5- to 10-fold) decrease in susceptibility, indicating a high genetic barrier to resistance. Analysis of these resistant strains revealed key mutations in the gp41 heptad repeat domains.

Quantitative Data: Susceptibility of gp41 Mutants to RC-101

The following table summarizes data from studies where specific mutations were introduced into the HIV-1 envelope. The susceptibility of these mutant pseudoviruses to RC-101 was then quantified using single-round infectivity assays.

Virus EnvelopeMutation LocationAmino Acid ChangeIC50 (µg/mL) of RC-101Fold Change vs. Wild-TypeReference
Wild-Type (BAL) --0.8 ± 0.11.0
Mutant 1 gp41 (HR1)V549M5.2 ± 0.6~6.5
Mutant 2 gp41 (HR2)Q653R0.7 ± 0.1~0.9
Mutant 3 (Combined) gp120 + gp41D368R + V549M + Q653R6.8 ± 0.9~8.5

Table 1: Effect of gp41 mutations on HIV-1 susceptibility to the retrocyclin analog RC-101. Data derived from single-round viral entry assays. A higher IC50 value indicates reduced susceptibility (resistance).

These data clearly demonstrate that a mutation in the HR1 domain of gp41 (V549M) is sufficient to confer partial resistance to RC-101. This supports the model that retrocyclins function by interfering with the HR1/HR2 interaction. Interestingly, the mutation in HR2 (Q653R) did not confer resistance and, in fact, made the virus less efficient at entry. This suggests that mutations that might directly disrupt retrocyclin binding to HR2 are often detrimental to the virus's own fusion capability, explaining the high barrier to resistance.

Comparison with Enfuvirtide (T-20)

Enfuvirtide is another FDA-approved HIV-1 fusion inhibitor that targets gp41, providing a valuable point of comparison.

FeatureRetrocyclin (e.g., RC-101)Enfuvirtide (T-20)
Mechanism Binds to the C-terminal heptad repeat (HR2) of gp41, preventing its interaction with HR1.A peptide mimetic of HR2 that binds to the N-terminal heptad repeat (HR1) of gp41, preventing its interaction with the endogenous HR2.
Primary Target Site gp41 HR2 region.gp41 HR1 region (specifically residues 36-45).
Resistance Mutations Primarily in HR1 (to overcome the block) or fitness-reducing mutations in HR2.Primarily in the HR1 binding site (residues 36-45).
Resistance Barrier High (5- to 10-fold resistance developed in vitro).Lower (resistance can develop more readily).

This comparison highlights a key difference in the precise binding sites of the two inhibitors, leading to distinct resistance profiles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Generation of Mutant Env-Pseudotyped Viruses

This protocol describes the creation of single-round infectious viruses with specific mutations in the env gene.

  • Site-Directed Mutagenesis: The desired mutations (e.g., V549M in gp41) are introduced into an env-expressing plasmid (e.g., pSVIII-Env) using a commercial kit like the QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies). The sequence of the mutated plasmid is confirmed by Sanger sequencing.

  • Transfection: HEK 293T cells are co-transfected with the mutated env-expressing plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) that contains a luciferase reporter gene. Transfection is typically performed using a lipid-based reagent like FuGENE 6.

  • Virus Harvest: Virus-containing supernatants are harvested 48-72 hours post-transfection, clarified by centrifugation, filtered through a 0.45-micron filter, and stored at -80°C in small aliquots.

Single-Round Infectivity / Neutralization Assay

This assay quantifies the inhibitory activity of a compound against Env-pseudotyped viruses.

  • Cell Plating: TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR, are seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in growth medium.

  • Compound Dilution: The test compound (e.g., RC-101) is serially diluted in growth medium directly in the plate.

  • Infection: A pre-titered amount of the mutant or wild-type pseudovirus (e.g., 200 TCID₅₀) is added to each well containing the diluted compound. The plates are incubated for 48 hours at 37°C.

  • Lysis and Readout: After incubation, the culture medium is removed, and cells are lysed. Luciferase substrate (e.g., Britelite) is added to each well.

  • Data Acquisition: Luminescence is measured immediately using a luminometer. The relative light units (RLU) are proportional to the level of viral infection.

  • Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the compound that reduces RLU by 50% compared to virus control wells (no compound) after subtracting the background RLU from cell control wells (no virus).

Conclusion

The validation of this compound's mechanism of action is a clear example of the power of using mutant viruses to dissect drug-target interactions. Experimental data overwhelmingly supports a model where retrocyclins bind to the gp41 HR2 domain, preventing the formation of the fusogenic 6-helix bundle. Studies with site-directed mutants have not only confirmed this target but have also revealed a high genetic barrier to resistance, as mutations that would significantly impair retrocyclin binding also tend to reduce the virus's own infectivity. This characteristic, combined with its distinct target site compared to other fusion inhibitors like Enfuvirtide, makes retrocyclin a promising candidate for further development as an anti-HIV-1 therapeutic or microbicide.

References

A Comparative Analysis of Retrocyclin-3 and Other Key Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide Retrocyclin-3 with other notable antimicrobial peptides (AMPs), including human defensins, the cathelicidin LL-37, Protegrin-1, and Tachyplesin-1. The information presented is based on available experimental data to assist in research and development efforts.

Executive Summary

This compound, a synthetic form of a human theta-defensin, demonstrates a broad spectrum of antimicrobial and antiviral activity. Its unique cyclic structure confers high stability. This guide compares its performance against other well-characterized AMPs, highlighting differences in their antimicrobial spectrum, potency, and mechanisms of action. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are also included to facilitate understanding.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and other AMPs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of these peptides against a range of common pathogens.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against Bacteria (µg/mL)

MicroorganismThis compoundHuman α-defensin 1 (HNP-1)Human β-defensin 3 (hBD-3)LL-37 (Cathelicidin)Protegrin-1 (PG-1)Tachyplesin-1
Escherichia coli< 3[1]12[2]4[2]< 10[3]0.12 - 2[4]5
Pseudomonas aeruginosa< 3--< 100.12 - 210
Staphylococcus aureus< 341< 100.12 - 2-
Listeria monocytogenes< 3--< 10--

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) Against Fungi (µg/mL)

MicroorganismThis compoundHuman β-defensin 2 (hBD-2)Human β-defensin 3 (hBD-3)LL-37 (Cathelicidin)Protegrin-1 (PG-1)Tachyplesin-1
Candida albicansMicromolar concentrations show activity3.9 to >2501.4 to >250Resistant in high saltModerate activity-
Cryptococcus neoformansMicromolar concentrations show activity-----

Note: MIC values can vary depending on the specific strain of the microorganism and the experimental conditions used.

Antiviral Activity: A Focus on HIV-1 Inhibition

This compound and its analogs are particularly noted for their potent anti-HIV-1 activity. They act as entry inhibitors, preventing the virus from fusing with host cells.

Table 3: Comparative Anti-HIV-1 Activity

PeptideMechanism of ActionPotency
This compound (and its analog RC-101) Inhibits HIV-1 entry by binding to viral glycoprotein gp41 and host cell glycoproteins, preventing the formation of the 6-helix bundle required for fusion.High potency against both T-tropic and M-tropic strains of HIV-1. Provides protection in the µg/mL range.
Human α-defensins (HNP1-4) Can inhibit HIV-1 infection. HNP1-3 bind to gp120.HNP-4 shows the greatest anti-HIV-1 potency.
Human β-defensins Inhibit HIV-1 replication by direct binding to virions and by downregulating the CXCR4 coreceptor.Effective against various HIV-1 strains.
Protegrins Exhibit anti-HIV-1 activity.Potent activity reported.

Host Cell Interactions and Signaling Pathways

Antimicrobial peptides do not only interact with pathogens; they can also modulate host cell responses, including inflammatory and immune signaling pathways.

This compound Signaling Interactions

Retrocyclin-101 (a close analog of this compound) has been shown to inhibit Toll-like receptor 4 (TLR4) and TLR2 signaling. This suggests an immunomodulatory role in dampening inflammatory responses triggered by bacterial components like lipopolysaccharide (LPS).

Retrocyclin_TLR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates RC101 Retrocyclin-101 RC101->LPS Binds and Neutralizes RC101->TLR4 Inhibits Dimerization MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF Inflammation Pro-inflammatory Cytokine Production MyD88->Inflammation TRIF->Inflammation

Retrocyclin-101 Inhibition of TLR4 Signaling
Comparative Signaling Pathways of Other AMPs

  • Human Defensins: Human Neutrophil Peptide 1 (HNP-1) can interact with the P2X7 receptor, leading to inflammasome activation. Human Defensin 5 has been shown to intersect with the Tumor Necrosis Factor (TNF) receptor pathway.

  • LL-37: This cathelicidin has complex immunomodulatory roles. It can suppress TLR4 signaling by binding to LPS but can enhance signaling through TLR3, TLR7/8, and TLR9 by protecting their nucleic acid ligands. LL-37 can also activate the P2X7 receptor and signaling pathways such as PI3K/Akt and MAPK/Erk.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal inoculum

  • Antimicrobial peptides (stock solutions)

  • Sterile diluent (e.g., 0.01% acetic acid with 0.2% BSA)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Peptide Dilution: Prepare serial twofold dilutions of the antimicrobial peptides in the sterile diluent.

  • Assay Plate Preparation: Add 100 µL of the diluted bacterial or fungal suspension to each well of the 96-well plate.

  • Add Peptides: Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells. Include a growth control (no peptide) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is an indicator of viral replication. A reduction in p24 levels in the presence of an antiviral agent indicates its inhibitory activity.

p24_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition Coat Coat microtiter wells with monoclonal anti-p24 antibody Wash1 Wash and Block Coat->Wash1 AddSample Add cell culture supernatant (containing p24 antigen) and lysis buffer Wash1->AddSample Incubate1 Incubate (p24 binds to capture antibody) AddSample->Incubate1 Wash2 Wash Incubate1->Wash2 AddDetectionAb Add biotinylated human anti-HIV-1 IgG Wash2->AddDetectionAb Incubate2 Incubate (detection Ab binds to captured p24) AddDetectionAb->Incubate2 Wash3 Wash Incubate2->Wash3 AddEnzyme Add streptavidin-HRP Wash3->AddEnzyme Incubate3 Incubate (streptavidin-HRP binds to biotin) AddEnzyme->Incubate3 Wash4 Wash Incubate3->Wash4 AddSubstrate Add TMB substrate Wash4->AddSubstrate Incubate4 Incubate (color develops) AddSubstrate->Incubate4 AddStop Add stop solution Incubate4->AddStop Read Read absorbance at 450 nm AddStop->Read

Workflow for HIV-1 p24 Antigen Capture ELISA

Procedure Outline:

  • Cell Culture: Seed permissive cells (e.g., CD4+ T cells) and infect with HIV-1 in the presence of varying concentrations of the antimicrobial peptide. Culture for several days.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • ELISA:

    • Add the supernatant to microtiter wells pre-coated with a monoclonal antibody against HIV-1 p24.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the wells to remove unbound materials.

    • Add a biotinylated secondary antibody that also binds to p24.

    • Incubate and wash.

    • Add streptavidin conjugated to horseradish peroxidase (HRP).

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with an acid and measure the absorbance at 450 nm.

  • Quantification: The concentration of p24 is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant p24 antigen.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Sterile 96-well tissue culture plates

  • Mammalian cell line (e.g., HeLa, PBMCs)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the antimicrobial peptide. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Calculate Viability: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Radial Diffusion Assay

This gel-based assay is used to determine the antimicrobial activity of peptides.

Procedure Outline:

  • Prepare Agarose Gel: A thin agarose gel is prepared containing a low-nutrient medium (e.g., 1% agarose, 0.03% Trypticase Soy Broth).

  • Inoculate Gel: A suspension of the test microorganism is incorporated into the molten agarose before it solidifies.

  • Create Wells: Once the gel has solidified, small wells are punched into the agarose.

  • Add Peptides: A small volume (e.g., 5 µL) of the antimicrobial peptide at a known concentration is added to each well.

  • Incubation: The plate is incubated for 3 hours at 37°C to allow the peptide to diffuse into the gel, followed by an overnight incubation to allow for bacterial growth.

  • Measure Zones of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter of the zone is proportional to the antimicrobial potency of the peptide.

Conclusion

This compound stands out as a promising antimicrobial and antiviral peptide, particularly due to its potent anti-HIV-1 activity and its unique, stable cyclic structure. Its broad-spectrum antimicrobial activity is comparable to other well-established AMPs. Furthermore, its ability to modulate host inflammatory responses through interactions with TLRs suggests a dual function in combating infection and controlling associated inflammation. This comparative guide provides a foundation for further research and development of this compound and other AMPs as potential therapeutic agents. The provided experimental protocols offer a starting point for the in vitro evaluation of these promising molecules.

References

Unveiling the Preclinical Therapeutic Index of Retrocyclin-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data confirms the promising therapeutic index of Retrocyclin-3 and its analogs as potential anti-HIV microbicides. This guide provides a comparative analysis of this compound's performance against other HIV entry inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific in vivo data for this compound, this guide primarily focuses on its closely related and well-studied analog, Retrocyclin-101 (RC-101), as a representative of the retrocyclin family.

Executive Summary

Retrocyclins are cyclic peptides that have demonstrated potent in vitro and ex vivo activity against various strains of HIV-1. Their unique mechanism of action, which involves binding to the viral envelope glycoprotein gp120 and the host cell receptor CD4, prevents the initial stages of viral entry. Preclinical studies in non-human primate models have highlighted the low toxicity and high efficacy of retrocyclins, suggesting a wide therapeutic window. This guide synthesizes available preclinical data to establish a therapeutic index for retrocyclins and compares it with established HIV entry inhibitors: Tenofovir, Maraviroc, and Enfuvirtide.

Comparative Efficacy and Toxicity

The therapeutic index of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher therapeutic index indicates a safer drug. The following tables summarize the available preclinical efficacy and toxicity data for RC-101 and comparator drugs. It is important to note that the data are derived from various preclinical models and direct head-to-head comparisons should be made with caution.

Drug Mechanism of Action Preclinical Model Efficacy (EC50/IC50) Toxicity (CC50/LD50/MTD) Therapeutic Index (TI)
Retrocyclin-101 (RC-101) HIV Entry Inhibitor (gp120 & CD4 binding)Human cervical explant cultureIC90: 5.0 µM (in vitro)[1]Non-toxic up to 2000 µ g/film intravaginally in macaques[2][3]High (exact value not determined due to low toxicity)
Tenofovir Gel (1%) Nucleotide Reverse Transcriptase InhibitorHuman cervical explant cultureIC50: ~1 µMNo significant toxicity observed in preclinical animal models.[4]High
Maraviroc CCR5 Co-receptor AntagonistIn vitro cell linesIC90: 2.0 nM[5]No detectable in vitro cytotoxicity (>10 µM)>5000
Enfuvirtide Fusion Inhibitor (gp41 binding)In vitro cell linesEC50: 6-91 nMCC50: >100 µM>1000

Table 1: Comparative Preclinical Data of HIV Entry Inhibitors. This table provides a summary of the mechanism of action, preclinical models used, and the reported efficacy and toxicity data for RC-101 and comparator drugs. The therapeutic index is calculated as the ratio of the toxic concentration to the effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical evaluation of microbicides.

In Vivo Efficacy Testing in Humanized BLT Mice

The humanized bone marrow/liver/thymus (BLT) mouse model is a valuable tool for evaluating the in vivo efficacy of anti-HIV microbicides.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma) are surgically implanted with human fetal liver and thymus tissues, followed by intravenous injection of autologous fetal liver-derived CD34+ hematopoietic stem cells. This results in the development of a functional human immune system.

  • Drug Administration: The candidate microbicide (e.g., this compound) is formulated in a suitable vehicle (e.g., a gel) and administered vaginally to the mice at various concentrations and time points prior to viral challenge.

  • Viral Challenge: Mice are challenged intravaginally with a known infectious dose of a relevant HIV-1 strain.

  • Efficacy Assessment: Blood samples are collected weekly to monitor plasma viral load using quantitative RT-PCR. A significant reduction in the number of infected animals or a delay in the onset of viremia in the treated group compared to the placebo group indicates efficacy.

  • Endpoint Analysis: At the end of the study, tissues such as the female reproductive tract, spleen, and lymph nodes are harvested to quantify viral RNA and DNA and to assess the presence of human immune cells.

Vaginal Irritation Study in Rabbits

The rabbit vaginal irritation (RVI) model is a standard preclinical safety test for topically applied microbicides.

  • Animal Model: Healthy, sexually mature female New Zealand White rabbits are used.

  • Test Article Administration: The test microbicide formulation is instilled into the vagina of the rabbits daily for a specified period (e.g., 10-14 days). A control group receives the vehicle without the active ingredient.

  • Clinical Observation: The animals are observed daily for signs of vaginal irritation, including erythema, edema, and discharge.

  • Colposcopy: Colposcopic examinations of the vaginal vault are performed at baseline and at the end of the study to visually assess for any mucosal abnormalities.

  • Histopathology: At the end of the treatment period, the animals are euthanized, and the vaginal tissues are collected, fixed, and processed for histopathological examination. Microscopic scoring is performed to evaluate for epithelial damage, inflammation, and other signs of toxicity.

Visualizing the Mechanism and Workflow

To better understand the scientific basis and experimental procedures, the following diagrams are provided.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Retrocyclin This compound Retrocyclin->gp120 Inhibits Binding Retrocyclin->CD4 Inhibits Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Prevents Fusion

Caption: HIV-1 Entry and Inhibition Pathway.

Preclinical_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety & Toxicology E1 In Vitro Antiviral Assays E2 Ex Vivo Explant Cultures E1->E2 E3 In Vivo Animal Models (e.g., Humanized Mice) E2->E3 S1 In Vitro Cytotoxicity Assays S2 Vaginal Irritation Studies (e.g., Rabbit Model) S1->S2 S3 Systemic Toxicity Studies S2->S3 Formulation Drug Formulation (e.g., Gel, Film) cluster_efficacy cluster_efficacy Formulation->cluster_efficacy cluster_safety cluster_safety Formulation->cluster_safety IND Investigational New Drug (IND) Application cluster_efficacy->IND cluster_safety->IND

Caption: Preclinical Development Workflow for HIV Microbicides.

Conclusion

The available preclinical data strongly support the continued development of this compound and its analogs as safe and effective anti-HIV microbicides. While direct in vivo therapeutic index data for this compound remains to be fully elucidated, the high efficacy and low toxicity profile of its analog, RC-101, in rigorous preclinical models, including non-human primates, are highly encouraging. Further studies with standardized protocols and head-to-head comparisons will be instrumental in definitively establishing the therapeutic index of this compound and positioning it for clinical development.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent antiviral peptide Retrocyclin-3, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its significant biological activity, this compound and all associated materials must be handled with care and disposed of following protocols for potentially hazardous and biohazardous waste. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.

Core Principle: Precautionary Handling

Given the potent anti-HIV activity of this compound, it is imperative to treat it as a biologically active and potentially hazardous material.[1][2] All contaminated materials, including solids, liquids, and consumables, must be segregated and disposed of in accordance with hazardous and, where applicable, biohazardous waste regulations.

Immediate Safety and Handling

Before commencing any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]

Quantitative Data Summary: Waste Management

For clear and concise waste management, all materials contaminated with this compound should be segregated into dedicated, clearly labeled waste streams.

Waste TypeContainer TypeDisposal Protocol
Solid Waste Labeled, leak-proof, puncture-resistant container (e.g., HDPE)Collect all contaminated solid materials such as pipette tips, tubes, gloves, and absorbent paper. Keep the container sealed when not in use.
Liquid Waste Labeled, leak-proof, chemical-resistant containerCollect all aqueous and organic solutions containing this compound, including solvents like DMSO, acetonitrile, or TFA.
Biohazardous Waste Labeled, leak-proof, biohazard-specific containerIf this compound was used in cell-based assays, with infectious agents, or in animal models, the waste is considered biohazardous. Decontaminate via autoclaving if possible before final disposal.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound waste.

Protocol 1: Disposal of Solid Waste
  • Segregation: At the point of generation, place all solid materials that have come into contact with this compound into a designated, clearly labeled, leak-proof container.

  • Container Management: Ensure the solid waste container is kept closed except when adding waste. This prevents the release of any aerosols.

  • Storage: Store the sealed waste container in a designated secondary containment area away from general laboratory traffic until it is collected by institutional hazardous waste management.

Protocol 2: Disposal of Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a dedicated, labeled, leak-proof, and chemically compatible container.

  • Solvent Compatibility: Be mindful of the solvents used to dissolve this compound, such as DMSO, acetonitrile, or TFA, and ensure the waste container is appropriate for these chemicals.[4]

  • Storage: Store the liquid waste container in a secondary containment tray to mitigate spills. The storage area should be clearly marked and separate from incompatible chemicals.

Protocol 3: Handling Biohazardous this compound Waste
  • Identification: Any waste generated from experiments involving this compound with cell lines, primary cells, viruses, or animal models must be treated as biohazardous.

  • Decontamination: If institutional biosafety guidelines permit, decontaminate the biohazardous waste, potentially through autoclaving. This should be done in accordance with your institution's specific protocols.

  • Final Disposal: After decontamination, the waste may still need to be disposed of as chemical waste. Consult your institution's environmental health and safety office for specific guidance.

Protocol 4: Spill Management
  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including gloves, a lab coat, and eye protection. For larger spills of powdered this compound, respiratory protection may be necessary.[5]

  • Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Clean-up: Use appropriate tools to collect the absorbed spill or solid material and place it into a sealed container for hazardous waste disposal.

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate disinfectant or cleaning agent.

  • Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_type Step 1: Identify Waste Type cluster_path Step 2: Segregate and Contain cluster_disposal Step 3: Final Disposal start Generate this compound Waste waste_type Is the waste contaminated with biological agents (cells, viruses)? start->waste_type bio_waste Treat as Biohazardous Waste - Use Biohazard Containers - Decontaminate (e.g., Autoclave) waste_type->bio_waste Yes chem_waste Treat as Chemical Waste - Use Labeled, Leak-Proof Containers waste_type->chem_waste No disposal Dispose via Institutional Hazardous Waste Program bio_waste->disposal chem_waste->disposal cluster_spill Spill Response Protocol spill Spill Occurs secure Secure Area & Don PPE spill->secure contain Contain & Absorb Spill secure->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

References

Essential Safety and Operational Guide for Handling Retrocyclin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Retrocyclin-3, a synthetic θ-defensin with potent antiviral properties. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research being conducted. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance provided herein is based on the known properties of Retrocyclin analogs (such as RC-101) and general best practices for handling cyclic peptides in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Given the nature of this compound as a biologically active peptide, appropriate PPE and engineering controls are mandatory to prevent accidental exposure.

Engineering Controls:

  • Fume Hood/Biosafety Cabinet: All handling of powdered or aerosolized this compound should be conducted in a certified chemical fume hood or Class II biosafety cabinet to minimize inhalation risk.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment:

  • Gloves: Wear nitrile or latex gloves at all times when handling this compound or contaminated surfaces. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: For operations with a high potential for aerosol generation (e.g., weighing large quantities of powder), a NIOSH-approved N95 respirator is recommended.

Health and Safety Information

While specific quantitative toxicity data such as LD50 for this compound is not available, studies on Retrocyclin and its analogs have indicated low cytotoxicity. Retrocyclin has shown minimal cytotoxicity for various human cell lines, even at high concentrations[1]. Furthermore, in vivo studies in animal models have demonstrated good tolerance[2][3].

Potential Routes of Exposure:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Preparation of Stock Solutions: When preparing stock solutions, work in a fume hood or biosafety cabinet. Use appropriate solvents as determined by the experimental protocol.

  • Weighing: Weigh the powdered compound in a fume hood on a tared, clean weigh boat.

  • Spills: In the event of a small spill of powdered this compound, carefully sweep it up with a damp paper towel (to avoid creating dust) and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should then be decontaminated.

Storage:

  • Temperature: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container for chemical waste disposal.

Experimental Protocols

In Vitro HIV-1 Inhibition Assay

This protocol is adapted from studies evaluating the anti-HIV-1 activity of Retrocyclin.

Methodology:

  • Cell Culture: Culture CD4+ T-lymphocytes (e.g., PM1 cells) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and IL-2 for PBMCs).

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions to the desired final concentrations.

  • Infection:

    • Plate the target cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Add the various concentrations of this compound to the cells and incubate for 1-2 hours at 37°C.

    • Add a known titer of HIV-1 (e.g., HIV-1 BaL) to the cell-peptide mixture.

    • Include control wells with cells and virus but no peptide, and cells alone (no virus or peptide).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3-7 days.

  • Analysis: After the incubation period, collect the culture supernatant and quantify the level of HIV-1 p24 antigen using a commercial ELISA kit. The percentage of viral inhibition is calculated by comparing the p24 levels in the treated wells to the untreated control wells.

Cell-Cell Fusion Assay

This assay evaluates the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected cells.

Methodology:

  • Cell Lines: Use two cell lines:

    • Effector cells: A cell line chronically infected with HIV-1 that expresses the HIV-1 envelope glycoproteins (e.g., H9/HIV-1).

    • Target cells: A CD4+ cell line that is susceptible to HIV-1 infection (e.g., SupT1 cells).

  • Labeling: Label the effector and target cells with two different fluorescent dyes (e.g., Calcein AM and DiD).

  • Co-culture:

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of this compound to the target cells.

    • Add the labeled effector cells to the wells.

  • Incubation: Co-culture the cells for 2-4 hours at 37°C to allow for cell fusion.

  • Analysis: Measure the extent of cell fusion using fluorescence microscopy or a plate reader that can detect the co-localization of the two fluorescent dyes, which indicates cell fusion.

Data Presentation

Table 1: Summary of In Vitro Anti-HIV-1 Activity of Retrocyclin Analogs

PeptideTarget CellHIV-1 StrainIC50 (µg/mL)
RetrocyclinH9 cellsIIIB~2-20
RetrocyclinCD4+ PBMCIIIB~2-20
RetrocyclinCD4+ PBMCJR-CSF~2-20
RC-101CD4+ PBMCVarious~1-5

Data compiled from publicly available research articles. Actual IC50 values may vary depending on experimental conditions.

Mandatory Visualizations

Mechanism of Action: Inhibition of HIV-1 Entry

HIV_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_retrocyclin This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->CD4 3. Fusion Fusion_Blocked Viral Entry Blocked CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational   Change & Co-receptor   Binding Retrocyclin This compound Retrocyclin->gp120 Inhibits Binding Retrocyclin->gp41 Inhibits Fusion Retrocyclin->CD4 Binds to Glycans

Caption: Mechanism of this compound Inhibition of HIV-1 Entry.

Experimental Workflow: In Vitro HIV-1 Inhibition Assay

Inhibition_Assay_Workflow A 1. Prepare Target Cells (e.g., CD4+ T-cells) C 3. Add this compound to Cells (Incubate 1-2h) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add HIV-1 to Cell-Peptide Mixture C->D E 5. Incubate for 3-7 Days D->E F 6. Collect Supernatant E->F G 7. Quantify p24 Antigen (ELISA) F->G H 8. Calculate % Viral Inhibition G->H

Caption: Workflow for In Vitro HIV-1 Inhibition Assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.